8-(3-Chlorostyryl)caffeine
Description
adenosine antagonist
Structure
3D Structure
Propriétés
IUPAC Name |
8-[(E)-2-(3-chlorophenyl)ethenyl]-1,3,7-trimethylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O2/c1-19-12(8-7-10-5-4-6-11(17)9-10)18-14-13(19)15(22)21(3)16(23)20(14)2/h4-9H,1-3H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWFIUAVMCNYPG-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)C=CC3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)/C=C/C3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60872447 | |
| Record name | 8-[(1E)-3-Chlorostyryl]caffeine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60872447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147700-11-6, 148589-13-3 | |
| Record name | 8-(3-Chlorostyryl)caffeine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147700-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-(3-Chlorostyryl)caffeine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148589133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-[(1E)-3-Chlorostyryl]caffeine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60872447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of 8-(3-Chlorostyryl)caffeine (CSC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-(3-Chlorostyryl)caffeine (CSC) is a potent and selective small molecule that has garnered significant interest within the scientific community, particularly in the field of neuropharmacology. This technical guide provides a comprehensive overview of the core mechanism of action of CSC, focusing on its dual role as a selective antagonist of the adenosine (B11128) A2A receptor and an inhibitor of monoamine oxidase B (MAO-B). This document synthesizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to serve as a valuable resource for researchers and professionals in drug development.
Introduction
This compound, a derivative of caffeine, is a xanthine-based compound recognized for its high affinity and selectivity as an antagonist for the adenosine A2A receptor.[1][2][3] Beyond its well-established A2A receptor antagonism, CSC has also been identified as a potent inhibitor of monoamine oxidase B (MAO-B).[1][4][5] This dual mechanism of action positions CSC as a compound of interest for therapeutic strategies targeting neurodegenerative disorders, most notably Parkinson's disease.[4][6] In preclinical models of Parkinson's disease, such as the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model, CSC has demonstrated neuroprotective effects.[5][7] This guide will delve into the molecular interactions and signaling pathways modulated by CSC.
Core Mechanism of Action
The pharmacological effects of this compound stem from two primary molecular targets:
-
Selective Adenosine A2A Receptor Antagonism: CSC acts as a competitive antagonist at the adenosine A2A receptor.[2][3] These G-protein coupled receptors are highly expressed in the basal ganglia, particularly in the striatum, where they are co-localized with dopamine (B1211576) D2 receptors on GABAergic neurons.[8] Adenosine, an endogenous neuromodulator, stimulates A2A receptors, leading to an increase in intracellular cyclic AMP (cAMP) via the activation of adenylyl cyclase.[8] This signaling cascade ultimately counteracts the effects of dopamine at D2 receptors, leading to reduced motor activity. By blocking the A2A receptor, CSC inhibits the effects of endogenous adenosine, thereby potentiating dopaminergic neurotransmission and promoting motor activity.[8]
-
Monoamine Oxidase B (MAO-B) Inhibition: CSC has been shown to be a potent and specific inhibitor of MAO-B, an enzyme primarily located in the outer mitochondrial membrane of astrocytes.[5][7] MAO-B is responsible for the oxidative deamination of several key neurotransmitters, including dopamine. By inhibiting MAO-B, CSC prevents the breakdown of dopamine in the brain, leading to increased synaptic availability of this neurotransmitter.[5] This action is particularly relevant in the context of Parkinson's disease, which is characterized by a significant loss of dopaminergic neurons. The inhibition of MAO-B by CSC is independent of its action on adenosine A2A receptors.[7]
Quantitative Data
The binding affinity and inhibitory potency of this compound have been quantified in various in vitro studies. The following tables summarize these key quantitative parameters.
Table 1: Adenosine Receptor Binding Affinity of this compound
| Receptor Subtype & Species | Assay Type | Radioligand | Ki / Kb (nM) | Reference |
| Rat Adenosine A2A | Radioligand Binding | [3H]CGS 21680 | 54 | [1][4] |
| Rat Adenosine A1 | Radioligand Binding | [3H]CHA | 28200 | [1][4] |
| Rat Adenosine A2d (PC12 cells) | Adenylate Cyclase Assay | - | 60 | [8] |
| Rat Adenosine A1 (adipocytes) | Adenylate Cyclase Assay | - | 1300 | [8] |
Table 2: Monoamine Oxidase B (MAO-B) Inhibition by this compound
| Enzyme Source | Assay Type | Ki (nM) | Reference |
| Mouse Brain Mitochondria | In vitro MAO activity assay | ~100 | [1][4][7] |
| Baboon MAO-B | In vitro MAO activity assay | 80.6 | [9] |
Signaling Pathways and Experimental Workflow
Signaling Pathways
The dual mechanism of action of CSC involves distinct signaling pathways. The following diagrams illustrate the antagonism of the adenosine A2A receptor and the inhibition of MAO-B.
Experimental Workflow
The following diagram outlines a typical experimental workflow for characterizing the activity of CSC.
Detailed Experimental Protocols
Radioligand Binding Assay for Adenosine A2A Receptor Affinity
This protocol is a generalized procedure for determining the binding affinity of CSC to the adenosine A2A receptor.
-
Membrane Preparation:
-
Homogenize tissue rich in A2A receptors (e.g., rat striatum) or membranes from cells overexpressing the receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using the Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the prepared membranes, a radiolabeled A2A receptor ligand (e.g., [3H]CGS 21680), and varying concentrations of CSC.
-
For determining non-specific binding, include wells with a high concentration of a non-radiolabeled A2A receptor agonist or antagonist (e.g., NECA).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the CSC concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of CSC that inhibits 50% of the specific radioligand binding) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo MPTP Mouse Model of Parkinson's Disease
This protocol outlines a general procedure for evaluating the neuroprotective effects of CSC in a mouse model of Parkinson's disease.
-
Animal Model:
-
Use a mouse strain susceptible to MPTP-induced neurotoxicity (e.g., C57BL/6).
-
House the animals under standard laboratory conditions with ad libitum access to food and water.
-
-
Drug Administration:
-
Dissolve CSC in a suitable vehicle (e.g., a mixture of Alkamuls EL-620 and saline).[8]
-
Administer CSC to the mice via intraperitoneal (i.p.) injection at a predetermined dose (e.g., 5 mg/kg).[8]
-
Administer MPTP (e.g., 20 mg/kg, i.p.) at a specified time relative to the CSC administration. A common regimen involves multiple MPTP injections over a single day.
-
-
Behavioral Assessment (Locomotor Activity):
-
At a set time point after MPTP administration, place individual mice in an open-field activity chamber.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period (e.g., 30 minutes) using an automated tracking system.
-
-
Neurochemical Analysis:
-
Following the behavioral assessment, euthanize the mice and dissect the striata.
-
Homogenize the striatal tissue and analyze the levels of dopamine and its metabolites (e.g., DOPAC, HVA) using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
-
Data Analysis:
-
Compare the locomotor activity and striatal dopamine levels between different treatment groups (e.g., vehicle, CSC alone, MPTP + vehicle, MPTP + CSC) using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Conclusion
This compound exhibits a compelling dual mechanism of action as a selective adenosine A2A receptor antagonist and a potent monoamine oxidase B inhibitor. This unique pharmacological profile makes it a valuable tool for investigating the roles of adenosinergic and dopaminergic systems in the central nervous system and a promising lead compound for the development of novel therapeutics for neurodegenerative diseases like Parkinson's disease. The data and protocols presented in this guide offer a comprehensive resource for researchers seeking to further explore the therapeutic potential of CSC and related compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Neuroprotection by caffeine: Time course and role of its metabolites in the MPTP model of Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for the MPTP mouse model of Parkinson's disease | Semantic Scholar [semanticscholar.org]
- 4. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of monoamine oxidase B by analogues of the adenosine A2A receptor antagonist (E)-8-(3-chlorostyryl)caffeine (CSC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound may attenuate MPTP neurotoxicity through dual actions of monoamine oxidase inhibition and A2A receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. meliordiscovery.com [meliordiscovery.com]
An In-depth Technical Guide to the Synthesis and Characterization of 8-(3-Chlorostyryl)caffeine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 8-(3-Chlorostyryl)caffeine (CSC), a potent and selective antagonist of the A2A adenosine (B11128) receptor and an inhibitor of monoamine oxidase B (MAO-B). This document details the chemical properties, synthesis protocols, and analytical characterization of CSC. It is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development, particularly those focused on neurodegenerative disorders like Parkinson's disease.
Introduction
This compound, also known as CSC, is a synthetic xanthine (B1682287) derivative that has garnered significant interest in the scientific community for its dual pharmacological activities.[1][2] As a highly selective antagonist of the A2A adenosine receptor, it plays a crucial role in modulating dopaminergic neurotransmission, making it a promising candidate for the treatment of Parkinson's disease and other neurological conditions.[2] Furthermore, its ability to inhibit monoamine oxidase B (MAO-B) adds to its therapeutic potential by preventing the degradation of dopamine (B1211576) in the brain.[2] This guide outlines the essential technical details for the preparation and comprehensive analysis of this important research compound.
Chemical and Physical Properties
This compound is a crystalline solid with the molecular formula C₁₆H₁₅ClN₄O₂ and a molecular weight of 330.77 g/mol .[3] Its systematic IUPAC name is 8-[(E)-2-(3-chlorophenyl)ethenyl]-1,3,7-trimethylpurine-2,6-dione.[3]
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₅ClN₄O₂ | [3] |
| Molecular Weight | 330.77 g/mol | [3] |
| IUPAC Name | 8-[(E)-2-(3-chlorophenyl)ethenyl]-1,3,7-trimethylpurine-2,6-dione | [3] |
| CAS Number | 147700-11-6 | [4] |
| Appearance | White solid | [4] |
| Purity | ≥98% (HPLC) | [4] |
| Solubility | Soluble in DMSO | [4] |
| Storage | -20°C, protect from light | [4] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a Horner-Wadsworth-Emmons reaction, a reliable method for the stereoselective formation of E-alkenes. The general synthetic approach involves the reaction of an 8-caffeine-derived phosphonate (B1237965) with 3-chlorobenzaldehyde (B42229). An alternative and widely used method is the Heck reaction, which couples a vinyl derivative with an aryl halide.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocol: Horner-Wadsworth-Emmons Reaction
This protocol is based on established methods for the synthesis of 8-styrylxanthines.
Step 1: Synthesis of 8-Bromocaffeine
-
Procedure: Caffeine is brominated using a suitable brominating agent, such as N-bromosuccinimide (NBS) or bromine in acetic acid, to yield 8-bromocaffeine.[5] The reaction is typically carried out at room temperature or with gentle heating.
-
Work-up and Purification: The reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a suitable solvent (e.g., water, ethanol) to remove impurities, and dried.
Step 2: Synthesis of Diethyl (1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methylphosphonate
-
Procedure: 8-Bromocaffeine is reacted with triethyl phosphite (B83602) in a high-boiling point solvent, such as toluene (B28343) or xylene, under reflux conditions (Arbuzov reaction).
-
Work-up and Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica (B1680970) gel.
Step 3: Synthesis of this compound
-
Procedure: To a solution of the caffeine-8-diethylphosphonate in an anhydrous aprotic solvent (e.g., tetrahydrofuran, DMF), a strong base (e.g., sodium hydride, potassium tert-butoxide) is added at 0°C to generate the phosphonate ylide. After stirring for a short period, a solution of 3-chlorobenzaldehyde in the same solvent is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound as a white solid.
Characterization of this compound
Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data for this compound.
Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the three methyl groups of the caffeine core (singlets, ~3.2-4.0 ppm), the vinyl protons (doublets, ~7.0-8.0 ppm), and the aromatic protons of the chlorostyryl moiety (multiplets, ~7.2-7.8 ppm). |
| ¹³C NMR | Resonances for the carbonyl carbons (~151, 155 ppm), the carbons of the purine (B94841) ring, the vinyl carbons, and the carbons of the chlorophenyl ring.[3] |
| FTIR (cm⁻¹) | Characteristic peaks for C=O stretching (around 1650-1700 cm⁻¹), C=C stretching of the vinyl group and aromatic ring, and C-H stretching of the methyl and aromatic groups. |
| Mass Spec. (EI) | Molecular ion peak (M⁺) at m/z 330, corresponding to the molecular weight of the compound.[3] |
Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound. A purity of ≥98% is generally required for in vitro and in vivo studies.
Biological Activity and Signaling Pathway
This compound is a potent and selective A2A adenosine receptor antagonist.[1][2] The antagonism of the A2A receptor by CSC is a key mechanism for its potential therapeutic effects in Parkinson's disease.
Receptor Binding Affinity
| Receptor | Kᵢ (nM) | Reference |
| Rat A2A Adenosine Receptor | 54 | [1] |
| Rat A₁ Adenosine Receptor | 28,200 | [1] |
A2A Adenosine Receptor Signaling Pathway
The A2A adenosine receptor is a G-protein coupled receptor (GPCR) that, upon activation by adenosine, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This in turn activates Protein Kinase A (PKA), which phosphorylates various downstream targets. By blocking this receptor, this compound prevents this signaling cascade.
Caption: A2A adenosine receptor signaling pathway and the inhibitory action of CSC.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. The described synthetic route via the Horner-Wadsworth-Emmons reaction offers a reliable method for its preparation. The comprehensive characterization data and an understanding of its mechanism of action are crucial for its application in pharmacological research and drug development. The potent and selective antagonism of the A2A adenosine receptor, coupled with MAO-B inhibition, positions CSC as a valuable tool for investigating novel therapeutic strategies for neurodegenerative diseases.
References
- 1. Structure-activity relationships of 8-styrylxanthines as A2-selective adenosine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Chlorostyrylcaffeine - Wikipedia [en.wikipedia.org]
- 3. This compound | C16H15ClN4O2 | CID 5353365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound =98 HPLC,solid 147700-11-6 [sigmaaldrich.com]
- 5. Design, synthesis, anticancer and in silico assessment of 8-caffeinyl-triazolylmethoxy hybrid conjugates - PMC [pmc.ncbi.nlm.nih.gov]
8-(3-Chlorostyryl)caffeine: A Technical Guide to a Selective A2A Adenosine Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 8-(3-Chlorostyryl)caffeine (CSC), a potent and selective antagonist of the A2A adenosine (B11128) receptor. This document consolidates key quantitative data, details the experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.
Core Concepts
This compound is a xanthine (B1682287) derivative that exhibits high affinity and selectivity for the adenosine A2A receptor, a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including vasodilation, inflammation, and neurotransmitter release.[1][2] Its ability to selectively block the A2A receptor has made it a valuable tool in neuroscience research, particularly in studies related to Parkinson's disease and other neurodegenerative disorders.[3][4] CSC has been shown to be neuroprotective in the MPTP model of Parkinson's disease and can attenuate neurotoxicity through its dual action as an A2A antagonist and a monoamine oxidase B (MAO-B) inhibitor.[3][5]
Quantitative Data Summary
The following tables summarize the binding affinity (Ki) and functional antagonism (Kb/IC50) of this compound for various adenosine receptor subtypes. This data highlights the compound's selectivity for the A2A receptor.
| Binding Affinity Data | |||
| Compound | Receptor Subtype | Ki (nM) | Source Organism/Tissue |
| This compound (CSC) | Adenosine A2A | 54 | Rat Striatum |
| This compound (CSC) | Adenosine A1 | 28200 | Rat Cerebral Cortex |
| This compound (CSC) | Monoamine Oxidase B (MAO-B) | ~100 | Not Specified |
Table 1: Binding affinity (Ki) of CSC for rat adenosine A1 and A2A receptors and for MAO-B. Data sourced from Tocris Bioscience and R&D Systems.[3][5]
| Functional Antagonism Data | |||
| Compound | Receptor Subtype | Kb (nM) | Cell Line/Tissue |
| This compound (CSC) | Adenosine A2a | 60 | Rat Pheochromocytoma Cells |
| This compound (CSC) | Adenosine A1 | 1300 | Rat Adipocytes |
Table 2: Functional antagonism (Kb) of CSC in reversing agonist effects on adenylyl cyclase. Data sourced from Jacobson et al. (1993).[6][7]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the A2A adenosine receptor signaling pathway and the general workflows for the key experiments used to characterize this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]
- 4. Using caffeine and other adenosine receptor antagonists and agonists as therapeutic tools against neurodegenerative diseases: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. This compound (CSC) is a selective A2-adenosine antagonist in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (CSC) is a selective A2-adenosine antagonist in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Dual Inhibition of MAO-B and A2A Receptors by Chalcone-Based Compounds: A Technical Guide for Drug Discovery
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the emerging potential of chalcone-based compounds (CSCs) as dual inhibitors of two critical targets in the progression of neurodegenerative diseases: monoamine oxidase B (MAO-B) and the adenosine (B11128) A2A receptor (A2A). The simultaneous modulation of these two systems presents a promising, multi-faceted therapeutic strategy for conditions such as Parkinson's disease, aiming to provide both symptomatic relief and potentially disease-modifying effects.
Introduction: The Rationale for Dual Target Inhibition
Neurodegenerative disorders are complex and multifactorial, often involving the dysregulation of multiple signaling pathways. This complexity underscores the limitations of single-target therapies and highlights the need for multi-target-directed ligands (MTDLs). The dual inhibition of MAO-B and A2A receptors is a particularly compelling approach for Parkinson's disease for the following reasons:
-
MAO-B Inhibition: Located in the outer mitochondrial membrane, MAO-B is a key enzyme in the degradation of dopamine (B1211576) in the brain. Its inhibition increases dopaminergic neurotransmission, which is crucial for alleviating the motor symptoms of Parkinson's disease. Furthermore, the oxidative deamination of dopamine by MAO-B produces reactive oxygen species (ROS), contributing to oxidative stress and neurodegeneration. Thus, inhibiting MAO-B can be both symptomatic and neuroprotective.
-
A2A Receptor Antagonism: A2A receptors are highly expressed in the striatum, where they are co-localized with dopamine D2 receptors on GABAergic neurons. Activation of A2A receptors antagonizes D2 receptor function, thereby inhibiting motor activity. Antagonists of the A2A receptor can restore the balance of the basal ganglia circuitry, improving motor function in Parkinson's disease patients.
A single molecule capable of concurrently inhibiting MAO-B and antagonizing A2A receptors could offer a synergistic therapeutic effect, potentially leading to improved efficacy and a better side-effect profile compared to combination therapies. Chalcones, a class of naturally occurring and synthetic compounds characterized by an α,β-unsaturated ketone core, have emerged as a promising scaffold for the development of such dual-acting agents.[1][2][3]
Quantitative Data on Chalcone-Based Inhibitors
While the literature strongly supports the potential for dual inhibition, to date, no single study has reported the synthesis and evaluation of a specific chalcone-based compound for potent dual inhibitory activity against both MAO-B and A2A receptors with corresponding quantitative data. However, extensive research has been conducted on chalcones as inhibitors of each target individually, providing a strong foundation for the rational design of dual-acting ligands.
Chalcone-Based Monoamine Oxidase B (MAO-B) Inhibitors
Chalcones represent a well-established class of potent, often selective, and reversible MAO-B inhibitors.[4][5] The following table summarizes the inhibitory activity of representative chalcone (B49325) derivatives against human MAO-B (hMAO-B).
| Compound ID | Substitution Pattern | IC50 (µM) | Ki (µM) | Selectivity Index (SI) vs. MAO-A | Reference |
| MO1 | 4-morpholinophenyl on Ring A, unsubstituted on Ring B | 0.030 | 0.018 (mixed-type) | >1333.3 | [4] |
| 4g | Piperazine-linked, acetyl group on Ring B | 0.114 | - | - | [6] |
| ChC4 | Coumarin hybrid, 3'-OH on Ring B | 0.76 | - | Selective for MAO-B | [7][8] |
| PC10 | Piperazine-substituted, 4'-F on Ring B | 0.65 | 0.63 (competitive) | - | [5] |
| PC11 | Piperazine-substituted, 4'-CF3 on Ring B | 0.71 | 0.53 (competitive) | - | [5] |
Chalcone-Based Adenosine A2A Receptor Antagonists
Research into chalcones as A2A receptor antagonists is an emerging area. While extensive quantitative data comparable to that for MAO-B inhibition is not yet available, preliminary studies have identified chalcone derivatives with affinity for adenosine receptors. It has been noted that chalcones are promising as antagonists of adenosine A1 and/or A2A receptors.[1][2][3] Further structure-activity relationship (SAR) studies are required to optimize the potency and selectivity of this scaffold for the A2A receptor.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of chalcone-based compounds as inhibitors of MAO-B and antagonists of A2A receptors.
MAO-B Inhibition Assay (Fluorometric Method)
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against human MAO-B.
Objective: To determine the IC50 value of a test compound for MAO-B.
Materials:
-
Recombinant human MAO-B enzyme
-
Substrate: Benzylamine (B48309)
-
Amplex® Red reagent (10-Acetyl-3,7-dihydroxyphenoxazine)
-
Horseradish peroxidase (HRP)
-
Test compounds (CSCs) dissolved in DMSO
-
Reference inhibitor (e.g., Lazabemide)
-
Assay buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.4)
-
96-well black microplates
Procedure:
-
Preparation of Reagents: Prepare working solutions of the MAO-B enzyme, substrate, Amplex Red, HRP, and test compounds in the assay buffer. A typical final concentration for benzylamine is 0.3 mM.
-
Assay Setup: In a 96-well plate, add the assay buffer, HRP, Amplex Red, and varying concentrations of the test compound or reference inhibitor.
-
Enzyme Addition: Initiate the reaction by adding the MAO-B enzyme to each well.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes), protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~530-560 nm and emission at ~590 nm. The production of hydrogen peroxide from the deamination of benzylamine by MAO-B, coupled with the HRP/Amplex Red system, generates the fluorescent product resorufin.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor). Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Workflow for MAO-B Inhibition Assay
Caption: Workflow for determining the IC50 of a CSC against MAO-B.
A2A Receptor Binding Assay (Radioligand Method)
This protocol describes a standard method for determining the affinity of a test compound for the human A2A receptor.
Objective: To determine the Ki value of a test compound for the A2A receptor.
Materials:
-
Cell membranes prepared from HEK293 cells transiently expressing the human A2A receptor.
-
Radioligand: [³H]ZM241385 (a selective A2A antagonist)
-
Non-specific binding agent: A high concentration of a non-labeled A2A antagonist (e.g., unlabeled ZM241385 or istradefylline)
-
Test compounds (CSCs) dissolved in DMSO
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Assay Setup: In test tubes, combine the cell membranes, the radioligand ([³H]ZM241385), and varying concentrations of the test compound. For determining non-specific binding, a separate set of tubes will contain the radioligand, cell membranes, and a high concentration of the non-labeled antagonist.
-
Incubation: Incubate the mixture at room temperature for a specified period (e.g., 60-120 minutes) to allow for binding equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Determine the IC50 value from a competition binding curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow for A2A Receptor Binding Assay
Caption: Workflow for determining the Ki of a CSC for the A2A receptor.
Signaling Pathways
The dual inhibition of MAO-B and A2A receptors by CSCs would modulate two distinct and important signaling pathways implicated in the pathophysiology of neurodegenerative diseases.
MAO-B Signaling and Inhibition
MAO-B is an enzyme that degrades monoamines, including dopamine. Its activity is not directly part of a signaling cascade but rather regulates the levels of neurotransmitters that activate such cascades. The expression of the MAO-B gene itself can be regulated by pathways such as the protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) signaling pathways. Inhibition of MAO-B by a CSC would lead to an increase in synaptic dopamine levels, thereby enhancing dopaminergic signaling through D1 and D2 receptors.
Caption: Inhibition of MAO-B by a CSC increases dopamine levels.
A2A Receptor Signaling and Antagonism
The A2A receptor is a Gs protein-coupled receptor. Its activation by adenosine stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). In the striatum, this signaling cascade opposes the effects of dopamine D2 receptor activation. An antagonistic CSC would block this pathway, thereby potentiating dopaminergic signaling.
Caption: Antagonism of the A2A receptor by a CSC.
Conclusion and Future Directions
The chalcone scaffold represents a versatile and promising starting point for the development of multi-target-directed ligands for neurodegenerative diseases. The extensive evidence for potent MAO-B inhibition, coupled with emerging data on A2A receptor antagonism, strongly supports the rationale for designing dual-acting CSCs.
Future research should focus on the following areas:
-
Rational Design and Synthesis: Synthesize novel chalcone derivatives designed to possess balanced, high-affinity for both MAO-B and A2A receptors. This can be achieved by integrating the structural motifs known to be important for activity at each target.
-
Comprehensive In Vitro Profiling: Screen new CSCs for their inhibitory potency against MAO-B and their antagonistic affinity for A2A receptors in parallel to establish clear structure-activity relationships for this dual activity.
-
In Vivo Evaluation: Advance lead compounds with promising dual activity into animal models of Parkinson's disease to evaluate their efficacy in improving motor symptoms and their potential for neuroprotection.
The development of chalcone-based dual inhibitors of MAO-B and A2A receptors holds significant promise for a new generation of more effective therapeutics for Parkinson's disease and other related neurodegenerative disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Chalcones as Potential Ligands for the Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chalcones as Potential Ligands for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperazine-substituted chalcones: a new class of MAO-B, AChE, and BACE-1 inhibitors for the treatment of neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-based design, synthesis, and biological activity evaluation of chalcone-piperazine derivatives as dual AChE and MAO B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Coumarin-Chalcone Hybrids as Inhibitors of MAO-B: Biological Activity and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 8-(3-Chlorostyryl)caffeine: Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-(3-Chlorostyryl)caffeine (CSC) is a potent and selective antagonist of the adenosine (B11128) A2A receptor and a notable inhibitor of monoamine oxidase B (MAO-B).[1][2] This dual functionality positions CSC as a significant compound in neuropharmacological research, particularly in the study of neurodegenerative disorders such as Parkinson's disease.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of CSC. Detailed summaries of its binding affinities, inhibitory concentrations, and in vivo effects are presented in tabular format. Furthermore, this document outlines representative experimental protocols for key assays and visualizes the associated signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and experimental application.
Chemical Structure and Physicochemical Properties
This compound is a derivative of caffeine (B1668208), belonging to the xanthine (B1682287) chemical class.[4] The structure is characterized by a caffeine scaffold substituted at the 8-position with an (E)-3-chlorostyryl group.[4]
Chemical Structure:
(A simplified 2D representation of the core structure)
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 8-[(E)-2-(3-chlorophenyl)ethenyl]-1,3,7-trimethylpurine-2,6-dione | [4] |
| Synonyms | CSC, 8-CSC, 1,3,7-trimethyl-8-(3-chlorostyryl)xanthine | [4] |
| Molecular Formula | C₁₆H₁₅ClN₄O₂ | [4] |
| Molecular Weight | 330.77 g/mol | [4][5][6] |
| CAS Number | 147700-11-6 | [4][5] |
Biological Activity and Mechanism of Action
CSC exhibits a dual mechanism of action, functioning as both a selective adenosine A2A receptor antagonist and a monoamine oxidase B (MAO-B) inhibitor.[1][2]
Adenosine A2A Receptor Antagonism
CSC is a highly selective antagonist of the adenosine A2A receptor.[7][8][9][10][11][12] It demonstrates significantly lower affinity for other adenosine receptor subtypes, such as A₁, A₂B, and A₃.[1][9] The antagonism of the A₂A receptor by CSC has been shown to reverse the effects of A₂A agonists on adenylate cyclase activity.[8][13]
Table 2: Adenosine Receptor Binding Affinity of this compound
| Receptor Subtype | Species | Kᵢ (nM) | Selectivity (A₁/A₂A) | Reference |
| A₂A | Rat | 54 | 520-fold | [1][8][9][10][12] |
| A₁ | Rat | 28,200 | - | [1][9] |
| A₂B | - | 8,200 | - | [9] |
| A₃ | - | >10,000 | - | [9] |
Monoamine Oxidase B (MAO-B) Inhibition
In addition to its activity at adenosine receptors, CSC is a potent inhibitor of MAO-B, an enzyme involved in the metabolism of neurotransmitters like dopamine.[1][2] This inhibitory action is independent of its A₂A receptor antagonism.[2]
Table 3: Monoamine Oxidase B Inhibitory Activity of this compound
| Enzyme | Species | Kᵢ (nM) | Reference |
| MAO-B | Mouse Brain Mitochondria | ~100 | [1][2] |
| MAO-B | Baboon | 80.6 | [9] |
Neuroprotective Effects
The dual antagonism of A₂A receptors and inhibition of MAO-B by CSC confers significant neuroprotective properties. In the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of Parkinson's disease, CSC has been shown to attenuate neurotoxicity.[2][3] It achieves this by inhibiting the conversion of MPTP to its toxic metabolite MPP+ via MAO-B inhibition.[2][3]
Signaling Pathways and Experimental Workflows
Adenosine A₂A Receptor Signaling Pathway
The adenosine A₂A receptor is a G-protein coupled receptor (GPCR) that, upon activation by adenosine, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. As an antagonist, CSC blocks this pathway.
Caption: Adenosine A₂A Receptor Signaling Pathway and Inhibition by CSC.
Experimental Workflow for Radioligand Binding Assay
This workflow outlines the general procedure for determining the binding affinity of CSC to adenosine receptors.
Caption: Workflow for Radioligand Binding Assay.
Experimental Workflow for MAO-B Inhibition Assay
This workflow illustrates the steps to assess the inhibitory effect of CSC on MAO-B activity.
Caption: Workflow for MAO-B Inhibition Assay.
Experimental Protocols
The following are representative protocols for key experiments involving this compound, synthesized from available literature. These should be adapted and optimized for specific experimental conditions.
Radioligand Binding Assay for Adenosine A₂A Receptor
Objective: To determine the binding affinity (Kᵢ) of CSC for the adenosine A₂A receptor.
Materials:
-
Rat striatal membranes (source of A₂A receptors)
-
[³H]CGS 21680 (radioligand)
-
This compound (test compound)
-
NECA (non-specific binding control)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat striatal tissue in ice-cold buffer and centrifuge to pellet membranes. Wash and resuspend the membrane pellet in fresh assay buffer to a final protein concentration of approximately 50-100 µ g/well .
-
Assay Setup: In a 96-well plate, add assay components in triplicate for total binding, non-specific binding, and competitive binding.
-
Total Binding: Add membrane suspension, [³H]CGS 21680 (at a concentration near its Kd), and assay buffer.
-
Non-specific Binding: Add membrane suspension, [³H]CGS 21680, and a high concentration of NECA (e.g., 10 µM).
-
Competitive Binding: Add membrane suspension, [³H]CGS 21680, and serial dilutions of CSC.
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-120 minutes to allow binding to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the CSC concentration and fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Adenylate Cyclase Activity Assay
Objective: To assess the functional antagonism of CSC at the adenosine A₂A receptor by measuring its effect on agonist-stimulated adenylyl cyclase activity.
Materials:
-
PC12 cell membranes (source of A₂A receptors and adenylyl cyclase)
-
NECA (A₂A receptor agonist)
-
This compound
-
ATP (substrate)
-
[α-³²P]ATP (tracer)
-
Assay buffer containing MgCl₂ and other cofactors
-
Reaction termination solution (e.g., trichloroacetic acid)
-
Chromatography columns (e.g., Dowex and alumina) for cAMP separation
-
Scintillation counter
Procedure:
-
Assay Setup: In reaction tubes, combine PC12 cell membranes, CSC at various concentrations, and the A₂A agonist NECA.
-
Reaction Initiation: Start the reaction by adding a mixture of ATP and [α-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-15 minutes).
-
Termination: Stop the reaction by adding a termination solution.
-
cAMP Separation: Separate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP and other nucleotides using sequential column chromatography.
-
Quantification: Measure the radioactivity of the eluted [³²P]cAMP using a scintillation counter.
-
Data Analysis: Determine the amount of cAMP produced in the presence of the agonist and different concentrations of CSC. Calculate the Kb (equilibrium dissociation constant) for CSC from the shift in the agonist dose-response curve.
Monoamine Oxidase B (MAO-B) Inhibition Assay
Objective: To determine the inhibitory potency (Kᵢ) of CSC against MAO-B.
Materials:
-
Mouse brain mitochondria (source of MAO-B)
-
Kynuramine (MAO-B substrate)
-
This compound
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Fluorometer or spectrophotometer
-
96-well plates
Procedure:
-
Enzyme Preparation: Isolate mitochondria from mouse brain tissue by differential centrifugation. Resuspend the mitochondrial pellet in assay buffer.
-
Assay Setup: In a 96-well plate, pre-incubate the mitochondrial suspension with various concentrations of CSC at 37°C for a short period (e.g., 15 minutes).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the MAO-B substrate, kynuramine.
-
Measurement: Monitor the formation of the fluorescent product, 4-hydroxyquinoline, over time using a fluorometer (e.g., excitation at 310 nm, emission at 400 nm).
-
Data Analysis: Calculate the initial reaction velocities from the linear phase of the fluorescence increase. Plot the percentage of MAO-B activity against the logarithm of the CSC concentration to determine the IC₅₀. The Kᵢ can be determined using the Cheng-Prusoff equation if the substrate concentration and Km are known.
Conclusion
This compound is a valuable pharmacological tool with a well-defined dual mechanism of action. Its high selectivity for the adenosine A₂A receptor and potent inhibition of MAO-B make it a compound of significant interest for research into neurodegenerative diseases. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of CSC and related compounds. Further investigation into its pharmacokinetic properties and in vivo efficacy in various disease models is warranted to fully elucidate its clinical applicability.
References
- 1. This compound (CSC) is a selective A2-adenosine antagonist in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound may attenuate MPTP neurotoxicity through dual actions of monoamine oxidase inhibition and A2A receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound (CSC) is a selective A2-adenosine antagonist in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 7. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
- 9. Frontiers | Adenosine A2A Receptor Stimulation Inhibits TCR-Induced Notch1 Activation in CD8+T-Cells [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. Adenylyl cyclase (AC) activity assay [bio-protocol.org]
- 12. Quantification of the In Vivo Potency of the Adenosine A2 Receptor Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
8-(3-Chlorostyryl)caffeine: A Dual-Action Modulator of Adenosine A2A and Monoamine Oxidase B Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
8-(3-Chlorostyryl)caffeine (CSC) is a potent and selective antagonist of the adenosine (B11128) A2A receptor and an inhibitor of monoamine oxidase B (MAO-B). Its dual mechanism of action has positioned it as a significant tool in neuroscience research, particularly in the study of neurodegenerative disorders such as Parkinson's disease. This technical guide provides a comprehensive overview of the chemical identity, biological activity, and experimental protocols related to this compound, intended for professionals in research and drug development.
Chemical Identity
IUPAC Name
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 8-[(E)-2-(3-chlorophenyl)ethenyl]-1,3,7-trimethylpurine-2,6-dione [1].
Synonyms
This compound is known by several synonyms in scientific literature and commercial catalogs. The most common synonyms are:
-
8-CSC[1]
-
CSC[1]
-
(E)-8-(3-chlorostyryl)caffeine[1]
-
8-[(E)-2-(3-Chlorophenyl)ethenyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione[1]
Physicochemical and Biological Properties
A summary of the key physicochemical and biological properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₅ClN₄O₂ | [1][3] |
| Molecular Weight | 330.77 g/mol | [1][3] |
| CAS Number | 147700-11-6 | [1][3] |
| Appearance | White solid | [4] |
| Solubility | Soluble in DMSO (>5 mg/mL) | [4] |
| Purity | ≥98% (HPLC) | [4] |
| Storage Temperature | -20°C | [3][4] |
| Adenosine A2A Receptor Affinity (Kᵢ, rat) | 54 nM | [2][3] |
| Adenosine A1 Receptor Affinity (Kᵢ, rat) | 28,200 nM | [3] |
| MAO-B Inhibition (Kᵢ) | ~100 nM | [3] |
| MAO-B Inhibition (IC₅₀) | 200 nM (human) | [5][6] |
| MAO-A Inhibition (IC₅₀) | 10 µM (human) | [5][6] |
Biological Activity and Mechanism of Action
This compound exhibits a dual mechanism of action, functioning as a selective antagonist of the adenosine A2A receptor and an inhibitor of monoamine oxidase B (MAO-B).
Adenosine A2A Receptor Antagonism
The adenosine A2A receptor is a G-protein coupled receptor that, upon activation by adenosine, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade is involved in various physiological processes, including the regulation of neurotransmitter release. In the context of Parkinson's disease, A2A receptors are highly expressed in the striatum, where they modulate dopaminergic neurotransmission. By antagonizing the A2A receptor, this compound can potentiate dopamine (B1211576) signaling, which is beneficial in conditions of dopamine deficiency. The compound has shown high selectivity for the A2A receptor over the A1 receptor[2][3].
Monoamine Oxidase B (MAO-B) Inhibition
Monoamine oxidase B is an enzyme responsible for the degradation of several monoamine neurotransmitters, with a particular preference for dopamine[7]. Inhibition of MAO-B leads to increased levels of dopamine in the brain, which is a key therapeutic strategy in the management of Parkinson's disease[7]. This compound has been demonstrated to be a potent inhibitor of MAO-B, contributing to its neuroprotective effects by preventing the breakdown of dopamine and the formation of neurotoxic byproducts[3][5].
Signaling Pathways and Experimental Workflows
Adenosine A2A Receptor Antagonism by this compound
The following diagram illustrates the antagonistic effect of this compound on the adenosine A2A receptor signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Monoamine oxidase B - Wikipedia [en.wikipedia.org]
- 3. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. login.medscape.com [login.medscape.com]
- 5. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 6. Synthesis of (E)-8-(3-chlorostyryl)caffeine analogues leading to 9-deazaxanthine derivatives as dual A(2A) antagonists/MAO-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are MAO-B inhibitors and how do they work? [synapse.patsnap.com]
The Discovery and Pharmacological Journey of 8-(3-Chlorostyryl)caffeine: An In-depth Technical Guide
An Overview for the Scientific Community: From a Novel Adenosine (B11128) A2A Antagonist to a Dual-Action Neuromodulator
This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characterization of 8-(3-Chlorostyryl)caffeine (CSC). First described in the scientific literature by 1993, CSC emerged from research into xanthine (B1682287) derivatives as a potent and highly selective antagonist of the adenosine A2A receptor.[1] Subsequent investigations revealed a dual mechanism of action, with CSC also functioning as a significant inhibitor of monoamine oxidase B (MAO-B).[2][3] This unique pharmacological profile has positioned CSC as a valuable research tool and a lead compound in the exploration of therapeutic strategies for neurodegenerative disorders, particularly Parkinson's disease.
This document details the synthetic pathways, key quantitative data from pivotal experiments, and the intricate signaling pathways influenced by CSC. It is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into the scientific journey of this significant molecule.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data that define the pharmacological profile of this compound.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Species | Tissue/Cell Line | Radioligand | Ki (nM) | Selectivity vs. A1 | Reference |
| Adenosine A2A | Rat | Striatum | [3H]CGS 21680 | 54 | 520-fold | [1][4][5] |
| Adenosine A1 | Rat | Cerebral Cortex | [3H]DPCPX | 28,000 | - | [1] |
| Adenosine A2B | - | - | - | 8,200 | - | [1] |
| Adenosine A3 | - | - | - | >10,000 | - | [1] |
Table 2: Functional Antagonism and Enzyme Inhibition by this compound
| Assay Type | Target | Species/System | Kb (nM) / IC50 (nM) | Notes | Reference |
| Adenylate Cyclase Assay | Adenosine A2A Receptor | Rat Pheochromocytoma Cells | 60 (Kb) | 22-fold selective vs. A1 | [4][5] |
| Adenylate Cyclase Assay | Adenosine A1 Receptor | Rat Adipocytes | 1,300 (Kb) | - | [4][5] |
| MAO-B Inhibition | Baboon | - | 80.6 (Ki) | Potent inhibition | [1] |
| MAO-B Inhibition | Mouse Brain Mitochondria | - | 100 (Ki) | Specific inhibition | [2] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Effect Measured | Dose | Outcome | Reference |
| NIH Mice | Reversal of A2A agonist (APEC)-induced locomotor depression | 1 mg/kg (i.p.) | Shifted ED50 of APEC from 20 µg/kg to 190 µg/kg | [4] |
| NIH Mice | Stimulation of locomotor activity | 5 mg/kg (i.p.) | 22% increase over control | [4] |
| MPTP Mouse Model of Parkinson's Disease | Neuroprotection | Not specified | Attenuated MPTP-induced neurotoxicity | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
Synthesis of this compound
The synthesis of this compound is a multi-step process that generally follows the Traube purine (B94841) synthesis or a Suzuki cross-coupling reaction. A common approach involves the condensation of a 5,6-diaminouracil (B14702) derivative with 3-chlorocinnamic acid, followed by cyclization.
Example Protocol (based on general 8-styrylxanthine synthesis):
-
Preparation of 5,6-diamino-1,3-dimethyluracil (B14760): This intermediate is synthesized from 1,3-dimethyluracil (B184088) through nitrosation followed by reduction.
-
Condensation: 5,6-diamino-1,3-dimethyluracil is reacted with 3-chlorocinnamic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).
-
Cyclization: The resulting amide intermediate is then cyclized to form the xanthine ring system. This can be achieved by heating in a high-boiling point solvent or by using a dehydrating agent.
-
N-methylation (if necessary): If the starting uracil (B121893) is not already N7-methylated (as in the case of caffeine), a final methylation step using a methylating agent like methyl iodide is performed to yield this compound.
Adenosine A2A Receptor Radioligand Binding Assay
This assay determines the binding affinity of CSC for the adenosine A2A receptor.
-
Membrane Preparation: Membranes are prepared from a source rich in A2A receptors, such as rat striatum or cells engineered to express the receptor (e.g., HEK293 cells).
-
Assay Buffer: A typical buffer is 50 mM Tris-HCl, pH 7.4.
-
Incubation: Membranes are incubated with a specific A2A radioligand (e.g., [3H]CGS 21680) and varying concentrations of CSC.
-
Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled A2A agonist or antagonist. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value is determined from competition curves and converted to a Ki value using the Cheng-Prusoff equation.
Monoamine Oxidase B (MAO-B) Inhibition Assay
This assay measures the ability of CSC to inhibit the enzymatic activity of MAO-B.
-
Enzyme Source: MAO-B can be obtained from mitochondrial preparations of tissues like the liver or brain, or as a recombinant enzyme.
-
Substrate: A specific substrate for MAO-B, such as benzylamine (B48309) or kynuramine (B1673886), is used.
-
Assay Principle: The assay measures the product of the MAO-B catalyzed reaction. This can be done spectrophotometrically or fluorometrically. For example, the oxidation of kynuramine produces a fluorescent product.
-
Procedure: The MAO-B enzyme is pre-incubated with varying concentrations of CSC. The reaction is then initiated by the addition of the substrate.
-
Measurement: The rate of product formation is measured over time.
-
Data Analysis: The IC50 value, which is the concentration of CSC that inhibits 50% of the MAO-B activity, is determined from the dose-response curve.
Adenylate Cyclase Functional Assay
This assay assesses the functional antagonism of CSC at the A2A receptor.
-
Cell System: Cells expressing the adenosine A2A receptor and a functional adenylyl cyclase signaling pathway are used (e.g., PC12 cells).
-
Principle: A2A receptor activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). An antagonist will block this agonist-induced increase.
-
Procedure: Cells are pre-incubated with varying concentrations of CSC. They are then stimulated with a known A2A receptor agonist (e.g., NECA).
-
cAMP Measurement: The reaction is stopped, and the intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assays).
-
Data Analysis: The ability of CSC to inhibit the agonist-induced cAMP production is quantified, and the Kb (inhibitor constant) is calculated.
In Vivo Locomotor Activity Assay
This assay evaluates the effect of CSC on spontaneous movement in rodents.
-
Animals: Mice are commonly used for this assay.
-
Apparatus: Locomotor activity is measured in an open-field arena equipped with infrared beams to automatically track the animal's movement.
-
Procedure:
-
Habituation: Animals are first habituated to the testing environment to reduce novelty-induced hyperactivity.
-
Drug Administration: CSC is administered via an appropriate route (e.g., intraperitoneal injection).
-
Data Recording: Immediately after administration, the animal is placed in the open-field arena, and its locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a set period.
-
-
Data Analysis: The locomotor activity of the CSC-treated group is compared to a vehicle-treated control group. To test for A2A antagonism, CSC can be administered prior to an A2A agonist that typically suppresses locomotor activity, and the reversal of this suppression is measured.
Visualizing the Science: Diagrams and Pathways
The following diagrams illustrate the key concepts and processes related to the discovery and mechanism of action of this compound.
References
- 1. Recent Advances in the Synthesis of Xanthines: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Locomotor Activity Studies in Mice [bio-protocol.org]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Expt 11 Effect of drugs on locomotor activity using actophotometer | PPTX [slideshare.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
The Neuroprotective Potential of 8-(3-Chlorostyryl)caffeine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-(3-Chlorostyryl)caffeine (CSC) is a potent and selective antagonist of the adenosine (B11128) A2A receptor and an inhibitor of monoamine oxidase B (MAO-B).[1][2][3] This dual mechanism of action positions CSC as a compelling candidate for neuroprotective therapies, particularly in the context of neurodegenerative conditions such as Parkinson's disease. This technical guide provides a comprehensive overview of the neuroprotective properties of CSC, including its pharmacological profile, key experimental data, detailed methodologies for in vitro and in vivo studies, and an exploration of its underlying signaling pathways.
Core Pharmacological Data
The neuroprotective effects of this compound are rooted in its specific interactions with key molecular targets in the central nervous system. The following tables summarize the quantitative data on CSC's binding affinities and inhibitory concentrations.
| Target | Species | K_i_ (nM) | Reference |
| Adenosine A2A Receptor | Rat | 54 | [1][4] |
| Adenosine A1 Receptor | Rat | 28200 | [1][2] |
| Monoamine Oxidase B (MAO-B) | Mouse | 100 | [1][5] |
Table 1: Binding Affinities (K_i_) of this compound. This table illustrates the high selectivity of CSC for the adenosine A2A receptor over the A1 receptor.
| Target | Species | IC_50_ (nM) | Reference |
| Monoamine Oxidase B (MAO-B) | Human | ~200 |
Table 2: Inhibitory Concentration (IC_50_) of this compound. This table highlights the potent inhibitory effect of CSC on MAO-B.
Signaling Pathways and Mechanism of Action
The neuroprotective properties of CSC are attributed to its dual engagement of two critical pathways implicated in neuronal survival and degeneration.
Adenosine A2A Receptor Antagonism
In the brain, adenosine A2A receptors are highly expressed in the striatum, a region crucial for motor control. Activation of these receptors can modulate glutamatergic and dopaminergic neurotransmission, often contributing to excitotoxicity in pathological conditions. By blocking A2A receptors, CSC is thought to confer neuroprotection through several downstream mechanisms, including the reduction of glutamate (B1630785) release and the modulation of glial cell activation.
Monoamine Oxidase B (MAO-B) Inhibition
MAO-B is a key enzyme in the metabolic pathway of dopamine (B1211576) and is also responsible for the bioactivation of certain neurotoxins. In the context of Parkinson's disease models, MAO-B metabolizes 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) into its toxic metabolite, 1-methyl-4-phenylpyridinium (MPP+), which selectively destroys dopaminergic neurons. CSC's inhibition of MAO-B directly blocks this toxic conversion. Furthermore, inhibiting MAO-B can independently offer neuroprotection by reducing oxidative stress arising from dopamine metabolism.
References
- 1. modelorg.com [modelorg.com]
- 2. Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoamine Oxidase Inhibitors in Toxic Models of Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional mechanism of neuroprotection by inhibitors of type B monoamine oxidase in Parkinson’s disease | Semantic Scholar [semanticscholar.org]
- 5. Protocol for the MPTP mouse model of Parkinson's disease | Semantic Scholar [semanticscholar.org]
In Vitro Selectivity Profile of 8-(3-Chlorostyryl)caffeine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-(3-Chlorostyryl)caffeine (CSC) is a xanthine (B1682287) derivative recognized as a potent and selective antagonist of the adenosine (B11128) A2A receptor. This technical guide provides a comprehensive overview of the in vitro selectivity profile of CSC, presenting key quantitative data on its binding affinities and functional activities. Detailed experimental protocols for the principal assays are provided, alongside graphical representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its pharmacological characterization.
Introduction
This compound, a derivative of caffeine, has been extensively studied for its selective antagonism at the adenosine A2A receptor, a key target in the central nervous system and periphery.[1][2][3][4] Its ability to selectively block A2A receptors has made it a valuable research tool for investigating the physiological and pathophysiological roles of this receptor subtype. In addition to its primary activity, CSC has also been shown to exhibit inhibitory effects on monoamine oxidase B (MAO-B).[5] This dual activity has garnered interest in its potential therapeutic applications, particularly in neurodegenerative disorders like Parkinson's disease. This document serves as a technical resource, summarizing the critical in vitro data and methodologies used to establish the selectivity profile of CSC.
Quantitative Selectivity Profile
The in vitro selectivity of this compound has been primarily characterized through radioligand binding assays to determine its affinity for various adenosine receptor subtypes and enzyme inhibition assays. The data consistently demonstrates a high selectivity for the adenosine A2A receptor.
Adenosine Receptor Binding Affinity
The binding affinity of CSC for different rat adenosine receptor subtypes is summarized in the table below. The data highlights a significant selectivity for the A2A receptor over A1, A2B, and A3 receptors.
| Receptor Subtype | Tissue Source | Ki (nM) | Selectivity (fold vs. A2A) | Reference |
| A2A | Rat Striatum | 54 | - | [1] |
| A1 | Rat Cerebral Cortex | 28,000 (or 28,200) | 518.5 (or 522) | [1] |
| A2B | - | 8,200 | 151.9 | [6] |
| A3 | - | >10,000 | >185 | [6] |
Monoamine Oxidase B (MAO-B) Inhibition
CSC has also been identified as a potent inhibitor of MAO-B.
| Enzyme | Source | Ki (nM) | Reference |
| MAO-B | Mouse Brain Mitochondria | 100 | [5] |
| MAO-B | Baboon | 80.6 | [6] |
Functional Activity
The antagonistic properties of CSC have been confirmed in functional assays measuring the inhibition of adenylyl cyclase activity.
| Receptor Subtype | Cell Type | Assay | Kb (nM) | Selectivity (fold vs. A2A) | Reference |
| A2A | Rat Pheochromocytoma (PC12) cells | Adenylate Cyclase Inhibition | 60 | - | [1][2] |
| A1 | Rat Adipocytes | Adenylate Cyclase Inhibition | 1,300 | 21.7 | [1][2] |
Experimental Protocols
The following sections detail the generalized methodologies for the key in vitro assays used to characterize the selectivity profile of this compound.
Radioligand Binding Assays for Adenosine Receptors
These assays are designed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
Objective: To determine the affinity of CSC for adenosine A1 and A2A receptors.
Materials:
-
Membrane Preparations: Membranes from rat cerebral cortex (for A1 receptors) and rat striatum (for A2A receptors). Alternatively, membranes from cell lines expressing the specific human adenosine receptor subtypes (e.g., CHO or HEK293 cells) can be used.[7][8][9]
-
Radioligands: [3H]DPCPX or [3H]CCPA for A1 receptors; [3H]CGS 21680 or [3H]ZM241385 for A2A receptors.[7][8][10]
-
Test Compound: this compound (CSC) at various concentrations.
-
Non-specific Binding Control: A high concentration of a non-selective adenosine receptor agonist like NECA (5'-N-ethylcarboxamidoadenosine) or a selective antagonist for the specific receptor subtype.[9][10]
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[10]
-
Filtration System: Glass fiber filters (e.g., GF/B) and a vacuum filtration manifold.[10]
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Incubation: In assay tubes, combine the membrane preparation, radioligand at a concentration close to its Kd, and varying concentrations of CSC or the non-specific binding control.
-
The total binding is determined in the absence of CSC, while non-specific binding is measured in the presence of a high concentration of an unlabeled ligand.[10]
-
Incubate the mixture at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).[2]
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.[10]
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 value (concentration of CSC that inhibits 50% of the specific binding) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay Workflow.
Adenylate Cyclase Functional Assay
This assay measures the ability of an antagonist to block the agonist-induced stimulation or inhibition of adenylyl cyclase, the enzyme responsible for cAMP production.
Objective: To determine the functional antagonist potency (Kb) of CSC at adenosine A1 and A2A receptors.
Materials:
-
Cell Preparations: Membranes from rat pheochromocytoma (PC12) cells (for A2A) and rat adipocytes (for A1).[1]
-
Agonist: A non-selective adenosine receptor agonist like NECA for A2A stimulation, or an A1-selective agonist like N6-phenylisopropyladenosine for A1 inhibition.[1]
-
Test Compound: this compound (CSC) at various concentrations.
-
cAMP Assay Kit: A commercially available kit for the quantification of cyclic AMP (e.g., HTRF, ELISA).[11]
-
Phosphodiesterase Inhibitor: To prevent the degradation of cAMP (e.g., rolipram).[9]
Procedure:
-
Pre-incubation: Incubate the cell membranes with various concentrations of CSC.
-
Agonist Stimulation: Add a fixed concentration of the appropriate agonist to stimulate (for A2A) or inhibit (for A1) adenylyl cyclase activity.
-
Incubation: Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
Termination: Stop the reaction, typically by heat inactivation or the addition of a stop solution.
-
cAMP Quantification: Measure the amount of cAMP produced using a suitable assay kit.
-
Data Analysis: Plot the agonist dose-response curves in the presence of different concentrations of CSC. The antagonist dissociation constant (Kb) can be calculated using the Schild equation.
Adenosine Receptor Signaling Pathways.
Monoamine Oxidase B (MAO-B) Inhibition Assay
This assay determines the inhibitory potency of a compound on the enzymatic activity of MAO-B.
Objective: To determine the Ki of CSC for MAO-B.
Materials:
-
Enzyme Source: Mouse brain mitochondria or recombinant human MAO-B.[5]
-
Substrate: A specific substrate for MAO-B, such as kynuramine (B1673886) or benzylamine.
-
Test Compound: this compound (CSC) at various concentrations.
-
Detection System: A spectrophotometer or fluorometer to measure the product of the enzymatic reaction.
Procedure:
-
Pre-incubation: Pre-incubate the enzyme source with various concentrations of CSC.
-
Reaction Initiation: Add the substrate to initiate the enzymatic reaction.
-
Incubation: Incubate the mixture at 37°C for a specific time.
-
Reaction Termination: Stop the reaction.
-
Product Quantification: Measure the amount of product formed.
-
Data Analysis: Calculate the percentage of inhibition for each CSC concentration. Determine the IC50 value and subsequently the Ki value using appropriate enzyme kinetic models.
Conclusion
The in vitro data for this compound unequivocally establish it as a highly selective adenosine A2A receptor antagonist. Its approximately 520-fold higher affinity for the A2A receptor compared to the A1 receptor, coupled with its functional antagonism of A2A-mediated adenylyl cyclase stimulation, underscores its utility as a specific pharmacological tool.[1][2][3][4] Furthermore, its potent inhibition of MAO-B presents a secondary activity that may contribute to its overall pharmacological profile and therapeutic potential. The detailed methodologies provided in this guide offer a framework for the replication and extension of these seminal findings in the fields of pharmacology and drug discovery.
References
- 1. This compound (CSC) is a selective A2-adenosine antagonist in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (CSC) is a selective A2-adenosine antagonist in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CMD Biosceinces [cmdbioscience.com]
- 5. This compound may attenuate MPTP neurotoxicity through dual actions of monoamine oxidase inhibition and A2A receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Chlorostyrylcaffeine - Wikipedia [en.wikipedia.org]
- 7. Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. innoprot.com [innoprot.com]
Unveiling the Molecular Interactions of 8-(3-Chlorostyryl)caffeine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-(3-Chlorostyryl)caffeine (CSC) is a potent and selective antagonist of the adenosine (B11128) A2A receptor and an inhibitor of monoamine oxidase B (MAO-B).[1][2] This dual pharmacological profile has positioned CSC as a significant tool in neuroscience research, particularly in the study of neurodegenerative disorders such as Parkinson's disease.[3][4] This technical guide provides an in-depth overview of the molecular targets of CSC, presenting key quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Core Molecular Targets and Quantitative Affinity
The primary molecular targets of this compound are the adenosine A2A receptor and the enzyme monoamine oxidase B (MAO-B). CSC exhibits high affinity and selectivity for the A2A receptor over other adenosine receptor subtypes.
| Target | Species | K_i_ (nM) | Selectivity vs. A1 | Reference |
| Adenosine A2A Receptor | Rat | 54 | 520-fold | [5] |
| Adenosine A1 Receptor | Rat | 28,200 | - | [2] |
| Monoamine Oxidase B (MAO-B) | Mouse Brain Mitochondria | ~100 | - | [3] |
Signaling Pathways and Experimental Workflows
The biological effects of this compound are primarily mediated through its interaction with the adenosine A2A receptor signaling cascade and its inhibition of MAO-B activity.
Adenosine A2A Receptor Signaling Pathway
The adenosine A2A receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand adenosine, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[6] In the striatum, A2A receptors are often co-located with dopamine (B1211576) D2 receptors, where they form heterodimers and exert an antagonistic interaction. Activation of A2A receptors can dampen D2 receptor signaling, a mechanism that is particularly relevant in the context of Parkinson's disease.[1] CSC, as an A2A receptor antagonist, blocks this pathway, thereby potentiating dopamine D2 receptor-mediated signaling.
References
- 1. Allosteric Interactions between Adenosine A2A and Dopamine D2 Receptors in Heteromeric Complexes: Biochemical and Pharmacological Characteristics, and Opportunities for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]
- 3. This compound may attenuate MPTP neurotoxicity through dual actions of monoamine oxidase inhibition and A2A receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of monoamine oxidase B by analogues of the adenosine A2A receptor antagonist (E)-8-(3-chlorostyryl)caffeine (CSC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (CSC) is a selective A2-adenosine antagonist in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. innoprot.com [innoprot.com]
Methodological & Application
Application Notes and Protocols for 8-(3-Chlorostyryl)caffeine in the MPTP Parkinson's Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 8-(3-Chlorostyryl)caffeine (CSC), a potent and selective adenosine (B11128) A2A receptor antagonist, in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model of Parkinson's disease. CSC has demonstrated significant neuroprotective effects in this model, attributable to its dual mechanism of action: antagonism of the adenosine A2A receptor and inhibition of monoamine oxidase B (MAO-B).[1][2][3]
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to a significant reduction in striatal dopamine (B1211576). The MPTP mouse model is a widely used paradigm to study the pathology of PD and to evaluate potential neuroprotective therapies. MPTP is a neurotoxin that, once metabolized in the brain by MAO-B to its active toxic metabolite MPP+, selectively destroys dopaminergic neurons.[1][2][3]
This compound (CSC) has emerged as a promising therapeutic candidate due to its ability to attenuate MPTP-induced neurotoxicity.[1][2][3] Its neuroprotective effects are mediated through two primary pathways:
-
Adenosine A2A Receptor Antagonism: A2A receptors are highly expressed in the striatum, where they modulate dopaminergic neurotransmission. Antagonism of these receptors has been shown to be neuroprotective in models of PD.
-
Monoamine Oxidase B (MAO-B) Inhibition: CSC directly inhibits MAO-B, the enzyme responsible for converting MPTP to its toxic metabolite MPP+. This inhibition reduces the formation of the neurotoxin, thereby protecting dopaminergic neurons.[1][2][3]
Data Presentation
The following tables summarize the quantitative data from studies evaluating the effects of CSC in the MPTP mouse model.
Table 1: Effect of CSC on Striatal MPTP and its Metabolites [3]
| Treatment Group | Striatal MPTP (ng/g tissue) | Striatal MPDP+ (ng/g tissue) | Striatal MPP+ (ng/g tissue) |
| MPTP + Vehicle | 135 ± 15 | 25 ± 3 | 11.5 ± 1.0 |
| MPTP + CSC (5 mg/kg) | 250 ± 30 | 10 ± 2 | 7.5 ± 0.8* |
*p < 0.05 compared to MPTP + Vehicle. Data are presented as mean ± S.E.M.
Table 2: Neuroprotective Effect of CSC on Striatal Dopamine and Serotonin Levels [3]
| Treatment Group | Striatal Dopamine (% of Control) | Striatal Serotonin (% of Control) |
| Saline + Vehicle | 100 | 100 |
| MPTP + Vehicle | 18 ± 3 | 95 ± 5 |
| MPTP + CSC (5 mg/kg) | 45 ± 5* | 98 ± 6 |
*p < 0.05 compared to MPTP + Vehicle. Data are presented as mean ± S.E.M.
Experimental Protocols
MPTP Mouse Model of Parkinson's Disease
This protocol describes the induction of Parkinsonism in mice using MPTP.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride (Sigma-Aldrich)
-
Sterile saline (0.9% NaCl)
-
This compound (CSC)
-
Vehicle for CSC (e.g., 10% DMSO, 40% PEG 400, 50% saline)
Procedure:
-
Animal Handling: Acclimatize mice to the housing conditions for at least one week before the experiment. Maintain a 12-hour light/dark cycle with ad libitum access to food and water.
-
MPTP Preparation: On the day of injection, dissolve MPTP-HCl in sterile saline to a final concentration of 2 mg/mL. Prepare fresh for each set of injections.
-
CSC Preparation: Prepare a stock solution of CSC in the chosen vehicle. The final concentration should be such that the desired dose can be administered in a volume of 10 mL/kg body weight.
-
Dosing Regimen:
-
Control Group: Administer vehicle intraperitoneally (i.p.) once daily for the duration of the study.
-
MPTP Group: Administer four i.p. injections of MPTP (20 mg/kg) at 2-hour intervals on a single day.
-
CSC Treatment Group: Administer CSC (e.g., 5 mg/kg, i.p.) 30 minutes prior to each MPTP injection.
-
-
Post-Injection Monitoring: Monitor the animals closely for any signs of distress or adverse reactions.
-
Tissue Collection: Euthanize mice 7 days after the last MPTP injection. Rapidly dissect the striatum on ice for biochemical analysis or perfuse the animals with 4% paraformaldehyde for immunohistochemistry.
Behavioral Analysis
Assess motor deficits using standardized behavioral tests.
a) Open Field Test:
-
Place a mouse in the center of an open field arena (e.g., 40x40 cm).
-
Record the animal's activity for 15-30 minutes using an automated tracking system.
-
Analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
b) Rotarod Test:
-
Train the mice on an accelerating rotarod for 2-3 consecutive days before MPTP treatment.
-
On the test day, place the mouse on the rotating rod, which gradually accelerates (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod. Perform three trials per mouse with an inter-trial interval of at least 15 minutes.
Biochemical Analysis: HPLC for Striatal Dopamine
Measure striatal dopamine and its metabolites using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.
-
Sample Preparation: Homogenize the dissected striatal tissue in a solution of 0.1 M perchloric acid containing an internal standard (e.g., 3,4-dihydroxybenzylamine).
-
Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm filter.
-
HPLC Analysis: Inject the filtered sample into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.
-
Quantification: Quantify the levels of dopamine, DOPAC, and HVA by comparing the peak areas to those of known standards.
Immunohistochemistry for Tyrosine Hydroxylase (TH)
Visualize and quantify the loss of dopaminergic neurons in the substantia nigra.
-
Tissue Processing: Post-fix the brain in 4% paraformaldehyde overnight, followed by cryoprotection in 30% sucrose. Section the brain into 30-40 µm coronal sections using a cryostat.
-
Staining:
-
Wash sections in PBS.
-
Perform antigen retrieval if necessary.
-
Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour.
-
Incubate with a primary antibody against Tyrosine Hydroxylase (e.g., rabbit anti-TH, 1:1000) overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 2 hours at room temperature.
-
Mount the sections on slides and coverslip with a mounting medium containing DAPI.
-
-
Imaging and Analysis: Capture images using a fluorescence microscope. Quantify the number of TH-positive neurons in the substantia nigra using stereological methods.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Dual neuroprotective mechanism of CSC in the MPTP model.
Caption: Workflow for evaluating CSC in the MPTP mouse model.
References
- 1. This compound may attenuate MPTP neurotoxicity through dual actions of monoamine oxidase inhibition and A2A receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] this compound May Attenuate MPTP Neurotoxicity through Dual Actions of Monoamine Oxidase Inhibition and A2A Receptor Antagonism* | Semantic Scholar [semanticscholar.org]
- 3. bumc.bu.edu [bumc.bu.edu]
Application Notes and Protocols for In Vivo Administration of 8-(3-Chlorostyryl)caffeine (CSC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-(3-Chlorostyryl)caffeine (CSC) is a potent and selective antagonist of the adenosine (B11128) A2A receptor and a known inhibitor of monoamine oxidase B (MAO-B).[1][2][3][4] Its dual mechanism of action makes it a valuable research tool, particularly in the study of neurodegenerative disorders like Parkinson's disease, where both adenosinergic and dopaminergic pathways are implicated.[1][5][6] These application notes provide detailed protocols for the in vivo administration of CSC in rodent models, summarize key quantitative data, and illustrate the relevant signaling pathways.
Data Presentation
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative parameters of this compound based on published studies.
Table 1: Receptor Binding and Functional Antagonism
| Parameter | Species | Tissue/Cell Line | Value | Selectivity | Reference |
| Ki (A2A Receptor) | Rat | Striatum | 54 nM | - | [7] |
| Ki (A1 Receptor) | Rat | Cerebral Cortex | 28,000 nM | 520-fold vs. A2A | [7] |
| Kb (A2a Receptor) | Rat | Pheochromocytoma cells | 60 nM | - | [7] |
| Kb (A1 Receptor) | Rat | Adipocytes | 1,300 nM | 22-fold vs. A2a | [7] |
Table 2: Monoamine Oxidase B (MAO-B) Inhibition
| Parameter | Species | Source | Value | Reference |
| Ki | Mouse | Brain Mitochondria | 100 nM | [1] |
Table 3: In Vivo Pharmacodynamics and Pharmacokinetics (Rat)
| Administration Route | Infusion Rate | Steady-State Blood Concentration | EC50,u (in vivo potency) | Reference |
| Intravenous Infusion | 6 µ g/min/kg | 85 ± 7 ng/mL | - | [8] |
| Intravenous Infusion | 12 µ g/min/kg | 210 ± 20 ng/mL | - | [8] |
| Intravenous Infusion | 24 µ g/min/kg | 400 ± 40 ng/mL | 16 ± 4 ng/mL (48 ± 11 nM) | [8] |
Table 4: In Vivo Behavioral Effects (Mouse)
| Administration Route | Dosage | Observed Effect | Reference |
| Intraperitoneal | 1 mg/kg | Shifted the locomotor depression curve of an A2a agonist to the right. | [7] |
| Intraperitoneal | 5 mg/kg | Stimulated locomotor activity by 22% over control. | [7] |
| Intraperitoneal | 5 mg/kg | Attenuated MPTP-induced neurotoxicity. | [1] |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration in Mice
This protocol is based on methodologies used in studies evaluating the effects of CSC on locomotor activity and neuroprotection.
Materials:
-
This compound (CSC) powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Alkamuls EL-620
-
Phosphate-buffered saline (PBS), sterile
-
Sterile microcentrifuge tubes
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Vortex mixer
-
Animal scale
Procedure:
-
Preparation of Vehicle: Prepare a 20:80 (v/v) mixture of Alkamuls EL-620 and sterile PBS.
-
Preparation of CSC Stock Solution:
-
Preparation of Dosing Solution:
-
Dilute the CSC stock solution in the prepared vehicle (Alkamuls EL-620/PBS mixture) to achieve the final desired concentration for injection. The final concentration of DMSO should be kept to a minimum (ideally less than 5% of the total injection volume) to avoid toxicity.
-
For a 5 mg/kg dose in a 25 g mouse with an injection volume of 10 mL/kg (0.25 mL), the final concentration would be 0.5 mg/mL.
-
If the desired dose exceeds the solubility in the vehicle, it can be administered as a suspension.[7]
-
-
Animal Preparation and Injection:
-
Weigh the mouse to accurately calculate the injection volume.
-
Restrain the mouse appropriately.
-
Administer the CSC solution or suspension via intraperitoneal injection into the lower right quadrant of the abdomen.
-
The typical injection volume is 5-10 mL/kg body weight.
-
Protocol 2: Continuous Intravenous (i.v.) Infusion in Rats
This protocol is adapted from a study quantifying the in vivo potency of CSC. This procedure requires surgical expertise.
Materials:
-
This compound (CSC) powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Surgical instruments for catheterization (e.g., forceps, scissors, sutures)
-
Vascular catheter (appropriately sized for the target vessel, e.g., jugular or femoral vein)
-
Infusion pump
-
Sterile syringes for the infusion pump
-
Animal scale
Procedure:
-
Preparation of CSC Infusion Solution:
-
CSC is light-sensitive; therefore, infusion solutions should be prepared under sodium light and protected from light during the experiment.[8]
-
Dissolve CSC in sterile DMSO to the desired concentration for infusion. The infusion rate for all rats in the cited study was 1.0 µL/min.[8]
-
The concentration will depend on the target infusion rate (e.g., 6, 12, or 24 µ g/min/kg ). For a 300g rat and a target rate of 6 µ g/min/kg , the total dose rate is 1.8 µ g/min . At an infusion rate of 1 µL/min, the solution concentration would need to be 1.8 mg/mL.
-
-
Surgical Procedure (to be performed under anesthesia):
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Surgically expose the target vein (e.g., jugular or femoral vein).
-
Carefully insert a catheter into the vein and secure it with sutures.
-
Exteriorize the catheter at the back of the neck.
-
Allow the animal to recover from surgery before starting the infusion.
-
-
Infusion:
-
Connect the catheter to the infusion pump via tubing.
-
Set the infusion pump to the desired rate (e.g., 1.0 µL/min) to deliver the target dose of CSC.
-
Continuously infuse the CSC solution for the duration of the experiment.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of CSC in the Striatum
CSC's primary mechanism of action in the central nervous system involves the antagonism of adenosine A2A receptors, which are densely expressed in the striatum, particularly on GABAergic medium spiny neurons of the indirect pathway.[5][10] These receptors form heteromers with dopamine (B1211576) D2 receptors and exert an inhibitory influence on D2 receptor signaling.[5] By blocking A2A receptors, CSC disinhibits D2 receptor function, thereby potentiating dopaminergic neurotransmission.[11] This is particularly relevant in conditions of dopamine depletion, such as Parkinson's disease.[5] Additionally, CSC's inhibition of MAO-B reduces the degradation of dopamine, further enhancing dopaminergic tone.[1]
Experimental Workflow for In Vivo Administration
The following diagram outlines a typical workflow for an in vivo experiment involving the administration of CSC to rodents.
References
- 1. This compound may attenuate MPTP neurotoxicity through dual actions of monoamine oxidase inhibition and A2A receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of monoamine oxidase B by analogues of the adenosine A2A receptor antagonist (E)-8-(3-chlorostyryl)caffeine (CSC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] this compound May Attenuate MPTP Neurotoxicity through Dual Actions of Monoamine Oxidase Inhibition and A2A Receptor Antagonism* | Semantic Scholar [semanticscholar.org]
- 4. This compound =98 HPLC,solid 147700-11-6 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Endocannabinoid Signaling Mediates Psychomotor Activation by Adenosine A2A Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (CSC) is a selective A2-adenosine antagonist in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of the In Vivo Potency of the Adenosine A2 Receptor Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound =98 HPLC,solid 147700-11-6 [sigmaaldrich.com]
- 10. Adenosine A2A receptors and basal ganglia physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Plasma Levels of Food-Derived Metabolites as Biomarkers of Parkinson’s Disease [mdpi.com]
Application Notes and Protocols for Studying Dopamine Release Using 8-(3-Chlorostyryl)caffeine (CSC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-(3-Chlorostyryl)caffeine (CSC) is a potent and selective antagonist of the adenosine (B11128) A2A receptor, making it a valuable pharmacological tool for investigating the role of A2A receptors in various physiological and pathological processes, particularly in the central nervous system.[1] CSC also exhibits inhibitory activity against monoamine oxidase B (MAO-B), a dual action that makes it of particular interest in the study of neurodegenerative disorders like Parkinson's disease. These application notes provide a comprehensive guide to using CSC for studying dopamine (B1211576) release, including its mechanism of action, key quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.
The primary mechanism through which CSC influences dopamine release is by blocking the inhibitory effects of adenosine on dopaminergic neurotransmission. Adenosine A2A receptors are highly expressed in dopamine-rich brain regions, such as the striatum, where they are co-localized with dopamine D2 receptors on striatopallidal medium spiny neurons.[2][3] Activation of A2A receptors by endogenous adenosine stimulates adenylyl cyclase, increases cyclic AMP (cAMP) levels, and activates protein kinase A (PKA). This signaling cascade can counteract the effects of D2 receptor activation and lead to an inhibition of dopamine-mediated behaviors. By antagonizing the A2A receptor, CSC disinhibits dopaminergic signaling, thereby enhancing dopamine release and subsequent downstream effects.
Data Presentation
Quantitative Data for this compound (CSC)
The following tables summarize key quantitative data for CSC from in vitro and in vivo studies, providing a reference for its potency and selectivity.
Table 1: Receptor Binding Affinity of CSC
| Receptor Subtype | Species | Preparation | Radioligand | Kᵢ (nM) | Reference |
| Adenosine A2A | Rat | Striatal Membranes | [³H]CGS 21680 | 54 | [1] |
| Adenosine A1 | Rat | Cerebral Cortex Membranes | [³H]CHA | 28200 |
Table 2: Functional Potency of CSC
| Assay | Cell/Tissue Type | Agonist | Parameter | Value | Reference |
| Adenylyl Cyclase Inhibition | Rat Pheochromocytoma Cells | APEC | K_b_ | 60 nM | [1] |
| Adenylyl Cyclase Inhibition | Rat Adipocytes | - | K_b_ | 1.3 µM | [1] |
| In Vivo Hypotensive Effect | Conscious Normotensive Rats | CGS 21680C | EC₅₀,ᵤ | 48 ± 11 nM | [4] |
Table 3: In Vivo Effects of CSC on Dopamine Neurotransmission
| Animal Model | CSC Dose | Effect on Dopamine System | Magnitude of Effect | Reference |
| Conscious Normotensive Rats | 0, 6, 12, 24 µ g/min/kg (i.v. infusion) | Antagonism of CGS 21680C-induced hypotension | Dose-dependent increase in apparent EC₅₀ of CGS 21680C | [4] |
| 6-OHDA-lesioned Rats | 1 mg/kg (i.p. for 13 days) | No significant change in basal extracellular DA, DOPAC, and HVA levels | - | [5] |
| Mice | 2.5 mg/kg (i.p.) | Potentiation of cocaine-induced motor response | Significant increase in locomotion when co-administered with a sub-effective dose of cocaine | [6] |
Signaling Pathways and Experimental Workflows
Adenosine A2A Receptor Signaling Pathway in Dopaminergic Neurons
The following diagram illustrates the signaling cascade initiated by adenosine A2A receptor activation and its modulation by CSC, leading to an influence on dopamine D2 receptor signaling and downstream effectors like DARPP-32.
Experimental Workflow for In Vivo Microdialysis
This diagram outlines the key steps involved in conducting an in vivo microdialysis experiment to measure CSC's effect on dopamine release.
Experimental Protocols
Radioligand Binding Assay for Adenosine A2A Receptor
This protocol is designed to determine the binding affinity (Kᵢ) of CSC for the adenosine A2A receptor.
Materials:
-
Membrane Preparation: CHO or HEK293 cells stably expressing the human or rat adenosine A2A receptor.
-
Radioligand: [³H]CGS 21680 or [³H]ZM241385.
-
Non-specific Binding Control: 10 µM NECA (5'-N-Ethylcarboxamidoadenosine) or other suitable non-labeled A2A agonist/antagonist.
-
Test Compound: this compound (CSC).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/B) pre-treated with 0.3% polyethyleneimine (PEI).
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membrane preparation on ice and dilute in assay buffer to a final concentration of 10-20 µg of protein per well.
-
Compound Preparation: Prepare serial dilutions of CSC in assay buffer.
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand (at a concentration close to its K_d_), and 100 µL of the membrane preparation.
-
Non-specific Binding: Add 50 µL of the non-specific binding control, 50 µL of radioligand, and 100 µL of the membrane preparation.
-
CSC Competition: Add 50 µL of each CSC dilution, 50 µL of radioligand, and 100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-treated filter plates. Wash the filters three times with ice-cold wash buffer.
-
Detection: Dry the filters, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of CSC.
-
Determine the IC₅₀ value using non-linear regression (sigmoidal dose-response).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
-
Adenylyl Cyclase Functional Assay
This protocol measures the ability of CSC to antagonize agonist-stimulated cAMP production, providing a functional measure of its potency (IC₅₀ or K_b_).
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human or rat adenosine A2A receptor.
-
Agonist: NECA or CGS 21680.
-
Test Compound: this compound (CSC).
-
Stimulation Buffer: HBSS containing 5 mM HEPES and 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
cAMP Detection Kit: A commercial kit based on HTRF, LANCE, or ELISA.
-
384-well low-volume plates.
Procedure:
-
Cell Culture: Culture the A2A receptor-expressing cells in the appropriate growth medium.
-
Cell Seeding: On the day of the experiment, detach the cells, resuspend them in stimulation buffer, and seed 2,500-5,000 cells per well into a 384-well plate.
-
Compound Preparation: Prepare serial dilutions of CSC in stimulation buffer.
-
Assay Procedure:
-
Add 5 µL of the CSC dilutions to the appropriate wells.
-
Add 5 µL of a fixed concentration of the A2A agonist (typically the EC₈₀ concentration to ensure a robust signal for inhibition) to all wells except the basal control wells.
-
Incubate the plate for 30 minutes at room temperature.
-
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis:
-
Generate a cAMP standard curve.
-
Convert the raw assay signals to cAMP concentrations.
-
Plot the percentage of inhibition of the agonist response against the log concentration of CSC.
-
Determine the IC₅₀ value using a four-parameter logistic curve fit.
-
In Vivo Microdialysis for Dopamine Release in the Rat Striatum
This protocol details the procedure for measuring extracellular dopamine levels in the striatum of freely moving rats following CSC administration.
Materials:
-
Animals: Male Wistar or Sprague-Dawley rats (250-300 g).
-
Surgical Equipment: Stereotaxic apparatus, surgical drill, dental cement, and surgical screws.
-
Microdialysis Equipment: Guide cannula, dummy cannula, microdialysis probe (2-4 mm membrane, 20 kDa MWCO), microinfusion pump, fraction collector.
-
Perfusion Fluid: Artificial cerebrospinal fluid (aCSF), filtered and degassed.
-
Test Compound: this compound (CSC) dissolved in an appropriate vehicle.
-
Analytical System: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
Procedure:
-
Guide Cannula Implantation (Stereotaxic Surgery):
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Drill a small hole in the skull above the target brain region (e.g., for the striatum: AP +1.0 mm, ML ±2.5 mm from bregma).
-
Slowly lower the guide cannula to the desired depth (e.g., DV -3.5 mm from dura) and secure it with dental cement and screws.
-
Insert a dummy cannula to maintain patency.
-
Allow the animal to recover for at least 3-7 days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently restrain the rat and replace the dummy cannula with the microdialysis probe.
-
Place the animal in a microdialysis bowl and connect the probe inlet to the microinfusion pump and the outlet to the fraction collector.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow the system to equilibrate for 1-2 hours to establish a stable baseline.
-
Collect at least three baseline dialysate samples (e.g., every 20 minutes).
-
Administer CSC via intraperitoneal (i.p.) injection or through the probe via reverse dialysis.
-
Continue collecting dialysate samples at regular intervals for 2-3 hours post-administration.
-
-
Sample Analysis:
-
Quantify the dopamine concentration in the dialysate samples using HPLC-ECD.
-
-
Histological Verification:
-
At the end of the experiment, euthanize the animal and perfuse the brain with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Section the brain and stain the tissue to verify the correct placement of the microdialysis probe.
-
-
Data Analysis:
-
Express the dopamine concentrations as a percentage of the average baseline levels.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA with repeated measures) to determine the significance of CSC-induced changes in dopamine release.
-
References
- 1. This compound (CSC) is a selective A2-adenosine antagonist in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Potent and Selective A2A Antagonists with Efficacy in Animal Models of Parkinson’s Disease and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of the In Vivo Potency of the Adenosine A2 Receptor Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Adenosine A2A Receptor Antagonists and l-DOPA on Hydroxyl Radical, Glutamate and Dopamine in the Striatum of 6-OHDA-Treated Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A2A Adenosine Receptor Antagonism Enhances Synaptic and Motor Effects of Cocaine via CB1 Cannabinoid Receptor Activation | PLOS One [journals.plos.org]
Application of CDP-Choline (Citicoline) in Neuroinflammation Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cytidine-5'-diphosphate choline (B1196258) (CDP-Choline or Citicoline) is an endogenous compound that plays a crucial role in the synthesis of phosphatidylcholine, a primary component of neuronal cell membranes.[1][2][3] Its application in neuroscience research has revealed significant neuroprotective and anti-inflammatory properties.[1][2][4] Citicoline (B1669096) has been shown to be beneficial in various models of neurological disorders, including ischemic stroke, traumatic brain injury, and neurodegenerative diseases, by mitigating the detrimental effects of neuroinflammation.[2][5][6] These application notes provide an overview of the mechanisms of action of citicoline in neuroinflammation and detailed protocols for its use in experimental research.
Mechanisms of Action in Neuroinflammation
Citicoline exerts its anti-inflammatory effects through a multi-faceted approach:
-
Membrane Stabilization and Repair: By serving as a precursor for phosphatidylcholine synthesis, citicoline helps maintain the integrity of neuronal membranes, which can be compromised during inflammatory processes.[7] This stabilization helps to reduce the release of pro-inflammatory mediators.[2]
-
Inhibition of Pro-inflammatory Enzymes: Citicoline has been shown to inhibit phospholipase A2, an enzyme that catalyzes the release of arachidonic acid from membrane phospholipids.[4][5] The subsequent metabolism of arachidonic acid leads to the production of pro-inflammatory eicosanoids.
-
Modulation of Inflammatory Signaling Pathways: Citicoline can attenuate key inflammatory signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[1][7][8] By inhibiting these pathways, citicoline reduces the expression and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[1][8][9]
-
Reduction of Oxidative Stress: Neuroinflammation is often associated with increased oxidative stress. Citicoline has been demonstrated to reduce the production of reactive oxygen species (ROS) and enhance the activity of antioxidant enzymes.[1][8]
-
Modulation of Microglia Activation: Citicoline can modulate the activation state of microglia, the resident immune cells of the central nervous system, shifting them from a pro-inflammatory to a more neuroprotective phenotype.[1][10]
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of citicoline on markers of neuroinflammation.
Table 1: In Vitro Effects of Citicoline on Markers of Neuroinflammation
| Cell Type | Treatment | Marker | Result | Reference |
| AMD RPE Cybrids | 100 µM Citicoline | BAX gene expression | ↓ 28.6% (p=0.03) | [10] |
| AMD RPE Cybrids | 100 µM Citicoline | Caspase-3 gene expression | ↓ 77.2% (p=0.0079) | [10] |
| AMD RPE Cybrids | 100 µM Citicoline | Caspase-9 gene expression | ↓ 37.2% (p=0.03) | [10] |
| AMD RPE Cybrids | 100 µM Citicoline | Reactive Oxygen Species (ROS) | ↓ 22.8% (p=0.013) | [10] |
Table 2: In Vivo Effects of Citicoline on Neuroinflammation in Animal Models
| Animal Model | Treatment | Marker | Result | Reference |
| Rat, Focal Cerebral Ischemia (MCAO) | 500 mg/kg Citicoline (i.p.) | Phosphorylation of ERK1/2 & MEK1/2 | Notable reduction | [11] |
| Rat, Closed Head Injury | 250 mg/kg Citicoline (i.v.) | Brain Edema | Decreased | [5] |
| Rat, Closed Head Injury | 250 mg/kg Citicoline (i.v.) | Superoxide Dismutase (SOD) Activity | Enhanced | [5] |
| Rat, Closed Head Injury | 250 mg/kg Citicoline (i.v.) | Malondialdehyde (MDA) Levels | Reduced | [5] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Citicoline's Anti-inflammatory Effects on Microglia
This protocol describes the culture of primary microglia and the subsequent assessment of citicoline's effect on the production of pro-inflammatory cytokines following lipopolysaccharide (LPS) stimulation.
Materials:
-
Primary microglia culture (e.g., from newborn mouse pups)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Citicoline sodium salt (CDP-Choline)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
96-well culture plates
Procedure:
-
Cell Culture:
-
Isolate and culture primary microglia from newborn mouse pups according to established protocols.
-
Seed the microglia in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
-
Citicoline Treatment:
-
Prepare a stock solution of citicoline in sterile PBS.
-
Pre-treat the microglia with varying concentrations of citicoline (e.g., 10 µM, 50 µM, 100 µM) for 2 hours. Include a vehicle control (PBS).
-
-
LPS Stimulation:
-
Following pre-treatment, stimulate the cells with LPS (100 ng/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control group.
-
-
Cytokine Quantification (ELISA):
-
After the incubation period, collect the cell culture supernatants.
-
Quantify the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the mean and standard deviation of cytokine concentrations for each treatment group.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the differences between groups.
-
Protocol 2: In Vivo Evaluation of Citicoline in a Rat Model of Neuroinflammation
This protocol outlines the use of a rat model of neuroinflammation induced by intracerebral injection of LPS and the assessment of citicoline's therapeutic effects.
Materials:
-
Adult male Sprague-Dawley rats (250-300 g)
-
Citicoline sodium salt (CDP-Choline)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline (0.9% NaCl)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Hamilton syringe
-
Brain tissue homogenization buffer
-
Western blot and ELISA reagents
Procedure:
-
Animal Grouping and Citicoline Administration:
-
Randomly divide the rats into the following groups: (1) Sham, (2) LPS + Vehicle, (3) LPS + Citicoline (e.g., 100 mg/kg), (4) LPS + Citicoline (e.g., 500 mg/kg).
-
Administer citicoline or vehicle (saline) intraperitoneally (i.p.) once daily, starting 24 hours before LPS injection and continuing for 3 days post-injection.
-
-
LPS-induced Neuroinflammation:
-
Anesthetize the rats and place them in a stereotaxic frame.
-
Inject LPS (5 µg in 2 µL of sterile saline) into the striatum using a Hamilton syringe. The sham group will receive an injection of sterile saline.
-
-
Tissue Collection and Processing:
-
At 3 days post-LPS injection, euthanize the rats and perfuse them with ice-cold PBS.
-
Dissect the brain and collect the striatal tissue.
-
Homogenize the tissue for subsequent biochemical analyses.
-
-
Assessment of Neuroinflammation:
-
Cytokine Levels (ELISA): Measure the levels of TNF-α, IL-1β, and IL-6 in the brain homogenates using ELISA kits.
-
Western Blot Analysis: Analyze the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways (e.g., p-p65, IκBα, p-ERK, p-JNK) in the brain homogenates.
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods to compare the different treatment groups.
-
Protocol 3: Western Blot Analysis of NF-κB and MAPK Signaling Pathways
This protocol details the steps for analyzing the effects of citicoline on key proteins in inflammatory signaling pathways.
Materials:
-
Brain tissue or cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
-
Mandatory Visualization
Caption: Citicoline's anti-inflammatory signaling pathways.
Caption: In vitro experimental workflow for citicoline.
Caption: Logical relationship of citicoline's action.
References
- 1. researchgate.net [researchgate.net]
- 2. Application of Citicoline in Neurological Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Unveiling citicoline's mechanisms and clinical relevance in the treatment of neuroinflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Neuroprotective Properties of Citicoline: Facts, Doubts and Unresolved Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Role of Citicoline in an in vitro AMD model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Citicoline inhibits MAP kinase signalling pathways after focal cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of 8-(3-Chlorostyryl)caffeine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-(3-Chlorostyryl)caffeine (CSC) is a potent and selective antagonist of the adenosine (B11128) A2A receptor (A2AR) and a known inhibitor of monoamine oxidase B (MAO-B).[1][2] Its ability to modulate key signaling pathways has made it a valuable tool in neuroscience research, particularly in studies related to neurodegenerative diseases.[1][3] Emerging evidence also suggests its potential utility in other areas, including immunology and oncology. These application notes provide a comprehensive guide for the experimental use of CSC in cell culture, including detailed protocols for key assays and a summary of its known quantitative effects.
Physicochemical Properties and Storage
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₅ClN₄O₂ | |
| Molecular Weight | 330.77 g/mol | |
| Appearance | White solid | |
| Solubility | Soluble in DMSO (>5 mg/mL) | |
| Storage | Store at -20°C, protected from light |
Note on Preparation: For cell culture experiments, it is recommended to prepare a concentrated stock solution of CSC in sterile DMSO. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Mechanism of Action
CSC exerts its biological effects primarily through two mechanisms:
-
Adenosine A2A Receptor Antagonism: The adenosine A2A receptor is a G-protein coupled receptor (GPCR) that, upon activation by adenosine, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). CSC competitively binds to the A2A receptor, blocking the binding of adenosine and thereby inhibiting the downstream signaling cascade. This can impact a variety of cellular processes, including inflammation, neurotransmission, and immune responses.
-
Monoamine Oxidase B (MAO-B) Inhibition: MAO-B is an enzyme located on the outer mitochondrial membrane that is responsible for the degradation of monoamine neurotransmitters, such as dopamine. CSC has been shown to be a potent inhibitor of MAO-B, which can lead to an increase in the levels of these neurotransmitters.[1]
Quantitative Data Summary
The following tables summarize the known in vitro efficacy of this compound.
Table 1: Adenosine Receptor Binding Affinity
| Receptor Subtype | Kᵢ (nM) | Species | Tissue/Cell Line | Reference |
| A2A | 54 | Rat | Striatum | [4] |
| A1 | 28,000 | Rat | Cerebral Cortex | [2] |
| A2B | 8,200 | Not Specified | Not Specified | [2] |
| A3 | >10,000 | Not Specified | Not Specified | [2] |
Table 2: Functional Antagonism and MAO-B Inhibition
| Assay | Parameter | Value (nM) | Cell Line/Source | Reference |
| Adenylate Cyclase Inhibition | K_b_ | 60 | Rat Pheochromocytoma | [4][5] |
| MAO-B Inhibition | Kᵢ | 100 | Mouse Brain Mitochondria | [1] |
| MAO-B Inhibition | Kᵢ | 80.6 | Baboon MAO-B | [2] |
| MAO-B Inhibition | IC₅₀ | 200 | Human | [6] |
| MAO-A Inhibition | IC₅₀ | 10,000 | Human | [6] |
Signaling Pathways and Experimental Workflows
Adenosine A2A Receptor Antagonism Signaling Pathway
CSC blocks the activation of the A2A receptor by adenosine. This prevents the Gs alpha subunit of the associated G-protein from activating adenylyl cyclase, thereby inhibiting the production of cyclic AMP (cAMP). Consequently, the activation of Protein Kinase A (PKA) and the subsequent phosphorylation of the cAMP response element-binding protein (CREB) are reduced.
Experimental Workflow for Investigating CSC Effects
A typical workflow to investigate the effects of CSC on cultured cells involves a series of assays to determine its impact on cell viability, specific signaling pathways, and functional outcomes.
Detailed Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of CSC on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8][9]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (CSC)
-
DMSO (sterile)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)[10]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
CSC Treatment: Prepare serial dilutions of CSC from a DMSO stock solution in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of CSC. Include a vehicle control (medium with the same concentration of DMSO as the highest CSC concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the log of the CSC concentration to determine the IC₅₀ value.
Western Blot Analysis for Phospho-CREB
This protocol describes the detection of phosphorylated CREB (pCREB) as a downstream marker of A2A receptor signaling inhibition by CSC.[11][12]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (CSC)
-
A2A receptor agonist (e.g., CGS 21680)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-pCREB Ser133, anti-total CREB)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Pre-treat cells with various concentrations of CSC for a specified time (e.g., 30 minutes). Then, stimulate the cells with an A2A receptor agonist (e.g., CGS 21680) for a short period (e.g., 15 minutes) to induce CREB phosphorylation. Include appropriate controls (untreated, agonist only, CSC only).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pCREB overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total CREB for normalization.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the pCREB signal to the total CREB signal.
Intracellular cAMP Measurement Assay
This protocol provides a general framework for measuring changes in intracellular cAMP levels in response to A2A receptor modulation by CSC.[13][14][15]
Materials:
-
Cells expressing A2A receptors (e.g., HEK293-A2AR)
-
Assay buffer
-
This compound (CSC)
-
A2A receptor agonist (e.g., NECA or CGS 21680)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE)
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Seeding: Seed cells into a suitable multi-well plate (e.g., 96- or 384-well) and allow them to attach.
-
Pre-incubation with CSC: Pre-incubate the cells with serial dilutions of CSC in assay buffer containing a PDE inhibitor for 15-30 minutes at room temperature.
-
Agonist Stimulation: Add a fixed concentration of an A2A receptor agonist (typically at its EC₈₀) to the wells to stimulate cAMP production. Incubate for 30-60 minutes at room temperature.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Plot the measured cAMP levels against the log of the CSC concentration. Perform a non-linear regression analysis to determine the IC₅₀ value of CSC for the inhibition of agonist-stimulated cAMP production.
In Vitro MAO-B Activity Assay
This protocol outlines a fluorometric method to determine the inhibitory effect of CSC on MAO-B activity in cell lysates.[16][17][18]
Materials:
-
Cell lysates
-
MAO-B substrate (e.g., benzylamine)
-
This compound (CSC)
-
MAO-A specific inhibitor (e.g., clorgyline) to ensure MAO-B specific activity is measured
-
Horseradish peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Lysate Preparation: Prepare cell lysates as described in the Western Blot protocol. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add a standardized amount of protein from each cell lysate. To differentiate MAO-B from MAO-A activity, pre-incubate a set of samples with a MAO-A inhibitor. Add serial dilutions of CSC to the wells.
-
Reaction Initiation: Prepare a master reaction mix containing the MAO-B substrate, HRP, and the fluorescent probe in an appropriate assay buffer. Add the master mix to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the chosen probe.
-
Data Analysis: Subtract the background fluorescence. Calculate the percentage of MAO-B inhibition for each CSC concentration and determine the IC₅₀ value.
Conclusion
This compound is a versatile pharmacological tool for the in vitro investigation of adenosine A2A receptor and MAO-B mediated cellular processes. The protocols and data presented here provide a solid foundation for researchers to design and execute experiments using CSC in cell culture. It is important to note that optimal experimental conditions, such as cell type, CSC concentration, and incubation time, may need to be determined empirically for each specific application.
References
- 1. This compound may attenuate MPTP neurotoxicity through dual actions of monoamine oxidase inhibition and A2A receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Chlorostyrylcaffeine - Wikipedia [en.wikipedia.org]
- 3. Caffeine and CSC, adenosine A2A antagonists, offer neuroprotection against 6-OHDA-induced neurotoxicity in rat mesencephalic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (CSC) is a selective A2-adenosine antagonist in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (CSC) is a selective A2-adenosine antagonist in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of (E)-8-(3-chlorostyryl)caffeine analogues leading to 9-deazaxanthine derivatives as dual A(2A) antagonists/MAO-B inhibitors [pubmed.ncbi.nlm.nih.gov]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. abcam.cn [abcam.cn]
Application Notes and Protocols for Radioligand Binding Assays with 8-(3-Chlorostyryl)caffeine (CSC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 8-(3-Chlorostyryl)caffeine (CSC), a potent and selective antagonist for the adenosine (B11128) A2A receptor, in radioligand binding assays.
Introduction
This compound (CSC) is a xanthine (B1682287) derivative that exhibits high selectivity for the adenosine A2A receptor over the A1 subtype.[1][2][3] This selectivity makes it a valuable pharmacological tool for investigating the role of A2A receptors in various physiological and pathological processes. Radioligand binding assays are a fundamental technique used to characterize the interaction of ligands with their receptors, enabling the determination of binding affinity (Ki), receptor density (Bmax), and the dissociation constant (Kd). This document outlines the principles and a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of test compounds for the adenosine A2A receptor using CSC as a reference compound.
Signaling Pathway of Adenosine A2A Receptors
Adenosine A2A receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, couple to the Gs alpha subunit of the G protein complex. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. CSC, as a competitive antagonist, binds to the A2A receptor but does not elicit this signaling cascade. Instead, it blocks the binding of agonists, thereby inhibiting the downstream production of cAMP.
References
Measuring Monoamine Oxidase-B (MAO-B) Inhibition with 8-(3-Chlorostyryl)caffeine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-(3-Chlorostyryl)caffeine (CSC) is a potent and selective inhibitor of monoamine oxidase-B (MAO-B), an enzyme of significant interest in the research and treatment of neurodegenerative diseases, particularly Parkinson's disease.[1][2][3] This document provides detailed application notes and protocols for measuring the inhibitory activity of CSC on MAO-B. It includes quantitative data on its inhibitory potency, step-by-step experimental procedures for in vitro enzyme assays, and visualizations to aid in understanding the experimental workflow and the compound's mechanism of action.
Introduction
Monoamine oxidase-B is a key enzyme responsible for the degradation of neurotransmitters such as dopamine (B1211576). Its inhibition can lead to increased dopamine levels, which is a therapeutic strategy for managing the symptoms of Parkinson's disease. This compound has emerged as a valuable research tool due to its potent and specific inhibition of MAO-B.[1][2] Notably, CSC also exhibits antagonism at the adenosine (B11128) A2A receptor, a dual action that suggests potential for enhanced neuroprotective properties.[1][2] These application notes are designed to guide researchers in the accurate and efficient measurement of MAO-B inhibition using CSC.
Quantitative Data: Inhibitory Potency of this compound
The inhibitory activity of this compound against MAO-B is characterized by its half-maximal inhibitory concentration (IC50) and its inhibitor constant (Ki). The following table summarizes the reported values for CSC and its analogues.
| Compound | Parameter | Value (nM) | Source |
| This compound (CSC) | Ki | 100 | [1][2] |
| This compound (CSC) | Ki | 54 (for A2A receptor) | [4] |
| (E)-8-(3,4-dichlorostyryl)caffeine | Ki | 36 | |
| (E)-6-(4-chlorostyryl)-1,3,5,-trimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4-(3H,5H)-dione (analogue 17f) | IC50 | 200 | [5][6] |
| Analogue 18b | IC50 | 68 | [5][6] |
| Analogue 19a | IC50 | 48 | [5][6] |
Experimental Protocols
This section provides a detailed protocol for a fluorometric in vitro assay to determine the MAO-B inhibitory activity of this compound. This protocol is adapted from standard MAO-B inhibitor screening assays.
Protocol: Fluorometric MAO-B Inhibition Assay
1. Materials and Reagents:
-
Human recombinant MAO-B enzyme
-
MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
This compound (CSC)
-
MAO-B substrate (e.g., Tyramine)
-
Fluorescent probe (e.g., Amplex Red or equivalent)
-
Horseradish peroxidase (HRP)
-
Positive control inhibitor (e.g., Selegiline)
-
Solvent for CSC (e.g., DMSO)
-
96-well black microplates
-
Microplate reader with fluorescence detection (e.g., λex = 535 nm / λem = 587 nm)
2. Preparation of Reagents:
-
MAO-B Enzyme Solution: Dilute the human recombinant MAO-B enzyme to the desired concentration in cold MAO-B Assay Buffer. The final concentration should be determined based on optimization experiments to ensure a linear reaction rate.
-
CSC Stock Solution: Prepare a stock solution of CSC in DMSO. A typical starting concentration is 10 mM.
-
Working Solutions of CSC: Prepare serial dilutions of the CSC stock solution in MAO-B Assay Buffer to achieve a range of final assay concentrations.
-
Substrate Solution: Prepare the MAO-B substrate solution in MAO-B Assay Buffer. The concentration should be at or near the Km value for the enzyme to ensure sensitivity to inhibition.
-
Detection Reagent: Prepare a solution containing the fluorescent probe and HRP in MAO-B Assay Buffer according to the manufacturer's instructions.
3. Assay Procedure:
-
Dispense Inhibitor: To the wells of a 96-well black microplate, add the working solutions of CSC. Include wells for a vehicle control (containing the same concentration of DMSO as the CSC wells) and a positive control inhibitor.
-
Add Enzyme: Add the diluted MAO-B enzyme solution to each well.
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the substrate solution to each well to start the enzymatic reaction.
-
Add Detection Reagent: Immediately add the detection reagent to each well.
-
Kinetic Measurement: Place the microplate in a pre-warmed microplate reader and measure the fluorescence intensity at regular intervals for a set period (e.g., 30-60 minutes) at 37°C.
4. Data Analysis:
-
Calculate Reaction Rates: Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of CSC and the controls.
-
Determine Percent Inhibition: Calculate the percentage of MAO-B inhibition for each CSC concentration using the following formula: % Inhibition = [1 - (Rate of CSC well / Rate of vehicle control well)] x 100
-
Calculate IC50 Value: Plot the percent inhibition against the logarithm of the CSC concentration. Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
Visualizations
Experimental Workflow for MAO-B Inhibition Assay
Caption: Workflow for the fluorometric MAO-B inhibition assay.
Dual Mechanism of Action of this compound
Caption: Dual inhibitory action of CSC on MAO-B and the A2A receptor.
Conclusion
This compound is a potent and valuable tool for the study of MAO-B. The protocols and data presented in this document provide a comprehensive guide for researchers to effectively measure its inhibitory activity. The dual functionality of CSC as both a MAO-B inhibitor and an adenosine A2A receptor antagonist makes it a particularly interesting compound for neuropharmacological research and drug development.
References
- 1. [PDF] this compound May Attenuate MPTP Neurotoxicity through Dual Actions of Monoamine Oxidase Inhibition and A2A Receptor Antagonism* | Semantic Scholar [semanticscholar.org]
- 2. This compound may attenuate MPTP neurotoxicity through dual actions of monoamine oxidase inhibition and A2A receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of monoamine oxidase B by analogues of the adenosine A2A receptor antagonist (E)-8-(3-chlorostyryl)caffeine (CSC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, A2A receptor antagonist. MAO-B inhibitor. (CAS 147700-11-6) | Abcam [abcam.com]
- 5. Synthesis of (E)-8-(3-chlorostyryl)caffeine analogues leading to 9-deazaxanthine derivatives as dual A(2A) antagonists/MAO-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes for 8-(3-Chlorostyryl)caffeine (CSC) in Murine Behavioral Research
Introduction
8-(3-Chlorostyryl)caffeine (CSC) is a potent and highly selective antagonist of the adenosine (B11128) A2A receptor (A2AR).[1][2] It is a derivative of caffeine (B1668208) and belongs to the xanthine (B1682287) class of compounds. In preclinical research, CSC is a valuable pharmacological tool for investigating the role of A2A receptors in the central nervous system (CNS). These receptors are densely expressed in dopamine-rich brain regions, particularly the striatum, where they form functional heterodimers with dopamine (B1211576) D2 receptors and modulate dopaminergic neurotransmission.[1] This interaction makes A2A receptors a key target for studying motor control, motivation, and neurodegenerative disorders.
Mechanism of Action
CSC exerts its effects primarily through two mechanisms:
-
Selective Adenosine A2A Receptor Antagonism : CSC displays high selectivity for A2A receptors over A1 receptors. In radioligand binding assays in rat brain tissue, CSC was found to be 520-fold more selective for A2A receptors (Ki = 54 nM) compared to A1 receptors (Ki = 28,200 nM).[1] By blocking A2A receptors, CSC prevents the inhibitory effects of endogenous adenosine on dopamine D2 receptor signaling, leading to an enhancement of dopaminergic transmission.[1] This is believed to underlie its stimulant effects on locomotor activity.
-
Monoamine Oxidase B (MAO-B) Inhibition : In addition to its primary action on A2A receptors, CSC has been identified as a potent inhibitor of MAO-B (Ki ≈ 100 nM).[3] MAO-B is a key enzyme in the degradation of dopamine. By inhibiting this enzyme, CSC can increase synaptic dopamine levels, which may contribute to its neuroprotective properties observed in models of Parkinson's disease.[3][4]
This dual mechanism of action makes CSC a compound of significant interest for therapeutic strategies in neurodegenerative diseases where dopaminergic function is compromised.[3][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from behavioral studies in mice involving the administration of this compound.
Table 1: Effects of CSC on Locomotor Activity in NIH Mice
| CSC Dose (i.p.) | Co-administered Agent (Dose, i.p.) | Key Behavioral Outcome | Reference |
| 1 mg/kg | APEC (A2A agonist) | Shifted the APEC dose-response curve for locomotor depression to the right (ED50 for APEC increased from 20 µg/kg to 190 µg/kg). | [1][2] |
| 1 mg/kg | CHA (A1 agonist) | No effect on locomotor depression elicited by an ED50 dose of CHA. | [1][2] |
| 5 mg/kg | Vehicle | Stimulated locomotor activity by 22% over control values. | [1][2] |
| 1 mg/kg (subthreshold) | CPX (A1 antagonist, subthreshold dose) | Increased locomotor activity by 37% over CSC alone, demonstrating behavioral synergism. | [1] |
Table 2: Neuroprotective Effects of CSC in the MPTP Mouse Model of Parkinson's Disease
| CSC Dose (i.p.) | MPTP Regimen | Measured Outcome | Finding | Reference |
| 5 mg/kg | Four 20 mg/kg injections, 2 hours apart | Striatal Dopamine Levels | Significantly attenuated the loss of striatal dopamine induced by MPTP. | [4] |
| 5 mg/kg | Four 20 mg/kg injections, 2 hours apart | Striatal MPP+ Levels | Significantly lowered striatal levels of the neurotoxin MPP+ 90 minutes after the last MPTP injection. | [4] |
Experimental Protocols
Protocol 1: Assessment of Locomotor Activity
Objective: To evaluate the effects of CSC on spontaneous locomotor activity and its ability to antagonize A2A receptor agonist-induced motor depression in mice.
Materials:
-
Animals: Male NIH mice.[1]
-
Reagents: this compound (CSC), Vehicle (e.g., saline with 10% DMSO and 10% Tween 80), APEC (A2A-selective agonist), CHA (A1-selective agonist), CPX (A1-selective antagonist).
-
Apparatus: Automated locomotor activity chambers equipped with infrared beams to detect and quantify movement.[6]
Procedure:
-
Animal Acclimatization: House mice under a 12-hour light/dark cycle with ad libitum access to food and water. Prior to testing, allow mice to acclimate to the testing room for at least 60 minutes.
-
Habituation: Place individual mice into the locomotor activity chambers for a 30-minute habituation period to allow exploration to subside to a stable baseline.[6]
-
Drug Administration:
-
Prepare CSC in the vehicle. For doses exceeding solubility (e.g., 5 mg/kg), administer as a suspension.[1]
-
Administer CSC or Vehicle via intraperitoneal (i.p.) injection.
-
For antagonist studies, administer CSC approximately 10-15 minutes prior to the administration of an agonist like APEC.
-
-
Data Collection: Immediately after injection, return the mice to the activity chambers and record locomotor activity (e.g., total distance traveled, beam breaks) continuously for a period of 30-60 minutes.[1]
-
Data Analysis: Analyze the data by comparing the mean locomotor activity between treatment groups (e.g., Vehicle vs. CSC; APEC + Vehicle vs. APEC + CSC) using appropriate statistical tests such as ANOVA followed by post-hoc tests.
Protocol 2: Evaluation of Neuroprotection in the MPTP Model
Objective: To determine if CSC can protect against dopaminergic neurodegeneration in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model.
Materials:
-
Animals: Male C57BL/6 mice (known to be sensitive to MPTP).[4]
-
Reagents: this compound (CSC), MPTP-HCl, Saline (vehicle for both drugs).
-
Apparatus: Standard animal housing, equipment for i.p. injections, and instrumentation for post-mortem analysis (e.g., HPLC for dopamine measurement).
Procedure:
-
Animal Acclimatization: As described in Protocol 1.
-
Dosing Regimen:
-
Tissue Collection: Euthanize mice at a predetermined time point after the final MPTP injection (e.g., 90 minutes for metabolite analysis or 7-14 days for assessment of neuronal loss).[4]
-
Neurochemical Analysis:
-
Rapidly dissect the striata on ice.
-
Homogenize the tissue and process for analysis of dopamine and its metabolites (DOPAC, HVA) or MPTP metabolites (MPP+) using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.
-
-
Data Analysis: Compare the levels of striatal dopamine, its metabolites, or MPP+ between the different treatment groups (e.g., Vehicle + Saline, Vehicle + MPTP, CSC + MPTP) using statistical methods like ANOVA.
Visualizations: Pathways and Workflows
References
- 1. This compound (CSC) is a selective A2-adenosine antagonist in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (CSC) is a selective A2-adenosine antagonist in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound may attenuate MPTP neurotoxicity through dual actions of monoamine oxidase inhibition and A2A receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bumc.bu.edu [bumc.bu.edu]
- 5. [PDF] this compound May Attenuate MPTP Neurotoxicity through Dual Actions of Monoamine Oxidase Inhibition and A2A Receptor Antagonism* | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
Preparing 8-(3-Chlorostyryl)caffeine Solutions for Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-(3-Chlorostyryl)caffeine (CSC) is a potent and selective antagonist of the adenosine (B11128) A2A receptor and an inhibitor of monoamine oxidase B (MAO-B).[1][2][3] Its selectivity for the A2A receptor over the A1 receptor is noteworthy, with a 520-fold difference in affinity observed in rat brain radioligand binding assays.[2][4] This dual activity makes CSC a valuable tool in neuroscience research, particularly in studies related to Parkinson's disease, where it has demonstrated neuroprotective effects.[1] These application notes provide detailed protocols for the preparation of CSC solutions for both in vitro and in vivo experiments, ensuring reproducible and reliable results.
Physicochemical and Solubility Data
Proper preparation of experimental solutions begins with a clear understanding of the compound's physical and chemical properties.
| Property | Value | Reference |
| Synonyms | CSC, 8-CSC, 8-(3-Chlorostyryl)-1,3,7-trimethylxanthine | [2] |
| Molecular Formula | C₁₆H₁₅ClN₄O₂ | [3] |
| Molecular Weight | 330.77 g/mol | [3] |
| Appearance | White to off-white solid | [1][5] |
| Purity | ≥98% (HPLC) | [1][5] |
| Storage | Store at -20°C, protect from light | [1][5] |
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (B87167) (DMSO) | >5 mg/mL; Soluble to 25 mM | [1][6] |
| Physiological Buffers | Poorly soluble | [4] |
Experimental Protocols
Preparation of this compound Stock Solutions
Due to its poor solubility in aqueous solutions, a stock solution of CSC is typically prepared in an organic solvent, with dimethyl sulfoxide (DMSO) being the most common choice.[1][6]
Materials:
-
This compound (CSC) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Protocol:
-
Weighing: Accurately weigh the desired amount of CSC powder using a calibrated analytical balance in a chemical fume hood.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the CSC powder to achieve the desired stock concentration (e.g., 10 mM or 25 mM).
-
Mixing: Vortex the solution thoroughly until the CSC is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but avoid excessive heat.
-
Storage: Aliquot the stock solution into sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and protect from light. Store the stock solution at -20°C.[1][5]
Note: It is crucial to use anhydrous DMSO to prevent the introduction of water, which can affect the solubility and stability of the compound.
Protocol for In Vitro Experiments (e.g., Cell Culture)
For cell-based assays, the DMSO stock solution is diluted into the cell culture medium to achieve the desired final concentration. It is critical to ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).
Materials:
-
CSC stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile serological pipettes and pipette tips
Protocol:
-
Thawing: Thaw an aliquot of the CSC stock solution at room temperature.
-
Serial Dilution (if necessary): For very low final concentrations, a serial dilution of the stock solution in DMSO or cell culture medium may be necessary to ensure accurate pipetting.
-
Final Dilution: Directly add the required volume of the CSC stock solution to the pre-warmed cell culture medium to reach the desired final experimental concentration. Mix gently by pipetting up and down or swirling the culture vessel.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used for the highest concentration of CSC.
Working Concentrations: The optimal working concentration of CSC will vary depending on the cell type and the specific experimental endpoint. Based on its Kᵢ value of approximately 54 nM for the rat A2A receptor, a starting range of 10 nM to 1 µM is recommended for initial experiments.[2]
Protocol for In Vivo Experiments (e.g., Intraperitoneal Injection in Mice)
For animal studies, CSC can be administered via intraperitoneal (i.p.) injection. The following protocol is adapted from a study using mice.[4]
Materials:
-
CSC powder
-
Anhydrous DMSO
-
Alkamuls EL-620 (or a similar biocompatible surfactant)
-
Phosphate-buffered saline (PBS), sterile
-
Sterile tubes for preparation
-
Vortex mixer and sonicator (optional)
Vehicle Preparation: Prepare a vehicle solution consisting of a 20:80 (v/v) mixture of Alkamuls EL-620 and sterile PBS.
CSC Solution/Suspension Preparation:
-
Initial Dissolution: Dissolve the required amount of CSC in a small volume of anhydrous DMSO.
-
Dilution in Vehicle: Add the CSC/DMSO solution to the prepared vehicle. The final volume should be calculated based on the desired dose and an injection volume of, for example, 5 mL/kg body weight.[4]
-
Mixing: Vortex the mixture thoroughly. For higher concentrations (e.g., 5 mg/kg), CSC may form a suspension.[4] In such cases, intermittent vortexing or sonication before each injection is recommended to ensure a uniform dose administration.
-
Administration: Administer the CSC solution or suspension to the animals via intraperitoneal injection.
Dosage: In mice, doses of 1 mg/kg and 5 mg/kg have been used.[4] The 1 mg/kg dose was reported as a solution, while the 5 mg/kg dose was a suspension.[4]
Stability and Storage
-
Stock Solutions: CSC stock solutions in DMSO are stable for an extended period when stored at -20°C and protected from light.[1][5] Avoid repeated freeze-thaw cycles by preparing small aliquots.
-
Working Solutions: Aqueous working solutions of CSC are less stable and should be prepared fresh for each experiment.
-
Light Sensitivity: CSC is photosensitive and should be stored in the dark.[1][5] All solution preparation and experimental procedures should be performed with minimal light exposure.
Visualizing Experimental Logic and Pathways
Adenosine A2A Receptor Signaling Pathway
CSC acts as an antagonist at the A2A receptor, which is a Gs protein-coupled receptor. Activation of the A2A receptor by its endogenous ligand, adenosine, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. CSC blocks this signaling cascade.
References
- 1. This compound =98 HPLC,solid 147700-11-6 [sigmaaldrich.com]
- 2. 3-Chlorostyrylcaffeine - Wikipedia [en.wikipedia.org]
- 3. This compound | C16H15ClN4O2 | CID 5353365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound (CSC) is a selective A2-adenosine antagonist in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound =98 HPLC,solid 147700-11-6 [sigmaaldrich.com]
- 6. This compound =98 HPLC,solid 147700-11-6 [sigmaaldrich.com]
8-(3-Chlorostyryl)caffeine (CSC): Application Notes and Protocols for Pharmacological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-(3-Chlorostyryl)caffeine (CSC) is a potent and selective antagonist of the adenosine (B11128) A2A receptor (A2AR), making it a valuable tool compound in pharmacological research.[1][2][3] As a xanthine (B1682287) derivative, CSC exhibits high affinity for the A2AR, with significantly lower affinity for other adenosine receptor subtypes, rendering it a selective tool for investigating A2AR-mediated signaling pathways.[1][3][4] Furthermore, CSC has been identified as an inhibitor of monoamine oxidase B (MAO-B), adding another dimension to its pharmacological profile that is particularly relevant in the study of neurodegenerative diseases.[3][5][6]
These application notes provide a comprehensive overview of CSC, including its mechanism of action, quantitative data from key experiments, and detailed protocols for its use in both in vitro and in vivo studies.
Mechanism of Action
CSC primarily functions as a competitive antagonist at the adenosine A2A receptor. A2A receptors, Gs-coupled G-protein coupled receptors (GPCRs), are highly expressed in the basal ganglia, particularly in the striatum, where they are co-localized with dopamine (B1211576) D2 receptors on striatopallidal neurons.[4] Activation of A2A receptors by endogenous adenosine stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade can modulate neurotransmitter release and neuronal excitability. By blocking the A2A receptor, CSC can attenuate these effects, leading to functional consequences such as increased locomotor activity and neuroprotection in certain pathological models.[4][7]
The secondary mechanism of action for CSC is the inhibition of monoamine oxidase B (MAO-B).[3][5][6] MAO-B is a key enzyme in the degradation of dopamine. Inhibition of MAO-B by CSC can lead to increased synaptic dopamine levels, a mechanism that is also being explored for therapeutic intervention in Parkinson's disease.[8]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various pharmacological assays.
Table 1: In Vitro Binding and Functional Assays
| Parameter | Receptor/Enzyme | Species | Tissue/Cell Line | Value | Reference |
| Kᵢ | Adenosine A2A Receptor | Rat | Striatum | 54 nM | [1][4][5] |
| Kᵢ | Adenosine A1 Receptor | Rat | Cerebral Cortex | 28,000 nM (28 µM) | [1][4][5] |
| Kᵢ | Adenosine A2B Receptor | - | - | 8,200 nM (8.2 µM) | [1] |
| Kᵢ | Adenosine A3 Receptor | - | - | >10,000 nM (>10 µM) | [1] |
| Kᵢ | Monoamine Oxidase B (MAO-B) | Mouse | Brain Mitochondria | ~100 nM | [5][6] |
| Kᵢ | Monoamine Oxidase B (MAO-B) | Baboon | - | 80.6 nM | [1] |
| Kₑ | Adenosine A2A Receptor (Adenylate Cyclase Assay) | Rat | Pheochromocytoma (PC12) Cells | 60 nM | [4][7][9] |
| Kₑ | Adenosine A1 Receptor (Adenylate Cyclase Assay) | Rat | Adipocytes | 1,300 nM (1.3 µM) | [4][7][9] |
Table 2: In Vivo Studies
| Study Type | Animal Model | CSC Dose | Effect | Reference |
| Locomotor Activity | NIH Mice | 1 mg/kg (i.p.) | Shifted the ED₅₀ for APEC-induced locomotor depression from 20 µg/kg to 190 µg/kg. | [4][7] |
| Locomotor Activity | NIH Mice | 5 mg/kg (i.p.) | Increased locomotor activity by 22% over control. | [4][7] |
| Neuroprotection | MPTP Mouse Model of Parkinson's Disease | - | Attenuated MPTP-induced neurotoxicity. | [5][6] |
| Cardiovascular Effects | Normotensive Rats | 6, 12, and 24 µ g/min/kg (i.v. infusion) | Competitively antagonized the hypotensive effect of the A2A agonist CGS 21680. | [10] |
Visualizations
Figure 1: Signaling pathway of the adenosine A2A receptor and the antagonistic action of CSC.
Figure 2: General experimental workflow for characterizing CSC.
Experimental Protocols
Protocol 1: Adenosine A2A Receptor Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of CSC for the rat A2A receptor using rat striatal membranes.
Materials:
-
Rat striatum tissue
-
[³H]-CGS 21680 (A2A selective radioligand)
-
This compound (CSC)
-
NECA (non-selective adenosine receptor agonist for determining non-specific binding)
-
Adenosine deaminase (ADA)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat striatum in 10 volumes of ice-cold Assay Buffer using a Polytron homogenizer.
-
Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
-
Discard the supernatant, resuspend the pellet in fresh Assay Buffer, and centrifuge again.
-
Resuspend the final pellet in Assay Buffer to a protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL Assay Buffer, 50 µL [³H]-CGS 21680 (final concentration ~2-5 nM), and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL NECA (final concentration 10-50 µM), 50 µL [³H]-CGS 21680, and 100 µL of membrane preparation.
-
Competition: 50 µL of varying concentrations of CSC, 50 µL [³H]-CGS 21680, and 100 µL of membrane preparation.
-
-
Add 2 units/mL of adenosine deaminase to all wells.
-
Incubate the plate at 25°C for 90-120 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Wash Buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of CSC.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Protocol 2: Adenylyl Cyclase Functional Assay
This protocol measures the ability of CSC to antagonize agonist-stimulated adenylyl cyclase activity in rat pheochromocytoma (PC12) cells.
Materials:
-
PC12 cells
-
NECA (agonist)
-
This compound (CSC)
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4
-
ATP regeneration system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase)
-
[α-³²P]ATP
-
cAMP standard
-
Reagents for cAMP measurement (e.g., commercially available ELISA or RIA kits)
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture PC12 cells under standard conditions.
-
Harvest cells and prepare membranes as described in Protocol 1.
-
-
Adenylyl Cyclase Assay:
-
In reaction tubes, combine the following:
-
Membrane preparation (50-100 µg protein)
-
Assay Buffer
-
ATP regeneration system
-
Varying concentrations of CSC or vehicle.
-
NECA (at a concentration that elicits a submaximal response, e.g., EC₈₀).
-
-
Pre-incubate for 10 minutes at 30°C.
-
Initiate the reaction by adding [α-³²P]ATP.
-
Incubate for 10-15 minutes at 30°C.
-
Stop the reaction by adding a stop solution (e.g., 100 mM HCl).
-
-
cAMP Measurement:
-
Separate [³²P]cAMP from unreacted [α-³²P]ATP using sequential column chromatography (e.g., Dowex and alumina (B75360) columns).
-
Quantify the amount of [³²P]cAMP produced by liquid scintillation counting.
-
Alternatively, use a non-radioactive cAMP detection kit following the manufacturer's instructions.
-
-
Data Analysis:
-
Construct a dose-response curve for CSC's inhibition of NECA-stimulated cAMP production.
-
Calculate the IC₅₀ value for CSC.
-
Determine the Kₑ (equilibrium dissociation constant) using the Schild equation for competitive antagonism.
-
Protocol 3: Monoamine Oxidase B (MAO-B) Inhibition Assay
This protocol assesses the inhibitory activity of CSC on MAO-B using mouse brain mitochondria.
Materials:
-
Mouse brain tissue
-
CSC
-
Selegiline (positive control for MAO-B inhibition)
-
Kynuramine (B1673886) (MAO substrate)
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4
-
Spectrofluorometer
Procedure:
-
Mitochondrial Fraction Preparation:
-
Homogenize mouse brain tissue in ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cell debris.
-
Centrifuge the supernatant at a higher speed (e.g., 12,000 x g) to pellet the mitochondria.
-
Wash the mitochondrial pellet and resuspend it in Assay Buffer.
-
-
MAO-B Activity Assay:
-
In a 96-well plate, add:
-
Mitochondrial preparation
-
Varying concentrations of CSC or selegiline.
-
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding kynuramine.
-
Monitor the increase in fluorescence (excitation ~310 nm, emission ~400 nm) over time, which corresponds to the formation of 4-hydroxyquinoline (B1666331) from the deamination of kynuramine by MAO.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each concentration of CSC.
-
Determine the percent inhibition of MAO-B activity at each CSC concentration.
-
Calculate the IC₅₀ value by plotting percent inhibition against the log concentration of CSC.
-
Determine the Kᵢ value through Lineweaver-Burk or Dixon plot analysis.
-
Protocol 4: In Vivo Locomotor Activity in Mice
This protocol evaluates the effect of CSC on spontaneous locomotor activity in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound (CSC)
-
Vehicle (e.g., saline with 5% DMSO and 5% Tween 80)
-
Locomotor activity chambers equipped with infrared beams
Procedure:
-
Acclimation:
-
Acclimate the mice to the experimental room for at least 1 hour before testing.
-
Habituate the mice to the locomotor activity chambers for 30-60 minutes on the day before the experiment.
-
-
Drug Administration:
-
Prepare CSC in the vehicle solution.
-
Administer CSC or vehicle via intraperitoneal (i.p.) injection at a volume of 10 mL/kg.
-
-
Locomotor Activity Measurement:
-
Immediately after injection, place each mouse individually into a locomotor activity chamber.
-
Record locomotor activity (e.g., distance traveled, beam breaks) for a period of 60-120 minutes.
-
-
Data Analysis:
-
Analyze the locomotor activity data in time bins (e.g., 5 or 10 minutes).
-
Compare the total locomotor activity between the CSC-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Conclusion
This compound is a well-characterized and selective adenosine A2A receptor antagonist with additional MAO-B inhibitory activity. Its utility as a tool compound is well-established in both in vitro and in vivo pharmacological studies. The protocols provided here offer a foundation for researchers to investigate the roles of A2A receptors and MAO-B in various physiological and pathological processes. As with any experimental work, it is crucial to perform appropriate pilot studies to optimize conditions for specific experimental setups.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. 3-Chlorostyrylcaffeine - Wikipedia [en.wikipedia.org]
- 4. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. modelorg.com [modelorg.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound (CSC) is a selective A2-adenosine antagonist in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 8-(3-Chlorostyryl)caffeine (CSC) Dosage for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of 8-(3-chlorostyryl)caffeine (CSC) in in vivo research. This document offers troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CSC) and what are its primary mechanisms of action?
A1: this compound (CSC) is a potent and selective antagonist of the adenosine (B11128) A2A receptor (A2AR).[1][2][3] It exhibits high selectivity for the A2A receptor over other adenosine receptor subtypes.[3][4] Additionally, CSC has been identified as a potent inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters like dopamine (B1211576).[5][6] This dual action makes it a compound of interest for various research areas, particularly in neurodegenerative diseases.[5][6]
Q2: What are the recommended starting doses for CSC in in vivo studies?
A2: The optimal dose of CSC will depend on the animal model, the research question, and the route of administration. Based on published studies, the following ranges can be considered as a starting point:
-
Mice (Intraperitoneal - i.p.): Doses between 1 mg/kg and 5 mg/kg have been shown to be effective. A 1 mg/kg dose was sufficient to reverse the locomotor depression induced by an A2A agonist, while 5 mg/kg produced a stimulatory effect on locomotor activity.[1][4]
-
Rats (Intravenous - i.v. infusion): Continuous infusion rates of 6, 12, and 24 µ g/min/kg have been used to study the cardiovascular effects of CSC.
It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Q3: How should I prepare CSC for in vivo administration?
A3: CSC is a solid with limited aqueous solubility.[7] For intraperitoneal (i.p.) injections, a common method involves initially dissolving CSC in a small amount of dimethyl sulfoxide (B87167) (DMSO) and then diluting it with a suitable vehicle, such as a mixture of Alkamuls EL-620 and phosphate-buffered saline (PBS).[4] It is important to ensure the final concentration of DMSO is low to avoid vehicle-induced toxicity. For intravenous (i.v.) administration, careful formulation is required to ensure complete solubility and prevent precipitation in the bloodstream. Stock solutions in DMSO can be prepared and stored at -20°C.[7]
Q4: What are the known side effects or potential toxicity of CSC?
A4: While specific toxicity studies on CSC are not extensively detailed in the provided search results, it belongs to the xanthine (B1682287) class of compounds, which includes caffeine. General side effects of xanthines can include central nervous system stimulation (e.g., increased alertness, nervousness) and, at higher doses, potential for adverse cardiovascular effects. As with any experimental compound, it is essential to monitor animals for any signs of distress or adverse reactions during and after administration.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in animal responses | Inconsistent drug formulation or administration. Individual differences in animal metabolism or health status. | Ensure CSC is fully dissolved or uniformly suspended before each administration. Use a consistent and precise method of administration for all animals. Monitor and control for factors like animal stress and housing conditions. |
| Lack of expected pharmacological effect | Suboptimal dose. Poor bioavailability. Incorrect route of administration. | Perform a dose-response study to identify the effective dose range. Verify the solubility and stability of your CSC formulation. Consider alternative routes of administration if bioavailability is a concern. |
| Observed adverse events in animals | Dose is too high. Vehicle toxicity. Off-target effects. | Reduce the dose and carefully re-evaluate the dose-response relationship. Run a vehicle-only control group to rule out vehicle-induced toxicity. Consider the dual-action of CSC (A2AR antagonism and MAO-B inhibition) when interpreting results. |
| Precipitation of CSC in solution | Poor solubility in the chosen vehicle. Temperature fluctuations. | Increase the proportion of co-solvent (e.g., DMSO) in your vehicle, ensuring it remains within a safe limit. Prepare fresh solutions before each experiment. Store stock solutions appropriately at -20°C.[7] |
Quantitative Data Summary
Table 1: In Vivo Dosages and Effects of this compound (CSC)
| Animal Model | Route of Administration | Dosage | Observed Effect | Reference |
| Mice | Intraperitoneal (i.p.) | 1 mg/kg | Reversal of A2A agonist-induced locomotor depression. | [1][4] |
| Mice | Intraperitoneal (i.p.) | 5 mg/kg | 22% increase in spontaneous locomotor activity. | [1][4] |
| Rats | Intravenous (i.v.) Infusion | 6, 12, 24 µ g/min/kg | Used to quantify in vivo potency on cardiovascular parameters. | |
| Rats | Intraperitoneal (i.p.) | 5 mg/kg | Increased striatal dopamine release when co-administered with L-DOPA. | [8] |
Experimental Protocols
Protocol 1: Assessment of Locomotor Activity in Mice
-
Animal Model: C57BL/6J mice are a commonly used strain for locomotor studies.[9]
-
Drug Preparation:
-
Prepare a stock solution of CSC in DMSO.
-
For a 5 mg/kg dose in a 25g mouse, you will need 0.125 mg of CSC.
-
Dilute the stock solution in a vehicle such as 20% Alkamuls EL-620 in PBS to the final injection volume (typically 10 ml/kg). Ensure the final DMSO concentration is minimal.
-
-
Administration:
-
Administer the CSC solution or vehicle control via intraperitoneal (i.p.) injection.
-
-
Locomotor Activity Measurement:
-
Place the mice in an automated activity monitoring system (e.g., infrared beam-based).
-
Allow for a habituation period before recording data.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period (e.g., 30-60 minutes) post-injection.
-
-
Data Analysis:
-
Compare the locomotor activity data between the CSC-treated and vehicle-treated groups using appropriate statistical tests.
-
Protocol 2: Neuroprotection Study in an MPTP Mouse Model of Parkinson's Disease
-
Animal Model: C57BL/6 mice are susceptible to MPTP-induced neurotoxicity.
-
MPTP Administration:
-
Administer MPTP hydrochloride (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals.
-
-
CSC Treatment:
-
Prepare CSC at the desired dose (e.g., 5 mg/kg) in a suitable vehicle.
-
Administer CSC (i.p.) 10 minutes prior to each MPTP injection.
-
-
Tissue Collection and Analysis:
-
Seven days after the final MPTP injection, euthanize the animals and dissect the striatum.
-
Measure dopamine and its metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
-
Data Analysis:
-
Compare the levels of dopamine and its metabolites in the striatum of CSC-treated MPTP mice to vehicle-treated MPTP mice and control mice.
-
Signaling Pathways and Experimental Workflows
References
- 1. This compound (CSC) is a selective A2-adenosine antagonist in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Wolfe Labs [wolfelabs.com]
- 3. 3-Chlorostyrylcaffeine - Wikipedia [en.wikipedia.org]
- 4. This compound (CSC) is a selective A2-adenosine antagonist in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound may attenuate MPTP neurotoxicity through dual actions of monoamine oxidase inhibition and A2A receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] this compound May Attenuate MPTP Neurotoxicity through Dual Actions of Monoamine Oxidase Inhibition and A2A Receptor Antagonism* | Semantic Scholar [semanticscholar.org]
- 7. 8-(3-クロロスチリル)カフェイン ≥98% (HPLC), solid | Sigma-Aldrich [sigmaaldrich.com]
- 8. Effect of the adenosine A2A receptor antagonist this compound on L-DOPA biotransformation in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combination of adenosine A1 and A2A receptor blocking agents induces caffeine-like locomotor stimulation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
stability and proper storage of 8-(3-Chlorostyryl)caffeine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the stability and proper storage of 8-(3-Chlorostyryl)caffeine (CSC). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments, ensuring the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
Solid this compound is photosensitive and should be stored protected from light in a tightly sealed container at -20°C. Following these storage conditions is critical to prevent degradation and maintain the compound's purity and activity.
Q2: How should I handle this compound during experimental procedures to avoid degradation?
Due to its photosensitivity, all work with this compound and its solutions should be performed in a dark or dimly lit room. Use amber-colored vials or tubes, or wrap standard labware with aluminum foil to minimize light exposure. If possible, work under a safelight with a long wavelength (e.g., red or yellow light).
Q3: What solvents are recommended for dissolving this compound?
Based on available data for related xanthine (B1682287) derivatives, Dimethyl Sulfoxide (DMSO) is a suitable solvent for creating stock solutions of this compound. For aqueous buffers or cell culture media, it is recommended to dilute the DMSO stock solution to the final working concentration immediately before use, ensuring the final DMSO concentration is not detrimental to your experimental system (typically ≤0.5%).
Q4: How stable is this compound in a DMSO stock solution?
Q5: I am observing inconsistent results in my cell-based assays using this compound. What could be the cause?
Inconsistent results with photosensitive compounds like this compound in cell culture can stem from several factors:
-
Compound Degradation: The compound may have degraded due to light exposure during storage, handling, or incubation.
-
Incorrect Concentration: The active concentration of your solution may be lower than calculated due to degradation.
-
Inconsistent Light Exposure: Varying levels of ambient light exposure during experimental setup across different experiments can lead to variability.
-
Instability in Culture Media: The compound may not be stable over long incubation periods in your specific cell culture medium.
It is crucial to adhere strictly to light-protection protocols throughout your experiment.[1]
Troubleshooting Guides
This section provides a structured approach to troubleshoot common issues encountered when working with this compound.
Problem 1: Inconsistent or lower-than-expected biological activity.
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | 1. Verify Storage Conditions: Confirm that the solid compound and stock solutions have been stored at -20°C and protected from light. 2. Assess Stock Solution Integrity: If possible, analyze the purity of your stock solution using HPLC to compare it against a freshly prepared standard. 3. Prepare Fresh Solutions: Always prepare fresh dilutions from your stock solution immediately before each experiment. |
| Incorrect Active Concentration | 1. Recalculate Dilutions: Double-check all calculations for the preparation of your working solutions. 2. Consider Degradation: If you suspect degradation, you may need to prepare a fresh stock solution from the solid compound. |
| Inconsistent Light Exposure During Experiments | 1. Standardize Light Conditions: Ensure all experimental steps, from solution preparation to cell treatment and incubation, are performed under consistent, low-light conditions. 2. Use Light-Blocking Labware: Consistently use amber vials/plates or foil-wrapped labware for all experiments. |
| Instability in Experimental Medium | 1. Perform a Stability Study: Assess the stability of this compound in your specific cell culture medium over your experimental time course (see Experimental Protocols section). 2. Reduce Incubation Time: If the compound is found to be unstable, consider designing experiments with shorter incubation times if feasible. |
Problem 2: Appearance of unknown peaks in HPLC analysis.
| Possible Cause | Troubleshooting Steps |
| Photodegradation | 1. Review Handling Procedures: Ensure that the sample was protected from light during preparation and analysis. 2. Conduct a Forced Photodegradation Study: Intentionally expose a sample to light to see if the unknown peaks match the resulting degradants. This can help confirm the identity of the impurities. |
| Hydrolysis | 1. Check pH of Solutions: The stability of the compound may be pH-dependent. Assess the pH of your solutions. 2. Forced Hydrolysis Study: Expose the compound to acidic and basic conditions to identify potential hydrolysis products. |
| Thermal Degradation | 1. Verify Storage and Experimental Temperatures: Ensure the compound has not been exposed to high temperatures. 2. Forced Thermal Degradation Study: Heat a sample of the compound to determine its thermal lability and identify potential thermal degradants. |
Experimental Protocols
Protocol 1: Forced Photostability Testing of this compound
This protocol is adapted from ICH Q1B guidelines for photostability testing.[2]
Objective: To assess the photosensitivity of this compound in solution.
Materials:
-
This compound
-
DMSO (HPLC grade)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Amber and clear glass vials
-
Calibrated photostability chamber with a light source emitting both UV and visible light
-
Validated stability-indicating HPLC method
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution to a suitable concentration in the aqueous buffer.
-
Aliquot the solution into two sets of vials: one set of clear glass vials (exposed samples) and one set of amber glass vials (dark control).
-
Place both sets of vials in the photostability chamber.
-
Expose the samples to a light source capable of providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
At appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw samples from both the exposed and dark control groups.
-
Analyze the samples immediately using a validated stability-indicating HPLC method to determine the concentration of the parent compound and detect any degradation products.
Data Analysis:
-
Compare the chromatograms of the exposed samples to those of the dark control.
-
A significant decrease in the peak area of this compound and/or the appearance of new peaks in the exposed samples compared to the dark control indicates photosensitivity.
-
Calculate the percentage of degradation over time.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Potential degradation pathways of this compound.
References
Technical Support Center: 8-(3-Chlorostyryl)caffeine (CSC)
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of 8-(3-Chlorostyryl)caffeine (CSC). The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound (CSC)?
A1: The primary target of CSC is the adenosine (B11128) A2A receptor, for which it acts as a potent and selective antagonist.[1][2]
Q2: What are the known off-target effects of CSC?
A2: The most significant and well-characterized off-target effect of CSC is the inhibition of monoamine oxidase B (MAO-B). This dual activity is crucial to consider when interpreting experimental results, as it can contribute to the compound's overall pharmacological profile, including its neuroprotective effects.
Q3: I am observing unexpected results in my cell-based assay. Could off-target effects be the cause?
A3: Yes, unexpected results could be due to the off-target inhibition of MAO-B by CSC. MAO-B is a mitochondrial enzyme responsible for the degradation of monoamine neurotransmitters like dopamine. Inhibition of MAO-B can lead to alterations in cellular metabolism, mitochondrial function, and neurotransmitter levels, which might influence your experimental system in ways not mediated by A2A receptor antagonism. For example, MAO-B inhibition can reduce oxidative stress, which could mask or alter the expected effects of A2A receptor blockade in neurotoxicity models.
Q4: How can I differentiate between the on-target (A2A antagonism) and off-target (MAO-B inhibition) effects of CSC in my experiments?
A4: To dissect the contribution of each activity, you can employ several strategies:
-
Use of control compounds: Include a selective A2A receptor antagonist that does not inhibit MAO-B (e.g., istradefylline) and a selective MAO-B inhibitor that does not affect the A2A receptor (e.g., selegiline) in your experiments. Comparing the effects of these compounds to CSC can help attribute observed activities to either A2A antagonism or MAO-B inhibition.
-
Genetic approaches: Utilize cell lines or animal models with genetic knockout or knockdown of the A2A receptor or MAO-B to isolate the effects of CSC on each target.
-
Dose-response studies: As the potency of CSC differs for the A2A receptor and MAO-B, carefully designed dose-response experiments may help to distinguish the two effects, provided there is a sufficient therapeutic window between the two activities in your experimental system.
Q5: What are the best practices for preparing and storing CSC solutions?
A5: CSC is sparingly soluble in aqueous solutions. It is recommended to prepare stock solutions in dimethyl sulfoxide (B87167) (DMSO) at a concentration of >5 mg/mL. For cell culture experiments, it is crucial to ensure that the final concentration of DMSO in the media is low (typically <0.5%) to avoid solvent-induced artifacts. Stock solutions should be stored at -20°C. Avoid repeated freeze-thaw cycles.
Q6: I am having trouble with the solubility of CSC in my aqueous assay buffer. What can I do?
A6: If you are encountering solubility issues in aqueous buffers, consider the following:
-
Ensure your stock solution in DMSO is fully dissolved before further dilution.
-
When diluting into an aqueous buffer, add the CSC stock solution to the buffer with vigorous vortexing to facilitate mixing and prevent precipitation.
-
The inclusion of a small percentage of a non-ionic surfactant, such as Tween 20 or Triton X-100, may improve solubility, but this should be tested for compatibility with your assay.
-
For in vivo studies, CSC has been administered as a suspension when the required dose exceeds its solubility.[2]
Quantitative Data on On-Target and Off-Target Activities
The following tables summarize the known binding affinities and inhibitory concentrations of this compound.
Table 1: Adenosine Receptor Binding Affinity of this compound
| Receptor Subtype | Species | Assay Type | Ki (nM) | Reference |
| Adenosine A2A | Rat | Radioligand Binding | 54 | [2] |
| Adenosine A1 | Rat | Radioligand Binding | 28,000 | [3] |
| Adenosine A2B | Rat | Radioligand Binding | 8,200 | [3] |
| Adenosine A3 | Rat | Radioligand Binding | >10,000 | [3] |
Table 2: Monoamine Oxidase (MAO) Inhibition by this compound
| Enzyme | Species | Assay Type | Ki (nM) | Reference |
| MAO-B | Baboon | Enzyme Inhibition | 80.6 | [3] |
| MAO-B | Mouse | Enzyme Inhibition | 100 |
Experimental Protocols
Below are detailed methodologies for key experiments to characterize the on-target and off-target effects of this compound.
Adenosine A2A Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of CSC for the A2A receptor.
Materials:
-
Cell membranes prepared from a cell line expressing the human adenosine A2A receptor (e.g., HEK293-hA2A).
-
[³H]-ZM241385 (radioligand).
-
This compound (test compound).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/B).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of CSC in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
[³H]-ZM241385 (at a concentration close to its Kd).
-
CSC at various concentrations (for competition curve) or buffer (for total binding) or a saturating concentration of a non-radiolabeled ligand (e.g., xanthine (B1682287) amine congener, XAC) for non-specific binding.
-
Cell membranes (typically 5-20 µg of protein per well).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of CSC and fit the data using a non-linear regression model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Monoamine Oxidase B (MAO-B) Enzyme Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of CSC against MAO-B.
Materials:
-
Recombinant human MAO-B enzyme.
-
MAO-B substrate (e.g., benzylamine).
-
A fluorescent probe that detects hydrogen peroxide (e.g., Amplex Red).
-
Horseradish peroxidase (HRP).
-
This compound (test compound).
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4.
-
96-well black, flat-bottom plates.
-
Fluorescence microplate reader.
Procedure:
-
Prepare serial dilutions of CSC in assay buffer.
-
In a 96-well plate, add the following:
-
Assay buffer.
-
CSC at various concentrations.
-
MAO-B enzyme solution.
-
-
Incubate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Prepare a substrate solution containing the MAO-B substrate, fluorescent probe, and HRP in assay buffer.
-
Initiate the enzymatic reaction by adding the substrate solution to each well.
-
Immediately measure the fluorescence in kinetic mode at an excitation wavelength of ~530-540 nm and an emission wavelength of ~585-595 nm for 30-60 minutes.
-
Determine the reaction rate (slope of the linear portion of the kinetic curve) for each concentration of CSC.
-
Calculate the percentage of inhibition relative to the uninhibited control.
-
Plot the percentage of inhibition against the log concentration of CSC and fit the data using a non-linear regression model to determine the IC50.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Adenosine A2A Receptor Signaling Pathway and Inhibition by CSC.
Caption: MAO-B Metabolic Pathway and Inhibition by CSC.
Caption: Experimental Workflow for Investigating CSC Effects.
References
Technical Support Center: Enhancing the In Vivo Bioavailability of 8-(3-Chlorostyryl)caffeine (CSC)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the in vivo bioavailability of 8-(3-chlorostyryl)caffeine (CSC), a selective adenosine (B11128) A2A receptor antagonist and monoamine oxidase B (MAO-B) inhibitor. Given its poor aqueous solubility, achieving adequate systemic exposure of CSC in preclinical studies presents a significant challenge. This resource offers frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address these issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems encountered during the in vivo evaluation of CSC and provides actionable solutions.
Q1: I am observing low and variable plasma concentrations of CSC in my rodent pharmacokinetic (PK) studies after oral administration. What is the likely cause?
A1: The most probable cause is the poor aqueous solubility of this compound. Technical data sheets often indicate solubility in organic solvents like DMSO, but in aqueous media, its solubility is exceedingly low.[1][2] When administered orally as a simple suspension, the dissolution rate in the gastrointestinal (GI) tract is likely the rate-limiting step for absorption, leading to low and inconsistent bioavailability. In fact, for intraperitoneal injections in mice, a 5 mg/kg dose of CSC had to be administered as a suspension due to its limited solubility.[3][4]
Troubleshooting Steps:
-
Verify Drug Substance Properties: Confirm the crystalline form and particle size of your CSC batch. Different polymorphs can have different solubilities, and larger particles will dissolve slower.
-
Improve Formulation: Move beyond a simple aqueous suspension. Explore the formulation strategies detailed below (Q2) to enhance solubility and dissolution.
-
Control for GI Variables: In your experimental design, consider factors that can influence oral absorption, such as the fasting state of the animals and the co-administration of food, as these can alter GI pH and motility.
Q2: What formulation strategies can I use to improve the oral bioavailability of CSC?
A2: Several established techniques can significantly enhance the bioavailability of poorly soluble compounds like CSC. The choice of strategy will depend on the specific physicochemical properties of your compound and your experimental needs.
| Formulation Strategy | Mechanism of Bioavailability Enhancement | Key Advantages | Potential Challenges |
| Solid Dispersions | The drug is dispersed in a hydrophilic polymer matrix, often in an amorphous state, which improves wettability and dissolution rate.[5][6][7][8] | High drug loading possible; well-established manufacturing techniques (e.g., solvent evaporation, hot-melt extrusion). | Potential for recrystallization of the amorphous drug during storage, leading to decreased solubility. |
| Nanoemulsions | The drug is dissolved in the oil phase of an oil-in-water nanoemulsion, which presents the drug in a solubilized form for absorption and can enhance lymphatic uptake.[9][10][11][12][13] | High solubilization capacity; can protect the drug from degradation in the GI tract. | Thermodynamic instability; potential for drug precipitation upon dilution in the GI fluids. |
| Solid Lipid Nanoparticles (SLNs) | The drug is encapsulated within a solid lipid core, which can enhance oral absorption through various mechanisms, including improved stability and potential for lymphatic transport.[14][15][16][17][18] | Good biocompatibility and biodegradability; provides controlled release. | Lower drug loading capacity compared to other methods; potential for drug expulsion during storage. |
| Cyclodextrin (B1172386) Complexation | CSC can be encapsulated within the hydrophobic cavity of a cyclodextrin molecule, forming an inclusion complex with enhanced aqueous solubility.[2][19][20][21][22] | Significant increase in aqueous solubility; can mask taste and improve stability. | Drug loading is dependent on the stoichiometry of the complex; potential for competitive displacement in vivo. |
Q3: My in vitro assay results with CSC are inconsistent. Could this be related to its solubility?
A3: Yes, the poor aqueous solubility of CSC can lead to several issues in in vitro experiments:
-
Precipitation in Assay Media: CSC may precipitate out of aqueous buffer systems, leading to an underestimation of its activity.
-
Non-specific Binding: The hydrophobic nature of CSC can cause it to adhere to plasticware, reducing the effective concentration in your assay.
-
Inaccurate Concentration Determination: If stock solutions in organic solvents are not properly diluted, the compound may not be fully solubilized in the final assay medium.
Troubleshooting Steps:
-
Use of Co-solvents: For in vitro assays, consider using a small percentage of a water-miscible organic co-solvent (e.g., DMSO, ethanol) in your final assay buffer to maintain CSC solubility. Ensure the final solvent concentration does not affect the biological system being studied.
-
Inclusion of Surfactants: A low concentration of a non-ionic surfactant (e.g., Tween 80) can help to maintain the solubility of hydrophobic compounds.
-
Pre-solubilization with Cyclodextrins: Forming an inclusion complex with a cyclodextrin can be an effective way to increase the aqueous solubility of CSC for in vitro studies.
Q4: What are the expected metabolic pathways for CSC, and how might this affect its bioavailability?
Additionally, CSC has been identified as a potent inhibitor of monoamine oxidase B (MAO-B).[1][2][24] This could potentially lead to drug-drug interactions if co-administered with other MAO-B substrates or inhibitors.
Experimental Approaches to Investigate CSC Metabolism:
-
Metabolic Stability Assays: Incubating CSC with liver microsomes or hepatocytes can provide an in vitro measure of its intrinsic clearance and half-life.[25][26][27][28][29]
-
Metabolite Identification Studies: Using high-resolution mass spectrometry, the metabolites of CSC formed in in vitro systems or detected in in vivo samples can be identified.
Experimental Protocols
This section provides detailed methodologies for key experiments to formulate CSC and assess its bioavailability and metabolic stability.
Protocol 1: Preparation of CSC Solid Dispersion by Solvent Evaporation
This protocol is adapted from a method used for caffeine (B1668208).[5][6]
Materials:
-
This compound (CSC)
-
Polyvinylpyrrolidone K-30 (PVP K-30)
-
Ethanol (B145695) (analytical grade)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Prepare CSC and PVP K-30 in a 1:2 mass ratio (e.g., 50 mg CSC and 100 mg PVP K-30).
-
Dissolve both the CSC and PVP K-30 in a minimal amount of ethanol in a round-bottom flask to form a clear solution.
-
Attach the flask to a rotary evaporator and remove the ethanol under reduced pressure at a controlled temperature (e.g., 40°C).
-
Once the solvent is fully evaporated, a thin film will form on the flask wall.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and store it in a desiccator.
-
Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous state of CSC.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This is a general protocol for assessing the oral bioavailability of a formulated compound.[30][31][32][33]
Materials:
-
Male Wistar rats (or other appropriate strain)
-
CSC formulation (e.g., solid dispersion reconstituted in water)
-
Vehicle control
-
Gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Fast the rats overnight (with free access to water) before dosing.
-
Divide the animals into groups (e.g., n=4 per group) for intravenous (IV) and oral (PO) administration.
-
For the IV group, administer a known dose of CSC (solubilized in a suitable vehicle, e.g., a co-solvent system) via tail vein injection to determine the absolute bioavailability.
-
For the PO group, administer the CSC formulation via oral gavage.
-
Collect blood samples (e.g., 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma by centrifugation.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of CSC in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software and determine the oral bioavailability (F%) by comparing the AUC from the PO and IV routes.
Protocol 3: Caco-2 Permeability Assay
This in vitro assay is used to predict the intestinal permeability of a compound.[1][34][35][36][37]
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium and supplements
-
Hanks' Balanced Salt Solution (HBSS)
-
CSC test solution (solubilized, e.g., with a low percentage of DMSO)
-
Lucifer yellow (for monolayer integrity assessment)
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Wash the cell monolayers with pre-warmed HBSS.
-
To measure apical to basolateral (A-B) permeability, add the CSC test solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
To assess monolayer integrity, add Lucifer yellow to the apical chamber at the end of the experiment and measure its transport to the basolateral side.
-
Analyze the concentration of CSC in the collected samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
Visualizations
The following diagrams illustrate key workflows and concepts related to improving the bioavailability of CSC.
Caption: Experimental workflow for improving CSC bioavailability.
Caption: Pharmacokinetic pathway of orally administered CSC.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Formulation of Caffeine–Hydroxypropyl-β-Cyclodextrin Complex in Hydrogel for Skin Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (CSC) is a selective A2-adenosine antagonist in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (CSC) is a selective A2-adenosine antagonist in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. publikasiilmiah.unwahas.ac.id [publikasiilmiah.unwahas.ac.id]
- 6. publikasiilmiah.unwahas.ac.id [publikasiilmiah.unwahas.ac.id]
- 7. The application of solid dispersion technique in the preparation of therapeutic tablets. Part 1: Paracetamol, amylobarbitone, and caffeine tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Miscibility and Solubility of Caffeine and Theophylline in Hydroxypropyl Methylcellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 9. briefs.techconnect.org [briefs.techconnect.org]
- 10. researchgate.net [researchgate.net]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. jocpr.com [jocpr.com]
- 13. Nanoemulsion-based delivery systems for poorly water-soluble bioactive compounds: Influence of formulation parameters on Polymethoxyflavone crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Design of solid lipid nanoparticles for caffeine topical administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. MX2007003718A - Cyclodextrin inclusion complexes and methods of preparing same. - Google Patents [patents.google.com]
- 20. WO2006137959A1 - Cyclodextrin inclusion complexes and methods of preparing same - Google Patents [patents.google.com]
- 21. oatext.com [oatext.com]
- 22. investigo.biblioteca.uvigo.es [investigo.biblioteca.uvigo.es]
- 23. Pharmacokinetics of Caffeine: A Systematic Analysis of Reported Data for Application in Metabolic Phenotyping and Liver Function Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 24. This compound may attenuate MPTP neurotoxicity through dual actions of monoamine oxidase inhibition and A2A receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. protocols.io [protocols.io]
- 26. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 27. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 28. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 29. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 30. benchchem.com [benchchem.com]
- 31. protocols.io [protocols.io]
- 32. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 33. fda.gov [fda.gov]
- 34. enamine.net [enamine.net]
- 35. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 36. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 37. m.youtube.com [m.youtube.com]
addressing photosensitivity of 8-(3-Chlorostyryl)caffeine in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the photosensitive compound 8-(3-Chlorostyryl)caffeine (CSC).
Frequently Asked Questions (FAQs)
Q1: What is this compound (CSC) and why is it designated as photosensitive?
A1: this compound (CSC) is a potent and selective antagonist of the adenosine (B11128) A₂A receptor and an inhibitor of monoamine oxidase B (MAO-B).[1][2][3] Its photosensitivity is due to the 8-styryl group, which can undergo photo-induced isomerization upon exposure to light, leading to a change in its chemical structure and potentially altering its biological activity.[4]
Q2: How should I store the solid (powder) form of CSC?
A2: Solid CSC should be stored in a dark, temperature-controlled environment. The recommended storage temperature is -20°C.[5] It is crucial to use amber-colored or opaque vials to protect the compound from UV and visible light.
Q3: What are the initial signs of CSC degradation in my experiments?
A3: The primary indicators of CSC degradation are inconsistent experimental results, a loss of expected biological activity, or the appearance of unexpected peaks in analytical techniques like HPLC. Visual signs such as a change in the color of the compound or its solution may also indicate degradation.
Q4: Can I use standard laboratory lighting when working with CSC?
A4: It is strongly advised to minimize exposure to standard laboratory lighting. When handling CSC, especially in solution, it is best to work in a dimly lit room or use a safelight. If this is not possible, shielding your working area and experimental vessels is critical.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of CSC in my assay.
| Possible Cause | Troubleshooting Steps |
| Photodegradation during handling and storage | 1. Verify Storage: Ensure solid CSC is stored at -20°C in a light-proof container. 2. Low-Light Conditions: Prepare stock solutions and dilutions in a dark room or under a safelight. 3. Protect Solutions: Use amber vials or wrap clear vials and tubes in aluminum foil. 4. Fresh Aliquots: Prepare fresh working solutions from a protected stock solution for each experiment to avoid repeated exposure of the stock to light. |
| Improper Solvent | 1. Check Solubility: CSC is soluble in DMSO up to 25 mM.[5] Ensure the compound is fully dissolved. 2. Solvent Purity: Use high-purity, anhydrous DMSO to prepare stock solutions. |
| Incorrect Concentration | 1. Recalculate: Double-check all calculations for dilutions. 2. Calibrate Pipettes: Ensure pipettes are properly calibrated for accurate volume measurements. |
Issue 2: Appearance of unknown peaks in HPLC analysis of CSC samples.
| Possible Cause | Troubleshooting Steps |
| Photo-induced Isomerization | 1. Minimize Light Exposure: Protect samples from light at all stages, from preparation to injection into the HPLC system. Use amber autosampler vials if possible. 2. Run a Control: Analyze a freshly prepared CSC solution that has been rigorously protected from light to use as a baseline. 3. Forced Degradation Study: Intentionally expose a CSC solution to light to observe the formation of degradation products and compare their retention times to the unknown peaks in your samples. |
| Contamination | 1. Solvent Blank: Run a solvent blank to check for contaminants in your mobile phase or solvent. 2. Clean System: Ensure the HPLC system, including the column, is clean and properly equilibrated. |
Experimental Protocols
Protocol 1: Preparation of a CSC Stock Solution
Objective: To prepare a 10 mM stock solution of CSC in DMSO with minimal light exposure.
Materials:
-
This compound (CSC) powder
-
Anhydrous DMSO
-
Amber or foil-wrapped microcentrifuge tubes
-
Calibrated micropipettes
Methodology:
-
Perform all steps in a dark room or under a safelight.
-
Allow the vial of solid CSC to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of CSC in an amber microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into single-use amber or foil-wrapped tubes.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Treating Cell Cultures with CSC
Objective: To treat cultured cells with CSC while minimizing the risk of photodegradation.
Methodology:
-
Culture and plate your cells according to your standard protocol.
-
On the day of treatment, thaw a single-use aliquot of the CSC stock solution in the dark.
-
Perform serial dilutions of the stock solution in your cell culture media in a dimly lit environment (e.g., in a cell culture hood with the sash lowered and the main room lights dimmed).
-
Use opaque or foil-wrapped tubes for the dilutions.
-
Quickly and carefully add the CSC-containing media to your cell plates.
-
Immediately after adding the compound, cover the plates with an opaque lid or wrap them securely in aluminum foil.
-
Place the plates in the incubator. Ensure the incubator door is not left open for extended periods, which could expose the plates to room light.
-
For downstream analysis (e.g., microscopy, plate reader), keep the plates covered from light for as long as possible before the measurement step.
Visualizations
Caption: Photo-isomerization of CSC.
Caption: Recommended workflow for CSC experiments.
Caption: CSC as an antagonist in the A₂A receptor pathway.
References
- 1. This compound may attenuate MPTP neurotoxicity through dual actions of monoamine oxidase inhibition and A2A receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Chlorostyrylcaffeine - Wikipedia [en.wikipedia.org]
- 3. This compound | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]
- 4. Quantification of the In Vivo Potency of the Adenosine A2 Receptor Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Adenosine A2a Receptor Antagonists: R&D Systems [rndsystems.com]
troubleshooting inconsistent results with 8-(3-Chlorostyryl)caffeine
Welcome to the technical support center for 8-(3-Chlorostyryl)caffeine (CSC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of CSC and to troubleshoot common issues that may lead to inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CSC) and what are its primary mechanisms of action?
A1: this compound (CSC) is a potent and selective antagonist of the A2A adenosine (B11128) receptor.[1][2] It is a derivative of caffeine (B1668208) and is widely used in research to study the physiological and pathological roles of the A2A receptor.[3] Importantly, CSC also functions as a potent inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters like dopamine (B1211576).[4] This dual activity is a critical consideration in experimental design and data interpretation.
Q2: What is the solubility and recommended storage for CSC?
A2: CSC is soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations greater than 5 mg/mL.[5][6] For long-term storage, it is recommended to keep CSC at -20°C.[5][7] Additionally, CSC is photosensitive and should be stored in the dark to prevent degradation.[8]
Q3: What are the known off-target effects of CSC?
A3: The most significant off-target effect of CSC is its potent inhibition of monoamine oxidase B (MAO-B).[4] This can lead to unexpected physiological effects, particularly in experimental models involving dopaminergic signaling. Researchers should consider this dual activity when designing experiments and interpreting results, as effects attributed solely to A2A receptor antagonism may be confounded by MAO-B inhibition.
Troubleshooting Guide
Issue 1: I am observing no effect or a weaker than expected effect of CSC in my in vitro experiments.
-
Question: Did you properly dissolve the CSC?
-
Question: Is your stock solution of CSC still viable?
-
Answer: CSC is photosensitive and can degrade with exposure to light.[8] Always store stock solutions in the dark at -20°C. Prepare fresh dilutions from the stock solution for each experiment.
-
-
Question: Are the cells you are using expressing the A2A adenosine receptor?
-
Answer: The effect of CSC is dependent on the presence of the A2A receptor. Confirm the expression of the A2A receptor in your cell line or primary cells using techniques like qPCR, western blotting, or flow cytometry.
-
-
Question: Are you using an appropriate concentration of CSC?
-
Answer: The effective concentration of CSC can vary depending on the cell type and the specific assay. A concentration of 1 µM is often used to antagonize A2A receptors in cell culture.[9] However, it is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
-
Issue 2: My in vivo results with CSC are variable and not reproducible.
-
Question: How are you preparing and administering the CSC?
-
Answer: For in vivo studies, CSC is often administered via intraperitoneal (i.p.) injection.[1][8][10][11] Due to its low aqueous solubility, it may need to be prepared as a suspension for higher doses.[4] The vehicle used for injection should be consistent across all experimental animals and control groups. A common vehicle is a mixture of DMSO, Tween 80, and saline.
-
-
Question: Are you considering the dual mechanism of action of CSC?
-
Answer: In vivo, the inhibition of MAO-B by CSC can have significant physiological effects, particularly on motor activity and neurotransmitter levels. These effects may be independent of A2A receptor antagonism. Consider using appropriate controls, such as a selective MAO-B inhibitor, to dissect the contributions of each mechanism to your observed phenotype.
-
-
Question: Is the timing of CSC administration optimal for your experiment?
-
Answer: The pharmacokinetic and pharmacodynamic profile of CSC should be considered. The timing of administration relative to the experimental endpoint is crucial for observing the desired effect.
-
Issue 3: I am seeing unexpected or contradictory results in my signaling pathway analysis.
-
Question: Are you taking into account the downstream effects of both A2A receptor antagonism and MAO-B inhibition?
-
Answer: A2A receptor antagonism will primarily affect the Gs-adenylyl cyclase-cAMP-PKA signaling cascade.[1][9] MAO-B inhibition, on the other hand, will impact dopamine metabolism, which can have broader effects on cellular signaling. These two pathways may interact, leading to complex and sometimes unexpected outcomes.
-
-
Question: Have you confirmed the specificity of your antibodies and reagents for your signaling pathway analysis?
Quantitative Data Summary
| Parameter | Species | Tissue/Cell Line | Value | Reference |
| Ki (A2A Receptor) | Rat | Striatum | 54 nM | [1][3] |
| Ki (A1 Receptor) | Rat | Cerebral Cortex | 28,000 nM | [3] |
| Kb (A2A Receptor) | Rat | Pheochromocytoma cells | 60 nM | [1][4][10][11] |
| Kb (A1 Receptor) | Rat | Adipocytes | 1.3 µM | [1][4][10][11] |
| Ki (MAO-B) | Mouse | Brain Mitochondria | 100 nM | |
| Ki (MAO-B) | Baboon | 80.6 nM | [3] | |
| Effective In Vitro Concentration | Human Monocytes | 1 µM | [9] | |
| Effective In Vivo Dose (i.p.) | Mouse | 1-5 mg/kg | [1][8][10][11] | |
| Effective In Vivo Dose (i.p.) | Rat | 5 mg/kg | [8][12] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of CSC in DMSO
-
Materials:
-
This compound (CSC) powder (Molecular Weight: 330.77 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protected microcentrifuge tubes
-
-
Procedure:
-
Weigh out 3.31 mg of CSC powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution until the CSC is completely dissolved.
-
Aliquot the stock solution into smaller volumes in light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: In Vitro A2A Receptor Antagonism Assay in Cell Culture
-
Materials:
-
Cells expressing the A2A adenosine receptor
-
Appropriate cell culture medium and supplements
-
10 mM CSC stock solution in DMSO
-
A2A receptor agonist (e.g., CGS 21680)
-
Assay buffer (e.g., HBSS)
-
cAMP assay kit
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
The next day, remove the culture medium and wash the cells with assay buffer.
-
Prepare serial dilutions of CSC in assay buffer from the 10 mM stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Add the diluted CSC or vehicle control (assay buffer with the same final DMSO concentration) to the wells and incubate for 15-30 minutes at 37°C.
-
Prepare a solution of the A2A receptor agonist in assay buffer.
-
Add the agonist to the wells (except for the basal control wells) and incubate for the time recommended by the cAMP assay kit manufacturer (typically 15-30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the cAMP assay kit.
-
Data Analysis: The antagonistic effect of CSC will be observed as a reduction in the agonist-induced increase in cAMP levels.
-
Visualizations
Caption: A2A Adenosine Receptor Signaling Pathway.
Caption: Troubleshooting Workflow for CSC Experiments.
References
- 1. Involvement of cAMP-PKA pathway in adenosine A1 and A2A receptor-mediated regulation of acetaldehyde-induced activation of HSCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adenosine receptor signaling targets both PKA and epac pathways to polarize dendritic cells to a suppressive phenotype [repository.bilkent.edu.tr]
- 3. researchgate.net [researchgate.net]
- 4. This compound (CSC) is a selective A2-adenosine antagonist in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monoamine Oxidase-B Inhibition Facilitates α-Synuclein Secretion In Vitro and Delays Its Aggregation in rAAV-Based Rat Models of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Update on MAO-B inhibitors' neuroprotective effects in Parkinson's. [wisdomlib.org]
- 8. Quantification of the In Vivo Potency of the Adenosine A2 Receptor Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Essential role of cAMP-response element-binding protein activation by A2A adenosine receptors in rescuing the nerve growth factor-induced neurite outgrowth impaired by blockage of the MAPK cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound (CSC) is a selective A2-adenosine antagonist in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of the adenosine A2A receptor antagonist this compound on L-DOPA biotransformation in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Circulating Stem Cell (CSC) Concentration for In vitro Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you determine the optimal concentration of Circulating Stem Cells (CSCs) for your in vitro assays.
Frequently Asked Questions (FAQs)
Q1: Why is determining the optimal CSC concentration crucial for in vitro assays?
A1: The concentration of Circulating Stem Cells (CSCs) is a critical parameter in in vitro experiments as it can significantly influence cell behavior, including proliferation, differentiation, and response to therapeutic agents. Using a suboptimal cell concentration can lead to inconsistent and unreliable data. For instance, a concentration that is too low may result in insufficient cell numbers for robust analysis, while an excessively high concentration can lead to nutrient depletion, accumulation of waste products, and altered cell signaling due to increased cell-to-cell contact.[1][2][3] Therefore, optimizing the CSC concentration is essential for ensuring the reproducibility and physiological relevance of your in vitro assays.
Q2: What are the typical concentration ranges for different in vitro CSC assays?
A2: The optimal concentration of CSCs varies depending on the specific assay and the cell type being investigated. Below is a summary of commonly used concentration ranges for various assays.
| In Vitro Assay | Cancer Stem Cell Type | Seeding Density/Concentration | Plate Format | Reference |
| Spheroid Formation Assay | Breast Cancer (MCF-7, MDA-MB-231) | 2,000 cells/well | 96-well ultra-low adhesion | [4] |
| Prostate Cancer | 1,000 - 5,000 cells/well | 12-well | [5] | |
| Colon Cancer (HT-29) | 40 - 10,000 cells/well | 96-well spheroid microplate | ||
| General | 1 x 10^4 cells/mL | 6-well ultra-low attachment | [6] | |
| MTT/Cell Viability Assay | A-549 and WI-26 cells | 50 - 200 µg/mL (of CSC treatment) | Not Specified | [7] |
| General Protocol | 5 x 10^4 cells/well | 96-well | [8] | |
| General Protocol | 0.2 - 0.5 mg/mL (MTT reagent) | 96-well | [9] | |
| Cytotoxicity Assay | Porcine Fibroblasts | 7.5 x 10^3 cells/well | 96-well | |
| General | Concentrations from 0.14 to 100 µM of compound | Not Specified | [10] | |
| Culture and Expansion | Adipose-derived Stem Cells | 2x10^3, 4x10^3, and 8x10^3 cells/cm^2 | Culture flasks | [11] |
| Human Mononuclear Cells | 4.0 × 10^4 - 1.25 × 10^6 cells/cm^2 | Not Specified | [12] | |
| Recombinant CHO cells | 3 x 10^6 cells/mL | Microcapsules | [13] |
Q3: How does cell density affect CSC signaling pathways in vitro?
A3: Cell density is a critical regulator of key signaling pathways that govern CSC behavior, including self-renewal, differentiation, and invasion. The Hippo, Wnt, and Notch pathways are particularly sensitive to changes in cell-to-cell contact.
-
Hippo Pathway: At low cell density, the Hippo pathway is inactive, allowing the transcriptional co-activators YAP and TAZ to accumulate in the nucleus and promote gene expression related to cell proliferation and stemness.[6][14][15] Conversely, at high cell density, the Hippo pathway is activated, leading to the phosphorylation and cytoplasmic retention of YAP and TAZ, which suppresses their activity.[6][14][15]
-
Wnt Pathway: The Wnt/β-catenin signaling pathway is crucial for CSC self-renewal.[16] While the direct effect of cell density is complex and can be context-dependent, it is known that components of the Wnt pathway can be influenced by cell adhesion molecules that are regulated by cell density.
-
Notch Pathway: The Notch signaling pathway is activated through direct cell-to-cell contact and plays a vital role in maintaining the CSC population.[10][17][18] Therefore, cell density directly impacts the level of Notch signaling activation.
References
- 1. Factors affecting tumor spheroid formation for cancer research – faCellitate [facellitate.com]
- 2. cytena.com [cytena.com]
- 3. Optimization of the cell seeding density and modeling of cell growth and metabolism using the modified Gompertz model for microencapsulated animal cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell density regulates cancer metastasis via the Hippo pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Cell density regulates cancer metastasis via the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researcher.manipal.edu [researcher.manipal.edu]
- 8. Short peptide domains of the Wnt inhibitor sFRP4 target ovarian cancer stem cells by neutralizing the Wnt β-catenin pathway, disrupting the interaction between β-catenin and CD24 and suppressing autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Signaling pathways in the regulation of cancer stem cells and associated targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimizing the Seeding Density of Human Mononuclear Cells to Improve the Purity of Highly Proliferative Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Hippo Signaling Pathway in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Inhibition of Wnt signaling and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Notch Pathway Is Important in Maintaining the Cancer Stem Cell Population in Pancreatic Cancer | PLOS One [journals.plos.org]
- 18. The Notch Pathway Is Important in Maintaining the Cancer Stem Cell Population in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Vehicle Selection for 8-(3-Chlorostyryl)caffeine (CSC) Administration
This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful administration of 8-(3-Chlorostyryl)caffeine (CSC) for experimental purposes. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges associated with the formulation and delivery of this poorly water-soluble compound.
Frequently Asked Questions (FAQs)
Q1: What makes this compound (CSC) challenging to administer in vivo?
A1: this compound (CSC) is a hydrophobic molecule with low aqueous solubility.[1][2] This characteristic can lead to difficulties in preparing homogenous formulations for in vivo administration, potentially causing issues such as precipitation, inconsistent dosing, and variable bioavailability.
Q2: What are the recommended vehicles for administering CSC?
A2: Due to its poor water solubility, CSC requires a vehicle that can effectively solubilize or suspend the compound for administration. A common and effective approach for poorly soluble compounds is the use of a co-solvent system. A widely cited vehicle composition for such compounds consists of a mixture of Dimethyl Sulfoxide (DMSO), a surfactant like Tween 80, and an aqueous carrier such as saline or water.[3][4] A typical ratio for this vehicle is 10% DMSO, 10% Tween 80, and 80% water or saline.[3][4]
Q3: I am observing precipitation when I dilute my DMSO stock of CSC with an aqueous solution. What should I do?
A3: This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent like DMSO is rapidly introduced into an aqueous environment where it is poorly soluble.[5] To mitigate this, it is crucial to add the aqueous component to the DMSO stock gradually while vortexing or stirring vigorously. This allows for the formation of a stable suspension or emulsion. The order of addition is also critical; it is often recommended to first mix the DMSO stock with the surfactant (e.g., Tween 80) before the gradual addition of the aqueous phase.[6]
Q4: What is the maximum safe concentration of DMSO I can use in my animal studies?
A4: The maximum tolerated concentration of DMSO is dependent on the animal species and the route of administration. For intraperitoneal (i.p.) injections in rodents, it is generally recommended to keep the final DMSO concentration at or below 10%.[3][4] For intravenous (i.v.) administration, the concentration should be even lower to avoid hemolysis. Ideally, the final DMSO concentration in the administered formulation should be kept to the lowest possible level that maintains compound solubility or suspension stability.[4]
Q5: My CSC formulation appears cloudy. Is this acceptable for injection?
A5: A cloudy appearance often indicates the formation of a suspension. For intraperitoneal or oral administration, a uniform and stable suspension is generally acceptable, provided that the particle size is small and evenly dispersed to ensure consistent dosing.[7] However, for intravenous administration, the formulation must be a clear, particle-free solution to prevent the risk of embolism. If you observe large aggregates or rapid settling of the compound, the formulation is not suitable for administration.
Data Presentation
Solubility of this compound (CSC)
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | >5 mg/mL | [2] |
| Chloroform | 50 mg/mL | Sigma-Aldrich |
| Water | >5 mg/mL (Note: Likely refers to a saturated solution with undissolved solid) | Sigma-Aldrich |
| Methanol | Soluble | Cayman Chemical |
Experimental Protocols
Protocol 1: Preparation of a CSC Formulation for Intraperitoneal (i.p.) Injection
This protocol describes the preparation of a CSC suspension in a vehicle composed of 10% DMSO, 10% Tween 80, and 80% sterile saline.
Materials:
-
This compound (CSC) powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Tween 80 (Polysorbate 80), sterile
-
Sterile 0.9% saline solution
-
Sterile, conical microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Prepare the CSC Stock Solution:
-
Weigh the required amount of CSC powder and place it in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to achieve a concentrated stock solution (e.g., 10 mg/mL). Ensure the final concentration of DMSO in the injectable formulation will not exceed 10%.
-
Vortex the tube vigorously until the CSC is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
-
Prepare the Vehicle Mixture:
-
In a separate sterile tube, add the required volume of Tween 80.
-
Add the CSC stock solution to the Tween 80 and vortex thoroughly to create a homogenous mixture.
-
-
Formulate the Final Suspension:
-
Gradually add the sterile saline to the CSC/DMSO/Tween 80 mixture dropwise while continuously vortexing. This slow addition is critical to prevent precipitation of the CSC.
-
Continue to vortex for several minutes to ensure the formation of a fine, uniform suspension.
-
-
Administration:
-
Before each injection, vortex the suspension thoroughly to ensure a homogenous dose.
-
Administer the formulation to the animals via intraperitoneal injection.
-
Protocol 2: Troubleshooting CSC Formulation Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation during formulation | Rapid addition of aqueous phase to the DMSO stock. | Add the saline or water dropwise while vortexing vigorously.[6] |
| Incorrect order of component addition. | Mix the CSC/DMSO stock with Tween 80 before adding the aqueous phase. | |
| Inconsistent dosing | Inhomogenous suspension. | Vortex the suspension thoroughly immediately before drawing each dose. |
| Settling of the compound over time. | Prepare the formulation fresh before each experiment. | |
| Vehicle-induced toxicity | High concentration of DMSO. | Reduce the final DMSO concentration to the lowest effective level, ideally below 10% for i.p. injections.[3][4] |
| Sensitivity to Tween 80. | Consider using an alternative surfactant or reducing the Tween 80 concentration. |
Mandatory Visualization
Caption: Workflow for vehicle selection and formulation of this compound.
Caption: Logical troubleshooting guide for CSC formulation issues.
References
- 1. This compound (CSC) is a selective A2-adenosine antagonist in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound =98 HPLC,solid 147700-11-6 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. iacuc.wsu.edu [iacuc.wsu.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Quantification of the In Vivo Potency of the Adenosine A2 Receptor Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 8-(3-Chlorostyryl)caffeine (CSC) Animal Model Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-(3-Chlorostyryl)caffeine (CSC) in animal models. The focus is on ensuring animal welfare and minimizing potential toxicity, particularly given the limited publicly available toxicology data for this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CSC) and what is its mechanism of action?
A1: this compound (CSC) is a synthetic derivative of caffeine (B1668208). It functions as a potent and selective antagonist of the adenosine (B11128) A2A receptor and as an inhibitor of monoamine oxidase B (MAO-B).[1][2][3] This dual action makes it a compound of interest in neurodegenerative disease research, particularly for conditions like Parkinson's disease.[1][2][3]
Q2: Is there any published toxicity data, such as an LD50, for CSC in animal models?
Q3: What are the known effective doses of CSC in preclinical animal studies?
A3: In published research, CSC has been administered to mice and rats intraperitoneally (i.p.) at doses ranging from 1 to 5 mg/kg to achieve neuroprotective and behavioral effects.[4][5][6][7] A continuous intravenous (i.v.) infusion in rats has also been studied at rates of 6, 12, and 24 µ g/min/kg .[8] These doses have been shown to be effective in antagonizing A2A receptors without reported acute toxicity in those specific studies.
Q4: Given the lack of specific toxicity data for CSC, what are the potential adverse effects I should monitor for in my animal models?
A4: Since CSC is a caffeine derivative, it is prudent to monitor for adverse effects associated with high doses of other xanthines like caffeine and theophylline (B1681296).[1][9] These may include:
-
Central Nervous System (CNS) Effects: Increased restlessness, tremors, seizures, and convulsions at very high doses.[10]
-
Cardiovascular Effects: Rapid heart rate (tachycardia), arrhythmias, and changes in blood pressure.[9]
-
Gastrointestinal Effects: Stomach irritation or signs of distress.
-
General Clinical Signs: Hunched posture, rapid respiration, squinting, decreased body weight, and reduced food and water intake.[1]
Any observed adverse event should be carefully documented and may necessitate a reduction in dose or termination of the experiment for that animal.[11][12]
Troubleshooting Guide: Dosing and Toxicity Mitigation
Q5: I am starting a new in vivo experiment with CSC. How do I determine a safe starting dose?
A5: When working with a compound that has limited toxicity data, a conservative, stepwise approach is recommended.
-
Literature Review: Start with the lowest effective dose reported in a similar animal model and administration route (e.g., 1 mg/kg i.p. in mice).[4][5]
-
Pilot Study: Conduct a small-scale pilot or dose-range finding study with a few animals per group before committing to a large-scale experiment.[13][14] This will help you establish the maximum tolerated dose (MTD) in your specific lab conditions.
-
Dose Escalation: Begin with a low dose and escalate it in subsequent small groups of animals. A common approach is to use 3-5 dose levels (e.g., 1, 5, 10, 25, 50 mg/kg) to identify a range from no observable effect to signs of toxicity.[13][15]
-
Vehicle Control: Always include a vehicle control group to ensure that any observed effects are due to the compound and not the solvent.[16]
Q6: I observed adverse effects (e.g., tremors, significant weight loss) in animals at a dose of 10 mg/kg. What should I do?
A6: If you observe significant adverse effects, you have likely exceeded the maximum tolerated dose (MTD).
-
Immediate Action: Provide supportive care to the affected animals as per your institution's animal care guidelines. If humane endpoints are met, the animals should be euthanized.
-
Dose Adjustment: Your next experiment should utilize doses well below the one that caused toxicity. The highest dose that did not produce significant adverse effects in your pilot study should be considered the MTD.
-
Refine Dosing Regimen: Consider if the toxicity could be mitigated by altering the administration route (if applicable), dividing the daily dose into smaller, more frequent administrations, or changing the formulation/vehicle.[1]
-
Consult a Veterinarian: Your institution's veterinary staff should be consulted to help manage animal welfare and interpret the clinical signs.
Q7: Can I do anything to counteract CSC toxicity if an overdose is suspected?
A7: There is no specific, established antidote for CSC toxicity. Management would be supportive and aimed at mitigating the symptoms. In cases of theophylline (a related compound) poisoning in animal models, administration of activated charcoal has been shown to decrease the half-life and increase the clearance of the drug.[17][18] Additionally, calcium channel blockers have been investigated to prevent sudden death from theophylline-induced cardiotoxicity in animal models.[9] However, these are experimental interventions and should not be attempted without a specific, approved protocol and veterinary consultation.
Data Presentation
Table 1: Comparison of In Vivo CSC Doses and Caffeine Acute Toxicity This table compares the reported effective doses of this compound (CSC) with the acute toxicity data for caffeine to provide a safety context. Note the significant difference between the therapeutic doses of CSC and the lethal doses of caffeine.
| Compound | Animal Model | Route of Administration | Dosing Information | Reference(s) |
| This compound (CSC) | Mouse | i.p. | 1 mg/kg (antagonism of A2A agonist effects) | [4][5] |
| Mouse | i.p. | 5 mg/kg (locomotor stimulation) | [4][5] | |
| Mouse | i.p. | 5 mg/kg (attenuation of MPTP neurotoxicity) | [7] | |
| Rat | i.p. | 5 mg/kg (increased L-DOPA induced dopamine (B1211576) release) | [6] | |
| Rat | i.v. | 6-24 µ g/min/kg (continuous infusion) | [8] | |
| Caffeine (for comparison) | Rat | Oral | LD50: 367 mg/kg (mean from multiple studies) | [19][20][21] |
| Rat | Oral | LD50: 200-400 mg/kg (range) | [2] | |
| Mouse | Oral | LD50: 185 mg/kg | [2] |
Experimental Protocols
Protocol 1: Pilot Acute Toxicity and Dose-Range Finding Study for CSC in Mice
Objective: To determine the Maximum Tolerated Dose (MTD) and identify potential signs of acute toxicity of this compound (CSC) following a single intraperitoneal (i.p.) injection in mice.
Materials:
-
This compound (CSC) powder
-
Sterile vehicle (e.g., DMSO, saline with Tween 80; vehicle must be validated for safety)
-
Male or female mice (e.g., C57BL/6), 8-10 weeks old
-
Sterile syringes and needles (e.g., 27-gauge)
-
Animal balance
-
Appropriate caging and husbandry supplies
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least 5-7 days prior to the experiment.[13]
-
Dose Preparation:
-
Prepare a stock solution of CSC in a suitable vehicle. Due to CSC's limited water solubility, a vehicle such as DMSO or a suspension in saline with a small percentage of a surfactant like Tween 80 may be necessary.
-
Prepare serial dilutions to create at least 3-4 dose levels for the study. Suggested starting doses based on literature could be 5, 25, 50, and 100 mg/kg.
-
A vehicle-only control group is mandatory.
-
-
Study Design:
-
Assign animals randomly to treatment groups. Use a small number of animals for this pilot study (e.g., n=3-5 per group).[13]
-
Record the pre-dose body weight of each animal.
-
Calculate the injection volume for each animal based on its body weight. The injection volume should be consistent across all groups (e.g., 10 mL/kg).
-
-
Administration:
-
Administer the single dose of CSC or vehicle via intraperitoneal (i.p.) injection.
-
-
Post-Dose Monitoring:
-
Intensive Observation: Observe animals continuously for the first 30 minutes, then at 1, 2, 4, and 6 hours post-injection.[16] Thereafter, conduct observations at least twice daily for 14 days.[11][13]
-
Clinical Signs: Record any signs of toxicity, including but not limited to: changes in posture or gait, tremors, convulsions, changes in activity level (hyperactivity or lethargy), changes in respiration, and any other abnormal behaviors.[1][11]
-
Body Weight: Record body weight on Day 0 (pre-dose), Day 7, and Day 14.[16] Significant weight loss (>15-20%) is a key indicator of toxicity.
-
Mortality: Record the time of death for any animal that does not survive.
-
-
Endpoint and Analysis:
-
At the end of the 14-day observation period, euthanize all surviving animals according to an approved protocol.
-
Conduct a gross necropsy on all animals (including those that died during the study) to look for macroscopic changes in organs.[13][16]
-
The MTD is defined as the highest dose that does not cause mortality, significant clinical signs of toxicity, or more than a 15-20% reduction in body weight.[22] This MTD can then be used to guide dose selection for subsequent efficacy studies.
-
Mandatory Visualizations
References
- 1. Studies on the short-term toxicity of theophylline in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. policies.newcastle.edu.au [policies.newcastle.edu.au]
- 4. This compound (CSC) is a selective A2-adenosine antagonist in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (CSC) is a selective A2-adenosine antagonist in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of the adenosine A2A receptor antagonist this compound on L-DOPA biotransformation in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bumc.bu.edu [bumc.bu.edu]
- 8. Quantification of the In Vivo Potency of the Adenosine A2 Receptor Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reversal of acute theophylline toxicity by calcium channel blockers in dogs and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Caffeine distribution in acute toxic response among inbred mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Specific recommendations for animal study monitoring? | FAQs [proximacro.com]
- 12. Animal Research Monitoring and Adverse Events Guidelines / Document / UON Policy Library / The University of Newcastle, Australia [policies.newcastle.edu.au]
- 13. benchchem.com [benchchem.com]
- 14. Conducting a pilot study | NC3Rs [nc3rs.org.uk]
- 15. researchgate.net [researchgate.net]
- 16. enamine.net [enamine.net]
- 17. Intravenous theophylline poisoning and multiple-dose charcoal in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The acute lethal dose 50 (LD50) of caffeine in albino rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. dctd.cancer.gov [dctd.cancer.gov]
Validation & Comparative
comparing 8-(3-Chlorostyryl)caffeine to istradefylline
A Comparative Guide to 8-(3-Chlorostyryl)caffeine and Istradefylline (B1672650) for Researchers
This guide provides a detailed comparison of this compound (CSC) and istradefylline, two prominent adenosine (B11128) A2A receptor antagonists. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their biochemical and pharmacokinetic properties based on available experimental data.
Introduction
Both this compound (CSC) and istradefylline are xanthine (B1682287) derivatives that act as selective antagonists of the adenosine A2A receptor, a key target in the central nervous system, particularly in modulating motor function.[1][2][3][4][5][6][7][8][9][10][11] Istradefylline is a clinically approved medication for Parkinson's disease, used to reduce "off" episodes in patients treated with levodopa/carbidopa.[1][5][10][12] CSC is a widely used research tool for studying the A2A receptor and has shown neuroprotective potential in preclinical models of Parkinson's disease.[3][13] A notable distinction is that CSC also exhibits inhibitory activity against monoamine oxidase B (MAO-B), another important target in the management of Parkinson's disease.[3][7]
Data Presentation
The following tables summarize the key quantitative data for CSC and istradefylline, facilitating a direct comparison of their biochemical and pharmacokinetic profiles.
Table 1: Biochemical Data
| Parameter | This compound (CSC) | Istradefylline |
| Target(s) | Adenosine A2A Receptor Antagonist, MAO-B Inhibitor[3][7] | Selective Adenosine A2A Receptor Antagonist[1][4][11] |
| Ki for A2A Receptor | 54 nM (rat)[6][7] | 10-20 nM (human)[5] |
| Ki for A1 Receptor | 28,000 nM (rat)[3][6][7] | ~1000-2000 nM (human)[5] |
| A2A/A1 Selectivity | ~520-fold[6][7][8][9] | ~100-fold[5] |
| Ki for MAO-B | ~80.6-100 nM[3][7] | Not a significant inhibitor[14] |
Table 2: Pharmacokinetic Data
| Parameter | This compound (CSC) | Istradefylline (Human) |
| Administration | Intraperitoneal (in vivo studies)[13] | Oral[1][12][15] |
| Half-life (t½) | Data not available | ~83 hours[1][15] |
| Time to Peak (Tmax) | Data not available | ~4 hours[1][15] |
| Metabolism | Data not available | Primarily by CYP1A1 and CYP3A4[1] |
| Elimination | Data not available | 48% in feces, 39% in urine[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the affinity of CSC and istradefylline for adenosine A1 and A2A receptors.
Materials:
-
Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., [³H]CGS21680 for A2A, [³H]R-PIA for A1)[16]
-
Test compounds (CSC or istradefylline) at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl₂)[16]
-
Non-specific binding control (e.g., a high concentration of a non-labeled ligand)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Incubation: In a microplate, combine the cell membranes, radioligand, and varying concentrations of the test compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific control).[17][18]
-
Incubate the mixture to allow the binding to reach equilibrium.[17]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold assay buffer.[17][18]
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[18]
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from a concentration-response curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the effect of a compound on the intracellular signaling of a G-protein coupled receptor, such as the adenosine A2A receptor.
Objective: To determine the functional antagonism of CSC and istradefylline at the adenosine A2A receptor.
Materials:
-
Cells expressing the adenosine A2A receptor (e.g., HEK293 cells)[19]
-
Adenosine A2A receptor agonist (e.g., CGS21680)[20]
-
Test compounds (CSC or istradefylline) at various concentrations
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation[20]
Procedure:
-
Cell Plating: Plate the cells in a multi-well plate and allow them to adhere.[19]
-
Pre-incubation: Pre-incubate the cells with the test compound (CSC or istradefylline) at various concentrations in the presence of a phosphodiesterase inhibitor.[20]
-
Stimulation: Add the A2A receptor agonist to stimulate cAMP production.[20]
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit according to the manufacturer's instructions.[20]
-
Data Analysis: Generate concentration-response curves for the agonist in the presence and absence of the antagonist. A rightward shift in the agonist's concentration-response curve indicates competitive antagonism. The potency of the antagonist (Kb) can be calculated from the magnitude of this shift.[14]
Visualizations
The following diagrams illustrate key concepts related to the compounds and their evaluation.
Caption: Adenosine A2A Receptor Signaling Pathway.
Caption: Experimental Workflow for Radioligand Binding Assay.
Conclusion
Istradefylline and this compound are both potent and selective adenosine A2A receptor antagonists. Istradefylline has a well-characterized pharmacokinetic profile in humans and is clinically used in the management of Parkinson's disease.[1][5][10][11][12][15] CSC demonstrates high selectivity for the A2A receptor over the A1 receptor in preclinical models and possesses the additional activity of MAO-B inhibition, suggesting a potential for dual therapeutic action.[3][6][7][8][9][13] The provided data and experimental protocols offer a foundation for further comparative studies and drug development efforts targeting the adenosine A2A receptor.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Population pharmacokinetic analysis of istradefylline in healthy subjects and in patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]
- 4. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The belated US FDA approval of the adenosine A2A receptor antagonist istradefylline for treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (CSC) is a selective A2-adenosine antagonist in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Chlorostyrylcaffeine - Wikipedia [en.wikipedia.org]
- 8. This compound (CSC) is a selective A2-adenosine antagonist in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Istradefylline, an adenosine A2a receptor antagonist, inhibits the CD4+ T-cell hypersecretion of IL-17A and IL-8 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. Effect of the adenosine A2A receptor antagonist this compound on L-DOPA biotransformation in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro pharmacological profile of the A2A receptor antagonist istradefylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. ashpublications.org [ashpublications.org]
- 21. innoprot.com [innoprot.com]
- 22. Constitutive activity of the A2A adenosine receptor and compartmentalised cyclic AMP signalling fine-tune noradrenaline release - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: 8-(3-Chlorostyryl)caffeine Versus Other Xanthine Derivatives in Research
For researchers, scientists, and drug development professionals, the selection of a suitable adenosine (B11128) receptor antagonist is a critical decision. This guide provides an objective comparison of 8-(3-chlorostyryl)caffeine (CSC), a potent and selective A2A adenosine receptor antagonist, with other xanthine (B1682287) and non-xanthine derivatives. The following sections present quantitative data, detailed experimental protocols, and visual representations of key biological pathways to aid in this selection process.
Overview of this compound (CSC)
This compound is a xanthine derivative that has garnered significant attention in research due to its high selectivity for the adenosine A2A receptor.[1][2][3] Notably, CSC also exhibits inhibitory activity against monoamine oxidase B (MAO-B), a feature that distinguishes it from many other adenosine receptor antagonists and suggests a dual mechanism of action.[4] This unique pharmacological profile makes it a valuable tool in studies of neurodegenerative diseases, such as Parkinson's disease, and other conditions where A2A receptor modulation is a therapeutic target.
Comparative Quantitative Data
The following tables summarize the binding affinities (Ki) and inhibitory potencies (Kb, IC50) of CSC and other relevant xanthine and non-xanthine derivatives at adenosine receptors and MAO-B. This data is compiled from various studies to provide a comparative overview. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
Table 1: Comparative Binding Affinities (Ki in nM) of Xanthine and Non-Xanthine Derivatives at Rat Adenosine Receptors
| Compound | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | A2A/A1 Selectivity Ratio | Reference |
| This compound (CSC) | 28,200 | 54 | 522 | [2] |
| Caffeine (B1668208) | 12,000 | 2,400 | 0.2 | [5] |
| Theophylline | 13,000 | 4,500 | 0.35 | [5] |
| Istradefylline (KW-6002) | 130 | 2.2 | 59 | |
| SCH-58261 | 1,000 | 1.1 | 909 |
Table 2: Functional Antagonism (Kb in nM) of CSC at Rat Adenosine Receptors
| Receptor Subtype | Cell Type | Kb (nM) | Reference |
| A1 | Rat Adipocytes | 1,300 | [2] |
| A2A | Rat Pheochromocytoma (PC12) | 60 | [2] |
Table 3: Monoamine Oxidase B (MAO-B) Inhibition
| Compound | Ki (nM) | IC50 (nM) | Reference |
| This compound (CSC) | ~100 | - | [4] |
| Selegiline (Deprenyl) | - | 334 | [6] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams are provided in DOT language for use with Graphviz.
Adenosine Receptor Signaling Pathways
This diagram illustrates the canonical signaling pathways of A1 and A2A adenosine receptors. A1 receptor activation typically inhibits adenylyl cyclase via Gi/o proteins, leading to decreased cyclic AMP (cAMP) levels. Conversely, A2A receptor activation stimulates adenylyl cyclase through Gs proteins, resulting in increased cAMP production.
Caption: Canonical signaling pathways of A1 and A2A adenosine receptors.
Generalized Experimental Workflow for A2A Receptor Antagonist Evaluation
This diagram outlines a typical workflow for evaluating the efficacy of an A2A receptor antagonist, from in vitro binding and functional assays to in vivo behavioral studies.
Caption: Generalized workflow for evaluating A2A receptor antagonists.
Detailed Experimental Protocols
To ensure reproducibility and aid in the design of future experiments, detailed methodologies for key assays are provided below.
Radioligand Binding Assay for Adenosine Receptors
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for adenosine receptors.
Materials:
-
Membrane Preparations: Cell membranes expressing the specific human or rat adenosine receptor subtype of interest (e.g., from transfected HEK-293 or CHO cells).[7]
-
Radioligand: A subtype-selective radioligand (e.g., [3H]CGS21680 for A2A receptors).[7]
-
Test Compound: this compound or other xanthine derivatives.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[8]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[8]
-
Non-specific Binding Control: A high concentration of a non-selective adenosine receptor agonist (e.g., 10 µM NECA).[7]
-
96-well Filter Plates: Glass fiber filters (e.g., GF/B) pre-treated with 0.3-0.5% polyethyleneimine.[1]
-
Scintillation Cocktail and Counter.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in assay buffer. Dilute the radioligand in assay buffer to a concentration approximately equal to its Kd value. Dilute the cell membranes in assay buffer to the desired final protein concentration (typically 20-50 µg per well).[8]
-
Assay Setup (in triplicate in a 96-well plate):
-
Incubation: Incubate the plate at 25°C for 60-120 minutes to allow the binding to reach equilibrium.[7][8]
-
Termination and Filtration: Terminate the reaction by rapid vacuum filtration through the pre-treated filter plate. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[7][8]
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.[1]
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data using non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Adenylyl Cyclase Activity Assay
This assay measures the ability of a compound to antagonize the agonist-induced stimulation or inhibition of adenylyl cyclase.
Materials:
-
Cell Membranes: From cells expressing the adenosine receptor of interest and adenylyl cyclase.
-
ATP: Substrate for adenylyl cyclase.
-
[α-32P]ATP: Radiolabeled substrate.
-
Adenosine Receptor Agonist: (e.g., NECA).
-
Test Compound: CSC or other antagonists.
-
Assay Buffer: Typically contains Tris-HCl, MgCl2, and other components to support enzyme activity.
-
Stop Solution: To terminate the reaction.
-
Dowex and Alumina (B75360) Columns: For separation of [32P]cAMP.[9]
-
Scintillation Counter.
Procedure:
-
Reaction Setup: In reaction tubes, combine cell membranes, assay buffer, test compound at various concentrations, and the adenosine receptor agonist.
-
Initiation: Start the reaction by adding a mixture of ATP and [α-32P]ATP.[9]
-
Incubation: Incubate the reaction mixture at 30°C or 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.[9]
-
Termination: Stop the reaction by adding the stop solution.[9]
-
Separation of [32P]cAMP: Separate the produced [32P]cAMP from unreacted [α-32P]ATP using sequential chromatography over Dowex and alumina columns.[9]
-
Quantification: Measure the radioactivity of the eluted [32P]cAMP using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the agonist-induced adenylyl cyclase activity (IC50). Calculate the Kb value using the Schild equation.
Haloperidol-Induced Catalepsy in Mice
This in vivo model is used to assess the potential of A2A receptor antagonists to alleviate motor deficits, a key feature of Parkinson's disease.
Animals:
-
Male mice (e.g., C57BL/6).
Materials:
-
Haloperidol (B65202): To induce catalepsy.
-
Test Compound: CSC or other A2A antagonists.
-
Vehicle: For control injections.
-
Catalepsy Bar: A horizontal bar raised above a surface.
Procedure:
-
Acclimatization: Allow the mice to acclimate to the testing room and home cages.
-
Drug Administration: Administer the test compound (e.g., CSC) or vehicle intraperitoneally (i.p.). After a set pre-treatment time (e.g., 30 minutes), administer haloperidol (e.g., 0.3-1.0 mg/kg, i.p.).[10]
-
Catalepsy Assessment: At various time points after haloperidol injection (e.g., 30, 60, 90, and 120 minutes), place the mouse's forepaws on the elevated horizontal bar.[10][11]
-
Measurement: Record the latency (in seconds) for the mouse to remove both forepaws from the bar. A cut-off time (e.g., 180 or 300 seconds) is typically used.[11][12]
-
Data Analysis: Compare the mean latency to descend from the bar between the different treatment groups using appropriate statistical tests (e.g., ANOVA). A reduction in the latency in the test compound group compared to the haloperidol-only group indicates a reversal of catalepsy.
Conclusion
This compound stands out as a highly selective A2A adenosine receptor antagonist with the unique additional property of MAO-B inhibition. The quantitative data presented demonstrates its superior selectivity for the A2A receptor over the A1 receptor compared to less substituted xanthines like caffeine and theophylline. Its dual action may offer therapeutic advantages in complex neurological disorders. The detailed experimental protocols provided in this guide are intended to facilitate further research and a more direct comparison of CSC with other existing and novel xanthine derivatives, ultimately aiding in the development of more effective therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound (CSC) is a selective A2-adenosine antagonist in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (CSC) is a selective A2-adenosine antagonist in vitro and in vivo. | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound may attenuate MPTP neurotoxicity through dual actions of monoamine oxidase inhibition and A2A receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancement of Haloperidol-Induced Catalepsy by GPR143, an L-Dopa Receptor, in Striatal Cholinergic Interneurons | Journal of Neuroscience [jneurosci.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antipsychotic-induced catalepsy is attenuated in mice lacking the M4 muscarinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Haloperidol-Induced Catalepsy and Its Correlations with Acetylcholinesterase Activity in Different Brain Structures of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. meliordiscovery.com [meliordiscovery.com]
Validating the A2A Receptor Antagonism of CSC in Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro A2A receptor antagonism of 8-(3-chlorostyryl)caffeine (CSC), a xanthine (B1682287) derivative, with other well-characterized A2A receptor antagonists. The information presented herein is supported by experimental data from peer-reviewed studies, offering a resource for researchers designing experiments and evaluating potential therapeutic agents targeting the A2A receptor.
Introduction to A2A Receptor Antagonism
The adenosine (B11128) A2A receptor, a Gs protein-coupled receptor, is a key regulator of various physiological processes, including neurotransmission, inflammation, and cardiovascular function. Its activation by endogenous adenosine triggers a signaling cascade that elevates intracellular cyclic adenosine monophosphate (cAMP) levels. Antagonism of the A2A receptor has emerged as a promising therapeutic strategy for neurodegenerative disorders, such as Parkinson's disease, and more recently, in the field of immuno-oncology.
CSC has been identified as a selective A2A receptor antagonist. This guide will delve into its in vitro pharmacological profile and compare it against other notable antagonists to aid in the selection of appropriate research tools and to provide a framework for the interpretation of experimental results.
Quantitative Comparison of A2A Receptor Antagonists
The following tables summarize the in vitro binding affinities (Ki) and functional potencies (IC50 or Kb) of CSC and other selected A2A receptor antagonists. It is important to note that direct comparisons should be made with caution, as experimental conditions such as tissue source (species, cell line), radioligand, and assay methodology can influence the results.
Table 1: Binding Affinity (Ki) of A2A Receptor Antagonists
| Compound | Receptor Source | Radioligand | Ki (nM) | Selectivity (A1/A2A) | Reference |
| CSC | Rat Striatum | [3H]CGS 21680 | 54 | 520-fold | [1][2] |
| CSC | Rat Cerebral Cortex (A1) | - | 28,000 | - | [1][3] |
| Istradefylline (B1672650) | Human A2A Receptor | - | 1.3 | 74-fold | |
| ZM241385 | Human A2A Receptor | [3H]SCH 58261 | 0.5 | >1000-fold | |
| SCH 58261 | Human A2A Receptor | [3H]SCH 58261 | 0.6 | >1000-fold | |
| Preladenant | Human A2A Receptor | - | 1.1 | >1000-fold |
Table 2: Functional Antagonism of A2A Receptors
| Compound | Assay Type | Cell/Tissue | Agonist | Potency (Kb or IC50 in nM) | Reference |
| CSC | Adenylate Cyclase | Rat Pheochromocytoma (PC12) Cells | - | 60 (Kb) | [1][4] |
| CSC | Adenylate Cyclase | Human Platelets | - | 260 (Kb) | [1] |
| Istradefylline | cAMP Accumulation | - | CGS 21680 | 29 | |
| ZM241385 | cAMP Accumulation | - | NECA | 21 |
Signaling Pathways and Experimental Workflows
To understand the validation of A2A receptor antagonism, it is crucial to visualize the underlying signaling pathways and the experimental procedures used for characterization.
Adenosine A2A Receptor Signaling Pathway
Activation of the A2A receptor by an agonist like adenosine leads to the stimulation of adenylyl cyclase via the Gs alpha subunit, resulting in an increase in intracellular cAMP. A2A receptor antagonists competitively block the binding of agonists, thereby inhibiting this signaling cascade.
Caption: A2A Receptor Signaling and CSC Antagonism.
Experimental Workflow: Radioligand Binding Assay
Radioligand binding assays are fundamental in determining the affinity of a compound for a specific receptor. A radiolabeled ligand with known affinity for the A2A receptor is used, and the ability of the test compound (e.g., CSC) to displace this radioligand is measured.
Caption: Radioligand Binding Assay Workflow.
Experimental Workflow: Functional cAMP Assay
Functional assays, such as the cAMP accumulation assay, measure the biological response to receptor activation or inhibition. In the context of A2A antagonism, the ability of CSC to inhibit agonist-induced cAMP production is quantified.
Caption: Functional cAMP Assay Workflow.
Experimental Protocols
Radioligand Displacement Assay for A2A Receptor Binding Affinity (Ki) of CSC
Objective: To determine the binding affinity (Ki) of CSC for the A2A adenosine receptor by measuring its ability to displace a radiolabeled antagonist.
Materials:
-
Membranes: Prepared from cells stably expressing the human A2A adenosine receptor (e.g., HEK293 or CHO cells) or from specific tissue homogenates (e.g., rat striatum).
-
Radioligand: [3H]ZM241385 or another suitable high-affinity A2A receptor radioligand.
-
Test Compound: this compound (CSC) dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Assay Buffer: Typically contains 50 mM Tris-HCl (pH 7.4) and 5 mM MgCl2.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled A2A antagonist (e.g., 10 µM ZM241385).
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of CSC. Include wells for total binding (no CSC) and non-specific binding.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of CSC that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Accumulation Assay for A2A Receptor Antagonism (IC50) of CSC
Objective: To determine the functional potency (IC50) of CSC by measuring its ability to inhibit agonist-induced production of intracellular cAMP.
Materials:
-
Cells: A cell line stably expressing the human A2A adenosine receptor (e.g., HEK293 or CHO cells).
-
A2A Receptor Agonist: A potent A2A agonist such as NECA (5'-N-ethylcarboxamidoadenosine) or CGS 21680.
-
Test Compound: this compound (CSC) serially diluted.
-
Phosphodiesterase (PDE) Inhibitor: (e.g., IBMX or Rolipram) to prevent the degradation of cAMP.
-
Cell Lysis Buffer.
-
cAMP Detection Kit: A commercially available kit for quantifying cAMP levels (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Seeding: Seed the A2A receptor-expressing cells into a multi-well plate and culture until they reach the desired confluency.
-
Pre-incubation with Antagonist: Wash the cells and pre-incubate them with varying concentrations of CSC in the presence of a PDE inhibitor for a specific duration (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of the A2A agonist (typically the EC80 concentration, which elicits 80% of the maximal response) to the wells and incubate for a defined period (e.g., 30-60 minutes).
-
Cell Lysis: Terminate the reaction and lyse the cells to release the intracellular cAMP.
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using a suitable cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the CSC concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of CSC that causes a 50% inhibition of the agonist-induced cAMP production.
Discussion and Conclusion
The available in vitro data confirms that CSC is a selective antagonist of the A2A adenosine receptor, demonstrating a significantly higher affinity for the A2A receptor over the A1 receptor in rat brain tissues.[1][3] However, its potency appears to be lower in human platelets compared to rat cells, suggesting potential species-specific differences.[1]
A direct and comprehensive comparison of CSC with other widely used A2A antagonists like istradefylline and ZM241385 is hampered by the lack of head-to-head studies using human recombinant receptors or cell lines under identical experimental conditions. The majority of the quantitative data for CSC originates from older studies utilizing rat tissues, which may not accurately reflect its activity at human receptors.
For a more definitive validation and positioning of CSC within the landscape of A2A receptor antagonists, further in vitro studies are warranted. Specifically, radioligand binding assays using human recombinant A2A receptors and functional cAMP assays in human cell lines, performed in parallel with other standard antagonists, would provide the necessary data for a robust and objective comparison. Such studies would be invaluable for researchers in selecting the most appropriate antagonist for their specific experimental needs and for advancing the development of novel A2A receptor-targeted therapeutics. Additionally, it is noteworthy that CSC has been reported to exhibit inhibitory activity against monoamine oxidase B (MAO-B), an action that could contribute to its overall pharmacological profile and should be considered when interpreting experimental outcomes.[5]
References
- 1. This compound (CSC) is a selective A2-adenosine antagonist in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationships of 8-Styrylxanthines as A2-Selective Adenosine Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]
- 4. This compound (CSC) is a selective A2-adenosine antagonist in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound may attenuate MPTP neurotoxicity through dual actions of monoamine oxidase inhibition and A2A receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity Profile of 8-(3-Chlorostyryl)caffeine: A Comparative Cross-Reactivity Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 8-(3-Chlorostyryl)caffeine with Alternative A₂A Adenosine (B11128) Receptor Antagonists, Supported by Experimental Data.
This compound (CSC) has emerged as a significant pharmacological tool in the study of the A₂A adenosine receptor (A₂AR), a key target in various neurological and inflammatory conditions. Its utility, however, is intrinsically linked to its selectivity and potential off-target effects. This guide provides a comprehensive cross-reactivity analysis of CSC, comparing its binding profile with other notable A₂AR antagonists. All quantitative data is summarized for clear comparison, and detailed experimental methodologies are provided to support the cited findings.
Comparative Analysis of Receptor Binding Affinities
The following table summarizes the binding affinities (Ki, in nM) of this compound and a selection of alternative A₂A adenosine receptor antagonists across various receptor subtypes. A lower Ki value indicates a higher binding affinity. This data is crucial for assessing the selectivity of each compound.
| Compound | A₂A Receptor (Ki, nM) | A₁ Receptor (Ki, nM) | A₂B Receptor (Ki, nM) | A₃ Receptor (Ki, nM) | MAO-B (Ki, nM) |
| This compound (CSC) | 54[1] | 28000[1] | 8200[1] | >10000[1] | 80.6[1] |
| Istradefylline (KW-6002) | 2.2 - 120.6 | >1000 | - | - | >10000 |
| Preladenant (SCH 420814) | 1.1[2][3] | >1000 | 1200[2] | >1000 | No significant affinity |
| Vipadenant (BIIB014) | 1.3[4][5] | 68[4][5] | 63[4][5] | 1005[4][5] | - |
| ZM241385 | 0.8 - 1.4 | 255 | 50 | >10000 | - |
| Caffeine | ~10000 - 50000 | ~10000 - 50000 | - | - | No significant inhibition |
| Theophylline | - | - | - | - | - |
| DMPX | 13 | 1300 | - | - | - |
Note: Ki values can vary between studies due to different experimental conditions. The data presented here is a representative compilation from multiple sources.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the cross-reactivity analysis of this compound and its alternatives.
Radioligand Binding Assay for Adenosine Receptors
This assay is fundamental for determining the binding affinity of a compound to a specific receptor.
1. Membrane Preparation:
-
Tissues (e.g., rat striatum for A₂A receptors, cerebral cortex for A₁ receptors) or cells expressing the desired adenosine receptor subtype are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in fresh buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford or BCA).
2. Binding Reaction:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the prepared cell membranes, a specific radioligand (e.g., [³H]CGS 21680 for A₂A receptors, [³H]DPCPX for A₁ receptors) at a concentration close to its dissociation constant (Kd), and varying concentrations of the unlabeled test compound (e.g., CSC or an alternative).
-
To determine non-specific binding, a separate set of wells includes a high concentration of a known non-radioactive ligand to saturate the receptors.
-
The total binding is measured in the absence of the test compound.
3. Incubation and Filtration:
-
The plate is incubated at a specific temperature (e.g., 25°C) for a sufficient time to allow the binding to reach equilibrium (typically 60-120 minutes).
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioactivity.
4. Data Analysis:
-
The radioactivity trapped on the filters is measured using a scintillation counter.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Adenylate Cyclase Functional Assay
This assay determines the functional effect of a compound on receptor signaling, specifically its ability to antagonize agonist-induced changes in cyclic AMP (cAMP) levels.
1. Cell Culture and Treatment:
-
A cell line expressing the A₂A adenosine receptor (e.g., PC12 or HEK293 cells) is cultured to an appropriate density.
-
The cells are then treated with varying concentrations of the antagonist (e.g., CSC) for a specific pre-incubation period.
-
Following pre-incubation, the cells are stimulated with a known A₂A receptor agonist (e.g., NECA or CGS 21680) to induce cAMP production.
2. cAMP Measurement:
-
The reaction is stopped, and the cells are lysed to release intracellular cAMP.
-
The concentration of cAMP in the cell lysates is measured using a commercially available cAMP assay kit, which is typically based on a competitive immunoassay (e.g., ELISA) or a fluorescence/luminescence-based method.
3. Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The amount of cAMP produced in the presence of the agonist and different concentrations of the antagonist is determined.
-
The data is plotted as the percentage of inhibition of the agonist-induced cAMP production versus the antagonist concentration.
-
The concentration of the antagonist that causes a 50% inhibition of the agonist's effect (IC₅₀) is calculated. The antagonist's potency is often expressed as the Kb value.
Monoamine Oxidase B (MAO-B) Inhibition Assay
This assay is used to determine the off-target inhibitory activity of a compound on the MAO-B enzyme.
1. Enzyme and Substrate Preparation:
-
A source of MAO-B enzyme is required, which can be isolated from tissues (e.g., primate brain mitochondria) or be a recombinant form.
-
A suitable substrate for MAO-B, such as kynuramine (B1673886) or benzylamine, is prepared in an appropriate buffer.
2. Inhibition Reaction:
-
The assay is performed in a microplate format.
-
The MAO-B enzyme is pre-incubated with varying concentrations of the test compound (e.g., CSC).
-
The enzymatic reaction is initiated by adding the substrate.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).
3. Detection of Product Formation:
-
The activity of MAO-B is determined by measuring the formation of a product. A common method is a fluorometric assay where the oxidation of the substrate by MAO-B produces hydrogen peroxide (H₂O₂).
-
The H₂O₂ is then used in a coupled enzymatic reaction with a probe (e.g., Amplex Red) and horseradish peroxidase to generate a fluorescent product (resorufin).
-
The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths.
4. Data Analysis:
-
The rate of the reaction is determined from the increase in fluorescence over time.
-
The percentage of inhibition of MAO-B activity is calculated for each concentration of the test compound relative to a control without the inhibitor.
-
The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration. The Ki value can be subsequently calculated.
Visualizing Key Processes
To further aid in the understanding of the concepts discussed, the following diagrams illustrate the A₂A adenosine receptor signaling pathway and a typical experimental workflow for assessing receptor cross-reactivity.
Caption: A₂A Adenosine Receptor Signaling Pathway.
Caption: Experimental Workflow for Receptor Cross-Reactivity Screening.
References
- 1. Adenosine A2A Receptor Binding Profile of Two Antagonists, ST1535 and KW6002: Consideration on the Presence of Atypical Adenosine A2A Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of the Neuroprotective Properties of CSC and SCH-58261
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the neuroprotective effects of two prominent adenosine (B11128) A₂A receptor antagonists: CSC (8-(3-chlorostyryl)caffeine) and SCH-58261. Both compounds have demonstrated potential in mitigating neuronal damage in various preclinical models of neurodegenerative diseases. This document summarizes key experimental findings, details the methodologies employed in these studies, and illustrates the signaling pathways implicated in their neuroprotective mechanisms.
Executive Summary
CSC and SCH-58261 are selective antagonists of the adenosine A₂A receptor, a key target in the central nervous system for neuroprotective interventions. While both compounds exhibit promise, their documented neuroprotective effects arise from distinct and overlapping mechanisms, evaluated in different experimental paradigms.
-
CSC has been shown to offer neuroprotection in models of Parkinson's disease, notably through a dual mechanism of A₂A receptor antagonism and monoamine oxidase B (MAO-B) inhibition. This dual action is significant as MAO-B is involved in the metabolism of dopamine (B1211576) and the generation of reactive oxygen species.
-
SCH-58261 has demonstrated a broader range of neuroprotective activities across models of Huntington's disease, Alzheimer's disease, and ischemic injury. Its mechanisms are multifaceted, including the reduction of excitotoxic glutamate (B1630785) release, modulation of neuroinflammation, protection of vital glial cells, and activation of the antioxidant Nrf2 pathway.
Due to the absence of head-to-head comparative studies, this guide presents the available quantitative data for each compound separately. Researchers should exercise caution when making direct comparisons of efficacy across different experimental models and assays.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data on the neuroprotective effects of CSC and SCH-58261 from various preclinical studies.
Table 1: Neuroprotective Effects of CSC
| Experimental Model | Toxin/Insult | Key Assay | Compound Concentration | Observed Effect |
| Rat mesencephalic cells | 6-hydroxydopamine (6-OHDA) | MTT Assay | Not specified | Significantly increased number of viable cells |
| Mouse model of Parkinson's disease | MPTP | Measurement of MPTP metabolites | 5 mg/kg | Lowered levels of the oxidative intermediate MPDP(+) and the toxic metabolite MPP(+) |
Table 2: Neuroprotective Effects of SCH-58261
| Experimental Model | Toxin/Insult | Key Assay | Compound Concentration | Observed Effect |
| Rat model of Huntington's disease | Quinolinic Acid (QA) | In vivo microdialysis | 0.01 mg/kg, i.p. | Completely antagonized the ~500% increase in glutamate levels evoked by QA |
| Young rat brain injury model | Oxygen-Glucose Deprivation (OGD) | Immunocytochemistry | 1 µM | Increased neural cell survival by ~72% compared to the injury group |
| Young rat brain injury model | Oxygen-Glucose Deprivation (OGD) | TUNEL Assay | 1 µM | Reduced the percentage of apoptotic mature oligodendrocytes (MBP+) and oligodendrocyte precursors (NG2+) |
| Alzheimer's disease mouse model | Amyloid-beta 1-42 | Western Blot, Immunohistochemistry | Not specified | Ameliorated cognitive deficits and decreased levels of Aβ and hyperphosphorylated Tau |
| Chronic periodontitis mouse model | P. gingivalis LPS | ELISA | 0.1 and 0.5 mg/kg | Decreased levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and glutamate in the hippocampus |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Viability Assessment (MTT Assay)
This protocol is a standard method for assessing cell viability and was employed to evaluate the neuroprotective effects of CSC against 6-OHDA-induced toxicity in rat mesencephalic cells.
Materials:
-
SH-SY5Y human neuroblastoma cells (or other relevant neuronal cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well culture plates
-
6-hydroxydopamine (6-OHDA)
-
CSC or SCH-58261
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Pre-treatment: Pre-treat the cells with various concentrations of the neuroprotective compound (CSC or SCH-58261) for a specified period (e.g., 2 hours).
-
Induction of Neurotoxicity: Add the neurotoxin (e.g., 100 µM 6-OHDA) to the wells and incubate for 24 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
In Vivo Microdialysis for Glutamate Measurement
This protocol was used to assess the effect of SCH-58261 on quinolinic acid-induced glutamate release in the rat striatum.
Materials:
-
Male Wistar rats
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
Quinolinic acid (QA)
-
SCH-58261
-
HPLC system for glutamate detection
Procedure:
-
Surgical Implantation: Anesthetize the rats and place them in a stereotaxic frame. Implant a microdialysis probe into the striatum.
-
Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1 µL/min).
-
Baseline Collection: Collect baseline dialysate samples for a set period (e.g., 60 minutes).
-
Drug Administration: Administer SCH-58261 (e.g., 0.01 mg/kg, i.p.).
-
Toxin Infusion: After a pre-treatment period, infuse QA (e.g., 5 mM) through the microdialysis probe for a defined duration (e.g., 30 minutes).
-
Sample Collection: Continue to collect dialysate samples throughout the experiment.
-
Glutamate Analysis: Analyze the glutamate concentration in the dialysate samples using HPLC.
-
Data Analysis: Express glutamate levels as a percentage of the baseline.
Immunocytochemistry for Oligodendrocyte Survival
This protocol was employed to evaluate the protective effects of SCH-58261 on oligodendrocytes following oxygen-glucose deprivation.
Materials:
-
Primary oligodendrocyte cultures or relevant cell line
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibodies (e.g., anti-MBP for mature oligodendrocytes, anti-NG2 for precursors)
-
Fluorescently labeled secondary antibodies
-
Nuclear stain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture oligodendrocytes on coverslips and subject them to oxygen-glucose deprivation in the presence or absence of SCH-58261.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Block non-specific antibody binding with 5% normal goat serum for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Mounting and Imaging: Mount the coverslips on slides and visualize using a fluorescence microscope.
-
Quantification: Quantify the number of positively stained cells to determine cell survival.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of CSC and SCH-58261 are mediated through distinct and convergent signaling pathways.
CSC: Dual-Action Neuroprotection
CSC's neuroprotective mechanism is unique due to its dual action as both an adenosine A₂A receptor antagonist and a MAO-B inhibitor.
Caption: CSC's dual neuroprotective pathways.
This dual mechanism allows CSC to not only reduce the excitotoxic effects mediated by A₂A receptor activation but also to decrease the oxidative stress resulting from dopamine metabolism and the conversion of pro-toxins like MPTP into their active, neurotoxic forms.
SCH-58261: Multi-Target Neuroprotection
SCH-58261 exerts its neuroprotective effects through several key pathways, including the reduction of glutamate excitotoxicity and the activation of the Nrf2 antioxidant response.
Caption: SCH-58261's multifaceted neuroprotective mechanisms.
By blocking A₂A receptors, SCH-58261 can decrease excessive glutamate release and attenuate neuroinflammatory processes. Furthermore, its ability to activate the Nrf2 pathway via autophagy-mediated degradation of Keap1 leads to the upregulation of a suite of antioxidant and cytoprotective genes, enhancing the cell's intrinsic defense mechanisms against oxidative stress.
Experimental Workflow Overview
The following diagram illustrates a typical workflow for evaluating the neuroprotective effects of compounds like CSC and SCH-58261 in a cell-based assay.
Caption: General workflow for in vitro neuroprotection assays.
This workflow provides a structured approach to assessing the potential of a compound to protect neurons from various insults, from initial cell culture to the final analysis of neuroprotective efficacy.
Conclusion
Both CSC and SCH-58261 are valuable research tools for investigating the role of adenosine A₂A receptor antagonism in neuroprotection. CSC's dual action on A₂A receptors and MAO-B makes it a particularly interesting candidate for Parkinson's disease research. SCH-58261's broader mechanistic profile, encompassing anti-excitotoxic, anti-inflammatory, and antioxidant effects, suggests its potential applicability across a wider range of neurodegenerative conditions.
Further research, including direct comparative studies in standardized models, is warranted to fully elucidate the relative neuroprotective potential of these two compounds and to guide the development of future therapeutic strategies for neurodegenerative diseases.
8-(3-Chlorostyryl)caffeine (CSC) vs. Other MAO-B Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of 8-(3-Chlorostyryl)caffeine (CSC) against other well-established Monoamine Oxidase-B (MAO-B) inhibitors, primarily selegiline (B1681611) and rasagiline (B1678815). CSC is a noteworthy compound due to its dual-action mechanism, functioning as both a potent MAO-B inhibitor and a selective adenosine (B11128) A2A receptor antagonist, a combination that suggests potential for enhanced neuroprotective properties.[1][2][3] This document synthesizes experimental data to offer an objective comparison, presents detailed experimental protocols for key assays, and visualizes relevant biological pathways.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the in vitro inhibitory potency of CSC, selegiline, and rasagiline against MAO-B. It is important to note that direct comparisons of IC50 and Ki values across different studies should be made with caution due to variations in experimental conditions.
| Compound | Target | K_i (nM) | IC_50 (nM) | Species/Tissue | Reference(s) |
| This compound (CSC) | MAO-B | 100 | - | Mouse Brain Mitochondria | [1][2] |
| MAO-B | 80.6 | - | Baboon MAO-B | ||
| Selegiline | MAO-B | - | ~7.8 | Human Recombinant | [4] |
| Rasagiline | MAO-B | - | ~4.43 | Rat Brain | [4] |
Note: K_i (inhibition constant) and IC_50 (half-maximal inhibitory concentration) are measures of inhibitor potency. Lower values indicate higher potency. The data presented are from various sources and may not be directly comparable due to differing experimental methodologies.
Mechanism of Action: A Dual-Target Approach
CSC distinguishes itself from traditional MAO-B inhibitors through its dual mechanism of action:
-
MAO-B Inhibition: Like selegiline and rasagiline, CSC inhibits the activity of MAO-B, an enzyme responsible for the degradation of dopamine (B1211576) in the brain. By blocking MAO-B, CSC increases the synaptic availability of dopamine, which is crucial for motor control and is depleted in neurodegenerative conditions like Parkinson's disease.[1][2]
-
Adenosine A2A Receptor Antagonism: CSC is also a potent and selective antagonist of the adenosine A2A receptor.[1][2] A2A receptors are highly expressed in brain regions rich in dopamine D2 receptors, and their activation can inhibit D2 receptor signaling. By blocking A2A receptors, CSC can enhance dopaminergic neurotransmission, providing a complementary mechanism to its MAO-B inhibitory action.[3][5] This dual-target approach may offer synergistic neuroprotective and symptomatic benefits.[3][6][7]
The established MAO-B inhibitors, selegiline and rasagiline, primarily exert their effects through the irreversible inhibition of MAO-B.[8] While they have demonstrated neuroprotective properties, these are largely attributed to their MAO-B inhibitory activity and subsequent reduction in oxidative stress.[8]
Experimental Protocols
In Vitro MAO-B Inhibition Assay
This protocol outlines a general method for determining the in vitro inhibitory potency of a compound against MAO-B.
Objective: To determine the IC50 value of a test compound for MAO-B.
Principle: The enzymatic activity of MAO-B is measured by monitoring the production of a detectable product from a substrate. The reduction in enzyme activity in the presence of an inhibitor is used to calculate the IC50 value.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., kynuramine, benzylamine)
-
A suitable buffer system (e.g., potassium phosphate (B84403) buffer)
-
Test compound (e.g., CSC) and reference inhibitors (e.g., selegiline)
-
Detection reagent (e.g., a fluorometric probe for hydrogen peroxide, a byproduct of the reaction)
-
96-well microplate
-
Microplate reader (fluorometric or spectrophotometric)
Procedure:
-
Prepare a series of dilutions of the test compound and reference inhibitors.
-
In a 96-well plate, add the MAO-B enzyme to the buffer.
-
Add the different concentrations of the test compound or reference inhibitor to the wells. Include control wells with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period at a specific temperature (e.g., 15 minutes at 37°C).
-
Initiate the enzymatic reaction by adding the MAO-B substrate.
-
Incubate for a specific time (e.g., 30 minutes at 37°C).
-
Stop the reaction (if necessary, depending on the detection method).
-
Add the detection reagent and measure the signal (e.g., fluorescence) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo MPTP Mouse Model of Parkinson's Disease
This protocol describes a common in vivo model used to assess the neuroprotective effects of compounds against Parkinson's disease-like pathology.
Objective: To evaluate the neuroprotective efficacy of a test compound in a mouse model of MPTP-induced dopaminergic neurodegeneration.
Principle: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is metabolized in the brain to its toxic metabolite, MPP+, which selectively destroys dopaminergic neurons in the substantia nigra, mimicking some of the key pathological features of Parkinson's disease. The ability of a test compound to prevent or reduce this neuronal loss is a measure of its neuroprotective potential.
Materials:
-
C57BL/6 mice (a commonly used strain sensitive to MPTP)
-
MPTP hydrochloride
-
Test compound (e.g., CSC)
-
Vehicle for dissolving MPTP and the test compound (e.g., saline)
-
Equipment for intraperitoneal (i.p.) injections
-
Tissue homogenization and analytical equipment (e.g., HPLC for dopamine measurement, immunohistochemistry reagents)
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Drug Administration:
-
Test Group: Administer the test compound (e.g., CSC) via i.p. injection at a predetermined dose and schedule (e.g., once daily for a week) before MPTP administration.
-
MPTP Group: Administer MPTP (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals on a single day.
-
Control Group: Administer the vehicle solution.
-
CSC + MPTP Group: Administer the test compound prior to each MPTP injection.
-
-
Post-treatment Period: Monitor the animals for a specific period after MPTP administration (e.g., 7 days).
-
Behavioral Assessment (Optional): Perform behavioral tests to assess motor function (e.g., rotarod test, pole test).
-
Tissue Collection and Analysis:
-
Euthanize the mice and dissect the brain, specifically the striatum and substantia nigra.
-
Neurochemical Analysis: Homogenize the striatal tissue and measure the levels of dopamine and its metabolites using HPLC.
-
Immunohistochemical Analysis: Section the substantia nigra and perform tyrosine hydroxylase (TH) immunohistochemistry to quantify the number of surviving dopaminous neurons.
-
-
Data Analysis: Compare the neurochemical and histological data between the different experimental groups to determine the neuroprotective effect of the test compound.
Signaling Pathways and Experimental Workflows
MAO-B and Dopamine Metabolism
The following diagram illustrates the role of MAO-B in dopamine metabolism and its inhibition by compounds like CSC.
Caption: Role of MAO-B in dopamine metabolism and its inhibition by CSC.
Dual-Target Neuroprotective Pathway of CSC
This diagram illustrates the proposed dual mechanism of neuroprotection by CSC through both MAO-B inhibition and adenosine A2A receptor antagonism.
Caption: Proposed dual neuroprotective mechanism of CSC.
Experimental Workflow for In Vivo Neuroprotection Study
The following diagram outlines the key steps in an in vivo study to assess the neuroprotective efficacy of a compound.
Caption: Workflow for an in vivo neuroprotection study.
Conclusion
This compound presents a promising profile as a multi-target agent for neurodegenerative diseases. Its ability to concurrently inhibit MAO-B and antagonize adenosine A2A receptors offers a novel therapeutic strategy that may provide enhanced neuroprotection and symptomatic relief compared to single-target MAO-B inhibitors.[1][2][3] Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and therapeutic potential of CSC against established treatments like selegiline and rasagiline. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations.
References
- 1. This compound may attenuate MPTP neurotoxicity through dual actions of monoamine oxidase inhibition and A2A receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] this compound May Attenuate MPTP Neurotoxicity through Dual Actions of Monoamine Oxidase Inhibition and A2A Receptor Antagonism* | Semantic Scholar [semanticscholar.org]
- 3. Dual-target-directed drugs that block monoamine oxidase B and adenosine A2A receptors for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Monoamine oxidase B inhibition and neuroprotection: studies on selective adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Neuroprotective Potential of Cistanche Saponins: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective effects of Cistanche deserticola Saponins (B1172615) (CSC) in various preclinical models. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of the underlying molecular pathways.
Cistanche deserticola, a plant used in traditional medicine, is gaining attention for its potential neuroprotective properties. Its active components, primarily phenylethanoid glycosides (PhGs) which are a type of saponin, are being investigated for their efficacy in mitigating neuronal damage in models of ischemic stroke and Parkinson's disease. This guide synthesizes findings from multiple studies to offer a comparative overview of CSC's performance and mechanisms of action.
Comparative Efficacy of Cistanche Saponins in Neurodegenerative Models
The neuroprotective effects of CSC have been predominantly evaluated in rodent models of middle cerebral artery occlusion-reperfusion (MCAO/R), a model for ischemic stroke, and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced neurotoxicity, a model for Parkinson's disease.
Ischemic Stroke Model (MCAO/R)
In rat models of MCAO/R, treatment with Total Glycosides (TGs) of Cistanche deserticola has been shown to significantly improve neurological outcomes. Studies demonstrate a reduction in neurological deficit scores and a decrease in cerebral infarct volume following TG administration.[1][2][3] The protective effects are attributed to the antioxidant and anti-inflammatory properties of the glycosides, which help in maintaining the integrity of the blood-brain barrier.[1][2]
| Parameter | Model Group (MCAO/R) | Total Glycosides of Cistanche (TGs) Treated Group | Positive Control (Edaravone) | Key Findings | Reference |
| Neurological Deficit Score | High scores indicating severe impairment | Significantly lower scores | Lower scores | TGs significantly improve neurological function.[1][3] | [1][3] |
| Infarct Volume (%) | Large infarct volume (e.g., ~33.5%) | Significantly reduced infarct volume (e.g., ~15.7%) | Reduced infarct volume | TGs markedly decrease the area of brain damage.[1][4] | [1][4] |
| Oxidative Stress Markers | |||||
| MDA levels | Increased | Significantly decreased | Decreased | TGs reduce lipid peroxidation.[2][3] | [2][3] |
| SOD, CAT, GSH-Px activity | Decreased | Significantly increased | Increased | TGs enhance endogenous antioxidant enzyme activity.[2][3] | [2][3] |
Note: Specific values are illustrative and may vary between studies. Edaravone is a free radical scavenger used in the treatment of stroke and is included here as a conceptual benchmark.
Parkinson's Disease Model (MPTP)
In mouse models of Parkinson's disease induced by MPTP, Cistanche total glycosides (CTG) have demonstrated a protective effect on dopaminergic neurons in the substantia nigra.[5] Treatment with CTG has been shown to improve motor function, as evidenced by performance in behavioral tests, and to preserve the number of tyrosine hydroxylase (TH)-positive neurons, which are indicative of healthy dopaminergic neurons.[5]
| Parameter | Model Group (MPTP) | Cistanche Total Glycosides (CTG) Treated Group | Positive Control (Selegiline) | Key Findings | Reference |
| Behavioral Tests (e.g., Pole Test) | Increased time to descend | Significantly decreased time to descend | Decreased time to descend | CTG improves motor coordination and behavior. | |
| Dopaminergic Neuron Count (TH+ cells) | Significant reduction in TH+ neurons | Significantly inhibited the decrease of TH+ neurons | Inhibited the decrease of TH+ neurons | CTG protects dopaminergic neurons from MPTP-induced toxicity.[5] | [5] |
| Inflammatory Cytokines (IL-1β, TNF-α) | Increased levels | Reduced levels | Reduced levels | CTG exhibits anti-inflammatory effects in the brain.[6] | [6] |
Note: Selegiline is a monoamine oxidase-B inhibitor used in the treatment of Parkinson's disease.
Mechanistic Insights: Key Signaling Pathways
The neuroprotective effects of Cistanche saponins are primarily mediated through the activation of antioxidant and anti-apoptotic signaling pathways. The Nrf-2/Keap-1 and PI3K/AKT/Nrf2 pathways have been identified as crucial for these effects.
The Nrf-2/Keap-1 Signaling Pathway
Under conditions of oxidative stress, CSCs are believed to facilitate the dissociation of the transcription factor Nrf-2 from its inhibitor Keap-1.[2][3] This allows Nrf-2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of cytoprotective genes, including those for antioxidant enzymes like SOD, CAT, and GSH-Px.[2][3]
The PI3K/AKT/Nrf2 Signaling Pathway
The PI3K/AKT pathway is a key regulator of cell survival and proliferation. Evidence suggests that CSC can activate this pathway, leading to the phosphorylation and activation of AKT.[7] Activated AKT can then promote the nuclear translocation of Nrf-2, further enhancing the antioxidant response and inhibiting apoptosis, thereby contributing to neuroprotection.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.
Western Blot Analysis for Nrf2 and Keap-1
This technique is used to quantify the expression levels of specific proteins.
-
Protein Extraction: Brain tissue samples are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors. For nuclear and cytoplasmic fractions, a specialized extraction kit is used. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for Nrf2 and Keap-1 overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified and normalized to a loading control like β-actin or GAPDH.
TTC Staining for Infarct Volume Assessment
2,3,5-Triphenyltetrazolium chloride (TTC) staining is a common method to visualize and quantify the extent of ischemic damage in brain tissue.
-
Brain Sectioning: Following the experimental period, animals are euthanized, and the brains are rapidly removed and sectioned into 2 mm coronal slices.
-
Staining: The brain slices are immersed in a 2% TTC solution in phosphate-buffered saline (PBS) at 37°C for 15-30 minutes in the dark.
-
Fixation: After staining, the slices are fixed in 10% buffered formalin.
-
Image Analysis: The stained slices are photographed. Viable tissue stains red, while the infarcted tissue remains unstained (white). The infarct area in each slice is measured using image analysis software (e.g., ImageJ).
-
Volume Calculation: The infarct volume is calculated by summing the infarct area of each slice and multiplying by the slice thickness. The infarct volume is often expressed as a percentage of the total brain or hemispheric volume.[1]
TUNEL Assay for Apoptosis Detection
The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Tissue Preparation: Brain tissue is fixed in formalin, embedded in paraffin, and sectioned.
-
Permeabilization: The tissue sections are treated with proteinase K to allow for the entry of labeling reagents.
-
Labeling: The sections are incubated with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., biotin-dUTP or fluorescently labeled dUTP). TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Detection: If biotin-dUTP is used, a streptavidin-HRP conjugate is added, followed by a substrate (e.g., DAB) to produce a colored precipitate in apoptotic cells. If a fluorescently labeled dUTP is used, the sections can be directly visualized under a fluorescence microscope.
-
Quantification: The number of TUNEL-positive cells is counted in different regions of the brain and is often expressed as a percentage of the total number of cells.
Conclusion
The experimental data gathered from multiple preclinical studies strongly suggest that Cistanche deserticola saponins possess significant neuroprotective properties. In models of both ischemic stroke and Parkinson's disease, CSC treatment has been shown to improve functional outcomes, reduce neuronal damage, and combat oxidative stress and inflammation. The activation of the Nrf-2/Keap-1 and PI3K/AKT/Nrf2 signaling pathways appears to be a central mechanism underlying these beneficial effects. While these findings are promising, further research, including direct comparative studies with a wider range of existing neuroprotective agents and eventual clinical trials, is necessary to fully validate the therapeutic potential of CSC for neurodegenerative diseases. This guide provides a foundational overview for researchers interested in exploring this promising natural product for novel drug development.
References
- 1. Total Glycosides of Cistanche deserticola Promote Neurological Function Recovery by Inducing Neurovascular Regeneration via Nrf-2/Keap-1 Pathway in MCAO/R Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Glycosides of Cistanche deserticola Promote Neurological Function Recovery by Inducing Neurovascular Regeneration via Nrf-2/Keap-1 Pathway in MCAO/R Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective effect of Cistanche deserticola glycosides in MPTP-Induced Parkinson's disease mouse model involves Nrf2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The protective effect and mechanism of glycosides of cistanche deserticola on rats in middle cerebral artery occlusion (MCAO) model - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: CSC (CGS-15943) vs. Preladenant in Adenosine Receptor Antagonism
For Immediate Release
This guide provides a comprehensive, data-driven comparison of two key adenosine (B11128) receptor antagonists: CSC (CGS-15943) and Preladenant (B1679076) (SCH 420814). Developed for researchers, scientists, and drug development professionals, this document outlines their mechanisms of action, presents comparative quantitative data from preclinical studies, and details the experimental protocols utilized in these evaluations.
Overview and Mechanism of Action
Both CSC and preladenant are antagonists of adenosine receptors, key modulators in the central nervous system and periphery. However, they exhibit distinct selectivity profiles.
CSC (CGS-15943) is a non-xanthine derivative that acts as a potent, non-selective antagonist at adenosine A1 and A2A receptors.[1][2] Its broader activity profile means it can simultaneously block the effects of adenosine at these two major receptor subtypes, which can lead to a wider range of physiological effects, including increased locomotor activity.[3]
Preladenant (SCH 420814) is a highly potent and selective antagonist of the adenosine A2A receptor.[4][5] It was specifically developed for its high selectivity, with over 1000-fold greater affinity for the A2A receptor compared to other adenosine receptor subtypes.[4][5] This selectivity was intended to offer a more targeted therapeutic approach, particularly in conditions like Parkinson's disease where the A2A receptor is a key target.[6][7] Preladenant underwent clinical trials for Parkinson's disease, and while it showed promise in Phase II, it ultimately failed to demonstrate significant efficacy in Phase III trials and its development was discontinued.[8][9]
Quantitative Data Presentation
The following tables summarize the binding affinities (Ki) of CSC and preladenant for various human adenosine receptor subtypes as reported in the literature. It is important to note that these values are derived from different studies and experimental conditions, which may influence the results.
Table 1: Binding Affinity (Ki, nM) of CSC (CGS-15943) and Preladenant for Human Adenosine Receptors
| Compound | A1 Receptor (Ki, nM) | A2A Receptor (Ki, nM) | A2B Receptor (Ki, nM) | A3 Receptor (Ki, nM) |
| CSC (CGS-15943) | 3.5[10] | 4.2[10] | 16[10] | 50[10] |
| Preladenant | >1000[5] | 1.1[4][5] | >1000[5] | >1000[5] |
Signaling Pathways and Experimental Workflows
Adenosine A2A Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the adenosine A2A receptor and the point of intervention for antagonists like CSC and preladenant. Activation of the A2A receptor by adenosine stimulates adenylyl cyclase via a Gs protein, leading to an increase in intracellular cyclic AMP (cAMP). Antagonists block this activation.
Experimental Workflow: Radioligand Binding Assay
The diagram below outlines a typical workflow for a competitive radioligand binding assay used to determine the binding affinity (Ki) of a test compound.
References
- 1. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. Assay in Summary_ki [bdb99.ucsd.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pnas.org [pnas.org]
- 8. Preladenant, a selective A(2A) receptor antagonist, is active in primate models of movement disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preladenant in patients with Parkinson's disease and motor fluctuations: a phase 2, double-blind, randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal of 8-(3-Chlorostyryl)caffeine
For researchers, scientists, and professionals in drug development, the responsible disposal of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of 8-(3-Chlorostyryl)caffeine, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure risks.
| PPE Category | Specification |
| Eye Protection | Safety glasses or goggles. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | Standard laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be needed if dust is generated. |
Step-by-Step Disposal Protocol
The proper disposal of this compound requires careful segregation and handling to prevent hazardous reactions and environmental contamination.
-
Waste Identification and Classification:
-
This compound is a halogenated organic compound and a xanthine (B1682287) derivative. Due to the presence of chlorine, it should be classified as a halogenated organic waste.[1]
-
This classification is critical for proper waste stream segregation.
-
-
Segregation of Waste:
-
Crucially, do not mix halogenated organic waste with non-halogenated organic waste. [2][3] This is because the disposal methods for these two streams are often different and mixing them can increase disposal costs and complexity.[3]
-
Establish a designated and clearly labeled waste container for "Halogenated Organic Waste."
-
-
Waste Container Selection and Labeling:
-
Use a container that is chemically compatible with this compound and any solvents used. Plastic or glass containers are generally suitable.[4][5]
-
The container must be in good condition, with a secure, leak-proof lid.[5][6]
-
Affix a "Hazardous Waste" label to the container before adding any waste.[7]
-
The label must include:
-
-
Waste Accumulation:
-
Arranging for Disposal:
Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is necessary.
-
For Solid Spills: Carefully sweep the material to avoid generating dust.
-
For Liquid Spills (if dissolved in a solvent): Use an inert absorbent material, such as vermiculite (B1170534) or sand, to soak up the substance.
-
Cleanup: Place all contaminated materials (absorbent, gloves, etc.) into a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Thoroughly clean the spill area with soap and water.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. bucknell.edu [bucknell.edu]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. 7.2 Organic Solvents [ehs.cornell.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. vumc.org [vumc.org]
- 6. danielshealth.com [danielshealth.com]
- 7. benchchem.com [benchchem.com]
- 8. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
